molecular formula C28H23N2O15S3-3 B15556566 BP Fluor 405 NHS Ester

BP Fluor 405 NHS Ester

Cat. No.: B15556566
M. Wt: 723.7 g/mol
InChI Key: LTKIATXPMLUUKW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BP Fluor 405 NHS Ester is a useful research compound. Its molecular formula is C28H23N2O15S3-3 and its molecular weight is 723.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H23N2O15S3-3

Molecular Weight

723.7 g/mol

IUPAC Name

8-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate

InChI

InChI=1S/C28H26N2O15S3/c31-23(29-11-3-1-2-4-26(34)45-30-24(32)9-10-25(30)33)14-44-19-12-20(46(35,36)37)16-7-8-18-22(48(41,42)43)13-21(47(38,39)40)17-6-5-15(19)27(16)28(17)18/h5-8,12-13H,1-4,9-11,14H2,(H,29,31)(H,35,36,37)(H,38,39,40)(H,41,42,43)/p-3

InChI Key

LTKIATXPMLUUKW-UHFFFAOYSA-K

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to BP Fluor 405 NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles and Applications

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye designed for the covalent labeling of primary amines in a variety of biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group provides a reliable method for forming stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3] This reactivity makes it a valuable tool for researchers in molecular biology, immunology, and drug development.

The dye's fluorescence is ideally excited by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode, making it compatible with a wide range of common fluorescence instrumentation.[1] Conjugates of BP Fluor 405 are notably pH-insensitive across a broad range from pH 4 to 10.[1] A key advantage of this compound is the ability to label proteins at high molar ratios without significant fluorescence self-quenching, which leads to brighter conjugates and more sensitive detection.[1]

Common applications for this compound include:

  • Flow Cytometry: Its blue fluorescence allows for its inclusion in multi-color flow cytometry panels.[1]

  • Fluorescence Microscopy: Labeled antibodies and other proteins can be used to visualize specific targets in cells and tissues.

  • Super-Resolution Microscopy: The dye is suitable for advanced imaging techniques such as STORM (Stochastic Optical Reconstruction Microscopy).[1]

Physicochemical and Spectral Properties

A clear understanding of the quantitative properties of this compound is crucial for its effective use in experimental design and data analysis.

PropertyValueReference
Chemical Formula C₄₆H₇₁N₅O₁₅S₃[4]
Molecular Weight 1030.27 g/mol [4]
Excitation Maximum (λex) ~402 nm[5][6][7]
Emission Maximum (λem) ~424 nm[5][6][7]
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹[5][6][7]
Solubility Water, DMSO, DMF[5][6][7]

Note on Molar Extinction Coefficient: The provided value is for the closely related compounds BP Fluor 405 DBCO and BP Fluor 405 Acid, and is a reliable estimate for this compound.

Chemical Reaction Mechanism

The labeling of a primary amine with this compound proceeds through a nucleophilic acyl substitution reaction. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5, where the primary amines are deprotonated and thus more nucleophilic.[2]

Chemical reaction of this compound with a primary amine. BP_Fluor_405_NHS_Ester BP Fluor 405-NHS Ester Conjugate BP Fluor 405-CO-NH-Protein (Stable Amide Bond) BP_Fluor_405_NHS_Ester->Conjugate + NHS N-hydroxysuccinimide Primary_Amine Protein-NH₂ Primary_Amine->Conjugate

Caption: Reaction of this compound and a primary amine.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration column like Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin). If necessary, perform a buffer exchange into PBS.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[8]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[2]

  • Labeling Reaction:

    • Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[9] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[9]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with PBS.[2][10]

    • Collect fractions and identify those containing the labeled protein, typically by monitoring absorbance at 280 nm (for protein) and ~402 nm (for the dye).

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[2] Protect from light.

Experimental Workflow Diagram

General experimental workflow for protein labeling. A Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) C Combine and React (1-4 hours at RT or overnight at 4°C) A->C B Prepare NHS Ester Stock (10 mg/mL in DMSO/DMF) B->C D Quench Reaction (Optional) (Tris or Glycine) C->D E Purify Conjugate (Gel Filtration) C->E If not quenching D->E F Characterize and Store (4°C or -20°C) E->F

Caption: Workflow for protein labeling with this compound.

Troubleshooting

Effective troubleshooting is key to successful labeling experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated amines.[8] 2. NHS Ester Hydrolysis: The pH is too high, or the NHS ester stock solution is not fresh.[8] 3. Presence of Competing Amines: The protein solution contains amine-based buffers or stabilizers.1. Verify the pH of the reaction buffer is between 8.0 and 8.5.[2] 2. Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C overnight to minimize hydrolysis.[8] 3. Perform a buffer exchange to remove any competing amines before starting the labeling reaction.
Protein Precipitation Over-labeling: Excessive modification of the protein can alter its solubility.Reduce the molar excess of the NHS ester in the reaction. Empirically test different dye-to-protein ratios.
High Background Signal in Assays 1. Inadequate Purification: Free, unreacted dye is still present in the conjugate solution. 2. Non-specific Binding: The labeled protein is binding non-specifically to surfaces.1. Ensure thorough purification by gel filtration or dialysis. 2. Optimize blocking and washing steps in your assay protocol. Consider using a blocking agent like BSA.[9]

References

BP Fluor 405 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of BP Fluor 405 NHS Ester, a blue-fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the fluorescent labeling of biomolecules. This document outlines the core principles of the dye, its mechanism of action, key applications, and detailed experimental protocols.

Core Principle

This compound is an amine-reactive fluorescent probe belonging to the class of succinimidyl ester dyes.[1][2] The fundamental principle behind its utility lies in its ability to form stable, covalent amide bonds with primary amino groups present on target biomolecules, such as proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2][3] This conjugation reaction results in the stable attachment of the fluorescent BP Fluor 405 moiety to the molecule of interest, enabling its detection and quantification in various biological assays. BP Fluor 405 is a water-soluble dye with fluorescence that is insensitive to pH changes between pH 4 and 10.[1][4][5]

Mechanism of Action

The key to the functionality of this compound is the N-hydroxysuccinimide (NHS) ester group. This group is an excellent leaving group that readily reacts with the nucleophilic primary amino groups found on biomolecules, most notably the ε-amino group of lysine (B10760008) residues in proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient in a slightly basic buffer, typically at a pH of 8.3-8.5, which ensures that the primary amino groups are deprotonated and thus more nucleophilic.[6]

G Figure 1: Reaction Mechanism of this compound cluster_reactants Reactants cluster_products Products BP_Fluor_405_NHS BP Fluor 405 N-O-C=O Conjugate BP Fluor 405-NH-C=O-R Labeled Biomolecule BP_Fluor_405_NHS->Conjugate Nucleophilic Attack NHS N-Hydroxysuccinimide BP_Fluor_405_NHS->NHS Release Biomolecule Biomolecule R-NH₂ Biomolecule->Conjugate

Caption: Figure 1: Reaction Mechanism of this compound.

Quantitative Data

The photophysical properties of BP Fluor 405 make it a valuable tool for fluorescence-based applications. It is optimally excited by the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][4]

PropertyValueReference
Excitation Maximum (λex) ~401-402 nm[4]
Emission Maximum (λem) ~421-424 nm[4]
Extinction Coefficient (ε) ~29,000 - 35,000 cm⁻¹M⁻¹[1][4]
Recommended Laser Line 407 nm (Krypton), 408 nm (Violet Diode)[1][4]
pH Sensitivity Insensitive from pH 4 to 10[1][4][5]
Solubility Water, DMSO, DMF[1][4]

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The optimal dye-to-protein ratio should be determined empirically for each specific application.

Materials
  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., gel filtration)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure
  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer is not at the optimal pH, add 1/10th volume of 1 M sodium bicarbonate buffer to adjust the pH to ~8.3.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution. A common starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and N-hydroxysuccinimide using a gel filtration column or other suitable chromatography method.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~401 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

G Figure 2: Experimental Workflow for Protein Labeling Start Start Prepare_Protein Prepare Protein Solution (1-10 mg/mL, pH 8.3) Start->Prepare_Protein Labeling Labeling Reaction (1 hr, RT, protected from light) Prepare_Protein->Labeling Prepare_Dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) Prepare_Dye->Labeling Purification Purification (Gel Filtration) Labeling->Purification Analysis Analysis (Determine DOL) Purification->Analysis End End Analysis->End

Caption: Figure 2: Experimental Workflow for Protein Labeling.

Applications

The bright, stable fluorescence of BP Fluor 405 makes it a versatile tool for a variety of applications, including:

  • Flow Cytometry: Its excitation and emission profile is well-suited for multicolor flow cytometry experiments, where it can be used to label antibodies for the detection of cell surface and intracellular antigens.[1][4]

  • Fluorescence Microscopy: BP Fluor 405 is used to label proteins and other molecules for visualization in fluorescence microscopy, including super-resolution techniques like STORM (Stochastic Optical Reconstruction Microscopy).[1][4]

  • Immunofluorescence: Labeled antibodies can be used for the detection of specific targets in fixed cells and tissues.

  • Fluorescent Western Blotting: BP Fluor 405-conjugated secondary antibodies can be used for the detection of proteins on Western blots.

Conclusion

This compound is a robust and reliable tool for the fluorescent labeling of biomolecules. Its amine-reactive chemistry, favorable photophysical properties, and versatility make it an invaluable reagent for researchers in a wide range of disciplines, from basic biological research to drug discovery and development. Proper adherence to labeling and purification protocols will ensure the generation of high-quality fluorescent conjugates for sensitive and specific detection in a multitude of applications.

References

BP Fluor™ 405 NHS Ester: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of BP Fluor™ 405 NHS Ester, a blue-fluorescent dye increasingly utilized in multicolor applications. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based techniques and require a detailed understanding of this fluorophore's characteristics.

BP Fluor™ 405 NHS Ester is a water-soluble dye that is well-suited for labeling biomolecules, particularly proteins and amine-modified oligonucleotides.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines under mild conditions to form stable covalent amide bonds. A key advantage of BP Fluor™ 405 conjugates is their pH-insensitivity over a broad range (pH 4 to 10), ensuring consistent fluorescence in various biological buffers.[1][3]

The dye's excitation is ideally matched to the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it a versatile tool for a range of applications including flow cytometry and super-resolution microscopy, such as STORM.[1][3][4][5][6]

Core Spectral Properties

The quantitative spectral characteristics of BP Fluor™ 405 NHS Ester are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence experiments.

Spectral PropertyValueNotes
Excitation Maximum (λex) ~402 nmIn aqueous buffer
Emission Maximum (λem) ~424 nmIn aqueous buffer[5][6]
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹At the excitation maximum[5][6]
Quantum Yield (Φ) ~0.3 (estimated)Based on the spectrally similar Alexa Fluor® 405
Fluorescence Lifetime (τ) ~3.4 ns (estimated)Based on the spectrally similar Alexa Fluor® 405 in water[7]

Experimental Protocols

Detailed methodologies for the determination of the key spectral properties and for the labeling of proteins are provided below.

Protein Labeling with BP Fluor™ 405 NHS Ester

This protocol outlines a general procedure for the covalent labeling of proteins with BP Fluor™ 405 NHS Ester. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification p_sol Prepare Protein Solution (2-5 mg/mL in amine-free buffer, pH 8.0-8.5) mix Add Dye Solution to Protein Solution (molar excess of dye) p_sol->mix d_sol Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) d_sol->mix react Incubate for 1-2 hours (Room temperature, protected from light) mix->react purify Separate Labeled Protein from Free Dye (e.g., size-exclusion chromatography) react->purify collect Collect Fractions Containing Labeled Protein purify->collect

Protein Labeling Workflow

Materials:

  • BP Fluor™ 405 NHS Ester

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the BP Fluor™ 405 NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution to achieve the desired molar excess of dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~402 nm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence intensity of BP Fluor™ 405 to a standard with a known quantum yield, such as quinine (B1679958) sulfate.[8][9]

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare a series of dilutions of Quinine Sulfate standard abs Measure Absorbance at excitation wavelength for all dilutions prep_std->abs fluor Measure Fluorescence Emission Spectra for all dilutions prep_std->fluor prep_smp Prepare a series of dilutions of BP Fluor 405 prep_smp->abs prep_smp->fluor plot Plot Integrated Fluorescence vs. Absorbance for standard and sample abs->plot integrate Integrate the area under the emission spectra fluor->integrate integrate->plot calc Calculate Quantum Yield using the comparative equation plot->calc G cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis laser Pulsed Laser Source (e.g., 405 nm diode laser) excite Excite Sample with Laser Pulses laser->excite time Measure Time Delay between Excitation and Emission laser->time sample Sample Holder with BP Fluor 405 Solution detect Detect Emitted Photons sample->detect detector Single Photon Detector (e.g., PMT or SPAD) detector->time electronics TCSPC Electronics histogram Build a Histogram of Photon Arrival Times electronics->histogram excite->sample detect->detector time->electronics decay_curve Generate Fluorescence Decay Curve histogram->decay_curve fit Fit Decay Curve to an Exponential Model decay_curve->fit lifetime Determine Fluorescence Lifetime (τ) fit->lifetime G cluster_labeling Probe Preparation cluster_staining Immunofluorescence Staining cluster_imaging Fluorescence Microscopy ab Primary Antibody conjugate Labeled Primary Antibody ab->conjugate dye BP Fluor 405 NHS Ester dye->conjugate incubate Incubate with Labeled Antibody conjugate->incubate cells Fixed and Permeabilized Cells cells->incubate wash Wash to Remove Unbound Antibody incubate->wash excite Excite at ~405 nm wash->excite detect Detect Emission at ~424 nm excite->detect image Image Protein Localization detect->image

References

BP Fluor 405 NHS Ester: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties and labeling applications of BP Fluor 405 NHS Ester, a blue-fluorescent dye widely utilized in multicolor flow cytometry, super-resolution microscopy, and other fluorescence-based assays.

Core Photophysical Properties

BP Fluor 405 is a water-soluble dye that offers stable and bright blue fluorescence. It is spectrally equivalent to Alexa Fluor 405, making it a reliable alternative for various research applications. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.

The key photophysical characteristics of BP Fluor 405 are summarized in the table below. These properties are crucial for designing and optimizing fluorescence experiments, ensuring maximal signal and minimal crosstalk in multicolor imaging.

Photophysical PropertyValue
Excitation Maximum (λex) ~401-404 nm
Emission Maximum (λem) ~421-422 nm
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) High (specific value not consistently reported)
Recommended Laser Line 405 nm (Violet) or 408 nm
Solubility Water, DMSO, DMF

Amine-Reactive Labeling Chemistry

The N-hydroxysuccinimidyl (NHS) ester of BP Fluor 405 is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is typically carried out in a buffer with a slightly alkaline pH (7.5-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

Caption: Reaction of this compound with a primary amine.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials
  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye (molecular weight will be provided by the manufacturer) in the appropriate volume of solvent.

    • The dye stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A starting point of a 10-20 fold molar excess of dye to protein is recommended.

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye and the protein.

    • The absorbance of the BP Fluor 405 dye is measured at its maximum absorption wavelength (~401 nm), and the protein concentration is typically determined by measuring its absorbance at 280 nm, correcting for the dye's absorbance at this wavelength.

Workflow Diagram

G A Prepare Protein Solution (2-10 mg/mL in pH 8.3 buffer) C Labeling Reaction (1 hr, room temperature, dark) A->C B Prepare Dye Stock Solution (10 mM in DMSO or DMF) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (Optional) (Determine Degree of Labeling) D->E

References

In-Depth Technical Guide to BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 405 NHS Ester, a blue-fluorescent dye designed for the covalent labeling of proteins, antibodies, and other amine-containing biomolecules. Its utility in advanced applications such as flow cytometry and super-resolution microscopy makes it a valuable tool in cellular analysis and drug discovery.

Core Properties and Chemical Structure

This compound is a water-soluble dye that is spectrally similar to Alexa Fluor 405.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable labeling of primary amines, such as the lysine (B10760008) residues on proteins, forming a robust amide bond.[2] This dye is particularly well-suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[2][3][4] A key advantage of BP Fluor 405 conjugates is their pH insensitivity across a wide range (pH 4 to 10), ensuring consistent fluorescence in diverse experimental conditions.[2]

Chemical Structure:

The core structure of this compound is based on a sulfonated pyrene (B120774) moiety, which imparts its characteristic blue fluorescence. The NHS ester group is attached via a linker to enable covalent conjugation to biomolecules.

IUPAC Name: tris(triethylamine) 8-(2-((6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)amino)-2-oxoethoxy)pyrene-1,3,6-trisulfonate[1]

Quantitative Data

A summary of the key quantitative properties of this compound and its equivalents is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C46H71N5O15S3[1]
Molecular Weight 1030.27 g/mol [1]
Excitation Maximum (λex) ~401-402 nm[3][4][5][6]
Emission Maximum (λem) ~421-424 nm[3][4][5][6][7]
Molar Extinction Coefficient (ε) ~33,000-35,000 cm⁻¹M⁻¹[3][4][8][9]
Quantum Yield (Φ) Not explicitly reported for this compound. For comparison, the quantum yield of Alexa Fluor 488 is 0.92.[10]
Optimal pH Range 4 - 10[2]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (2.5 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution at a molar ratio appropriate for your protein. A common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the conjugated protein.

  • Degree of Labeling (DOL) Determination: The DOL can be calculated using the absorbance of the dye at its maximum absorbance and the absorbance of the protein at 280 nm, correcting for the dye's absorbance at 280 nm.

Applications in Research and Drug Development

This compound is a versatile tool for a range of applications that require fluorescent labeling of biomolecules.

Flow Cytometry

In flow cytometry, antibodies conjugated with BP Fluor 405 are used for the identification and quantification of specific cell populations. Its excitation by the violet laser allows it to be incorporated into multicolor panels, enabling the simultaneous analysis of multiple cellular markers.[2]

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that can overcome the diffraction limit of light. In STORM, BP Fluor 405 (or its equivalent, Alexa Fluor 405) can be used as an "activator" dye in conjunction with a "reporter" dye (like Alexa Fluor 647). A brief pulse from a 405 nm laser activates a sparse subset of reporter dyes, which are then imaged and localized. This process is repeated until a high-resolution image is reconstructed.[11][12]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical protein labeling workflow and a conceptual signaling pathway that could be investigated using BP Fluor 405-labeled antibodies.

ProteinLabelingWorkflow Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (0.1 M Bicarbonate Buffer, pH 8.3) reaction Incubate Protein and Dye (1 hour, Room Temperature, Protected from Light) prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO) prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

A typical workflow for labeling proteins with this compound.

SignalingPathway Conceptual MAPK/ERK Signaling Pathway Analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Detection with Labeled Antibody ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation p_erk p-ERK erk->p_erk Translocation transcription_factor Transcription Factor p_erk->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation antibody Anti-p-ERK Antibody (Labeled with BP Fluor 405) antibody->p_erk Binds to

Analysis of MAPK/ERK signaling using a BP Fluor 405-labeled antibody.

References

BP Fluor 405 NHS Ester: A Technical Guide to its Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of BP Fluor 405 N-hydroxysuccinimidyl (NHS) Ester, a widely utilized blue-fluorescent dye in bioconjugation. This document provides a detailed overview of its reaction with primary amines, optimal labeling conditions, and a general protocol for its application in labeling biomolecules such as proteins and antibodies.

Core Principles of BP Fluor 405 NHS Ester Reactivity

This compound is an amine-reactive fluorescent probe. Its utility in labeling biomolecules is centered on the specific and efficient reaction of the N-hydroxysuccinimide (NHS) ester functional group with primary aliphatic amines.[1][2][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond between the fluorescent dye and the target molecule.[4]

The primary targets for this conjugation on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4][5] Due to their typical outward-facing position on the surface of proteins, these primary amines are readily accessible for conjugation without causing significant denaturation of the protein's structure.[6]

The reaction proceeds as follows: the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide linkage.[4]

Reaction Mechanism and Signaling Pathway

The chemical transformation at the core of this compound's utility can be visualized as a direct and efficient conjugation process.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products BP_Fluor_405 BP Fluor 405 N-hydroxysuccinimide Ester Nucleophilic_Attack Nucleophilic Attack BP_Fluor_405->Nucleophilic_Attack Biomolecule Biomolecule R-NH₂ (Primary Amine) Biomolecule->Nucleophilic_Attack Attacks Conjugate BP Fluor 405-Biomolecule Conjugate Stable Amide Bond Nucleophilic_Attack->Conjugate Forms NHS N-hydroxysuccinimide (Leaving Group) Nucleophilic_Attack->NHS Releases

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is influenced by several factors, primarily pH. A competing reaction is the hydrolysis of the NHS ester, which becomes more prominent with increasing pH.[7]

ParameterRecommended Value/RangeNotes
Optimal pH 7.2 - 8.5The reaction is strongly pH-dependent. At low pH, the amine is protonated and unreactive. At high pH, hydrolysis of the NHS ester increases.[7][8][9] An optimal pH of 8.3-8.5 is often recommended.[8][9]
Reaction Buffer Amine-free buffers (e.g., phosphate, carbonate-bicarbonate, HEPES, borate)Buffers containing primary amines, such as Tris (TBS), are incompatible as they compete for reaction with the NHS ester.[5][7]
NHS Ester Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound is typically dissolved in a water-miscible organic solvent before being added to the aqueous protein solution.[4][5]
Reaction Time 0.5 - 4 hoursThe incubation time can be adjusted based on the specific biomolecule and desired degree of labeling.[7]
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to slow down the hydrolysis of the NHS ester.[7]
Half-life of Hydrolysis 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°CDemonstrates the increased rate of hydrolysis at higher pH.[7]
Molar Ratio (Dye:Protein) Varies (e.g., 15:1 as a starting point)This should be optimized for each specific protein to achieve the desired degree of labeling.[5]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific applications.

Materials:
  • This compound

  • Protein to be labeled

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[8]

  • Anhydrous DMSO or DMF[5]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4]

  • Purification column (e.g., size-exclusion chromatography)[4]

Workflow:

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (in amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Conjugation 3. Conjugation (Add dye to protein solution, incubate) Prepare_Protein->Conjugation Prepare_Dye 2. Prepare this compound Stock Solution (in anhydrous DMSO or DMF) Prepare_Dye->Conjugation Quench 4. Quench Reaction (Add Tris or glycine) Conjugation->Quench Purify 5. Purify Conjugate (e.g., size-exclusion chromatography) Quench->Purify Analyze 6. Analyze Conjugate (Determine degree of labeling) Purify->Analyze End End Analyze->End

Caption: General workflow for protein conjugation with this compound.

Procedure:
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[4][8] The pH should be adjusted to 8.3-8.5.[8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5][10]

  • Conjugation: While gently stirring, add the calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[5]

  • Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography or a similar purification method.[9]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of BP Fluor 405 (approximately 401 nm).[10][11]

Applications

The stable, covalent linkage and the bright, pH-insensitive fluorescence of BP Fluor 405 make it a valuable tool for a variety of applications, including:

  • Flow Cytometry: Labeling antibodies for multicolor analysis.[3][12]

  • Fluorescence Microscopy: Visualizing the localization and dynamics of proteins and other biomolecules.

  • Super-Resolution Microscopy (STORM): Enabling high-resolution imaging.[3][12]

  • Immunofluorescence Assays: Detecting specific targets in cells and tissues.

References

A Technical Guide to Amine-Reactive Fluorescent Dyes for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of amine-reactive fluorescent dyes, their fundamental chemistry, and their application in microscopy. It is designed to be a practical resource for scientists and professionals in life sciences and drug development who utilize fluorescently labeled molecules for a wide range of applications, including immunofluorescence, flow cytometry, and high-content screening.

Introduction to Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are essential tools in biological research, enabling the covalent attachment of a fluorescent reporter to a molecule of interest, thereby allowing its detection and tracking.[1] These dyes are designed to react with primary amino groups, which are abundantly available on proteins, primarily at the N-terminus of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1] The widespread availability of these targets makes amine-reactive dyes a straightforward and popular choice for fluorescent labeling.[1]

The most common class of amine-reactive fluorescent dyes are those containing an N-hydroxysuccinimidyl (NHS) ester.[1][2] NHS esters exhibit high reactivity towards primary amines, forming stable amide bonds.[1][3] Another class of amine-reactive dyes are isothiocyanates, which form a thiourea (B124793) bond. While also effective, the resulting thiourea linkage has been reported to be less stable over time compared to the amide bond formed by NHS esters.[3]

Chemistry of Amine-Reactive Labeling

The labeling reaction with NHS ester dyes is highly dependent on pH. The reaction is most efficient at a slightly basic pH, typically between 8.3 and 9.5.[1][4][5] At this pH, the primary amino groups are predominantly in a deprotonated, nucleophilic state, making them readily available to react with the NHS ester.[1] It is critical to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the dye, significantly reducing labeling efficiency.[1][2][6]

dot digraph "NHS_Ester_Reaction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=normal, penwidth=1.5];

Protein [label="Protein with Primary Amine\n(R-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="NHS Ester Fluorescent Dye", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Labeled_Protein [label="Fluorescently Labeled Protein\n(Stable Amide Bond)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-Hydroxysuccinimide\n(Leaving Group)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Protein -> Intermediate [label="Nucleophilic Attack"]; NHS_Ester -> Intermediate; Intermediate -> Labeled_Protein [label="Amide Bond Formation"]; Intermediate -> NHS [label="Release of Leaving Group"]; } caption: "Reaction of an NHS ester dye with a primary amine on a protein."

Key Spectral Properties of Common Amine-Reactive Dyes

The selection of a fluorescent dye is a critical step in experimental design and depends on factors such as the available excitation sources, the detection instrumentation, and the potential for spectral overlap in multi-color experiments. The following table summarizes the key spectral properties of a selection of common amine-reactive fluorescent dyes.

FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldSpectrally Similar Dyes
Alexa Fluor 350 34644219,000-AMCA
Alexa Fluor 405 40242135,000-Cascade Blue
Pacific Blue™ 41045530,000--
Alexa Fluor 488 49451773,0000.92FITC, Cy2
FITC 49551775,0000.85Alexa Fluor 488
DyLight 488 49351870,000-Alexa Fluor 488, Cy2
Alexa Fluor 532 53155481,0000.61TRITC
Cy3 550570150,0000.15Alexa Fluor 555
TRITC 55757685,0000.28Alexa Fluor 546
Alexa Fluor 555 555565150,0000.1Cy3
DyLight 550 562576150,000-Alexa Fluor 555, Cy3
Alexa Fluor 594 59061792,0000.66Texas Red
Texas Red® 59661585,0000.55Alexa Fluor 594
DyLight 594 59361880,000-Alexa Fluor 594, Texas Red
Alexa Fluor 647 650668270,0000.33Cy5
Cy5 649670250,0000.2Alexa Fluor 647
DyLight 650 652672250,000-Alexa Fluor 647, Cy5
Alexa Fluor 680 679702183,0000.36Cy5.5
DyLight 680 682715140,000-Alexa Fluor 680, Cy5.5
Alexa Fluor 750 749775290,0000.12Cy7
DyLight 755 754776220,000-Alexa Fluor 750

Data compiled from multiple sources. Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.[1][7][8]

Experimental Protocols

General Protocol for Protein Labeling with Amine-Reactive Dyes

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[1]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5[1][7]

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

dot digraph "Protein_Labeling_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=normal, penwidth=1.5];

A [label="1. Prepare Protein Solution\n(2-10 mg/mL in amine-free buffer, pH 8.3-8.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Prepare Dye Stock Solution\n(10 mg/mL in anhydrous DMSO or DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Labeling Reaction\n(Add dye to protein solution, incubate 1-2 hours at RT, protected from light)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Purify Labeled Protein\n(Size-exclusion chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Characterize Conjugate\n(Determine Degree of Labeling - DOL)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; } caption: "General workflow for protein labeling with amine-reactive dyes."

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1] It is important that the buffer does not contain any primary amines (e.g., Tris, glycine).[1][2] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][3] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1][3]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Labeled Protein: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1][9]

  • Characterization of the Labeled Protein (Degree of Labeling - DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[1]

    • Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its A_max.[1]

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)[1]

Protocol for Labeling Peptides in Organic Solvents

For small peptides that may not be soluble in aqueous buffers, labeling can be performed in organic solvents.

Materials:

  • Peptide

  • Amine-reactive fluorescent dye

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

Procedure:

  • Dissolve the peptide to be labeled in DMSO or DMF at a concentration of 0.1–1 mM.[10]

  • Add 100 mM triethylamine to the reaction solution to ensure the primary amines are deprotonated.[10]

  • Add the amine-reactive dye to the reaction solution at a 1:1 to 3:1 molar ratio of dye to peptide.[10]

  • Incubate the reaction at room temperature or at 4°C for at least 4 hours with continuous stirring, protected from light.[10] The reaction can proceed overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purify the labeled peptide using an appropriate method, such as high-performance liquid chromatography (HPLC).[10]

Factors Affecting Labeling Efficiency

Several factors can influence the success of a labeling reaction. Understanding and optimizing these parameters is crucial for achieving the desired degree of labeling and maintaining the biological activity of the labeled molecule.

  • pH: As previously mentioned, a pH range of 8.3-9.5 is optimal for the reaction between NHS esters and primary amines.[1][4][5]

  • Protein Concentration: A higher protein concentration (ideally ≥ 2 mg/mL) generally leads to higher labeling efficiency.[2][3][9] At lower concentrations, the hydrolysis of the NHS ester can become a significant competing reaction.[6]

  • Dye-to-Protein Molar Ratio: The molar ratio of dye to protein needs to be optimized for each specific protein and dye combination. A higher ratio can lead to a higher degree of labeling, but excessive labeling can cause protein precipitation and loss of biological activity.[1]

  • Temperature and Incubation Time: Reactions are typically carried out at room temperature for 1-2 hours.[1] Performing the reaction at 4°C for a longer duration can sometimes help to minimize dye hydrolysis and reduce protein aggregation.[1][6]

  • Buffer Composition: The absence of primary amines in the reaction buffer is critical for successful labeling.[1][2][6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio- Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL.[1][3][9]- Use a primary amine-free buffer with a pH of 8.3-8.5.[1]- Increase the molar ratio of dye to protein in the reaction.[1]
High Degree of Labeling (DOL) / Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][6]- Ensure the protein is properly folded and soluble before labeling.
Low Fluorescence Signal of Labeled Protein - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye- Optimize the labeling reaction to achieve a higher DOL.- Aim for an optimal DOL to avoid self-quenching.- Protect the labeled protein from light during storage and handling.

Application Example: Immunofluorescence

Fluorescently labeled antibodies are fundamental reagents in immunofluorescence microscopy, a technique used to visualize the localization of specific proteins within cells and tissues.

dot digraph "Immunofluorescence_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=normal, penwidth=1.5];

A [label="1. Sample Preparation\n(Fixation and Permeabilization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Blocking\n(Reduce non-specific binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Primary Antibody Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Secondary Antibody Incubation\n(Fluorescently labeled)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Mounting and Imaging\n(Fluorescence Microscopy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; } caption: "A simplified workflow for indirect immunofluorescence."

In indirect immunofluorescence, an unlabeled primary antibody first binds to the target antigen.[11] Then, a fluorescently labeled secondary antibody, which is specific for the primary antibody, is used for detection.[11] This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[11]

Conclusion

Amine-reactive fluorescent dyes are indispensable reagents for a wide array of applications in modern biological research and drug development. A thorough understanding of the labeling chemistry, careful optimization of reaction conditions, and proper characterization of the resulting conjugates are essential for generating reliable and reproducible data. This guide provides a foundational framework to assist researchers in successfully employing these powerful tools in their microscopy-based investigations.

References

A Technical Guide to BP Fluor 405 NHS Ester: A High-Performance Equivalent to Alexa Fluor 405

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of BP Fluor 405 NHS Ester and Alexa Fluor 405 NHS Ester, two leading blue-fluorescent dyes. This document is intended for researchers, scientists, and drug development professionals who require reliable and high-performance fluorescent probes for labeling biomolecules. Here, we present their core properties, detailed experimental protocols for bioconjugation, and visualizations of the labeling workflow and a relevant biological signaling pathway.

Introduction to Amine-Reactive Blue Fluorescent Dyes

N-hydroxysuccinimidyl (NHS) esters are among the most popular amine-reactive functional groups used to create stable covalent linkages with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. Both BP Fluor 405 and Alexa Fluor 405 are sulfonated pyrene-based dyes that are optimally excited by the 405 nm violet laser, a common light source in flow cytometry and fluorescence microscopy.[1][2] These dyes are characterized by their high water solubility, pH insensitivity over a broad physiological range (pH 4-10), and bright, photostable fluorescence.[1][2] BP Fluor 405 is frequently marketed as a direct equivalent to Alexa Fluor 405, offering comparable performance for a wide range of applications.[3][4]

Core Properties: A Quantitative Comparison

The performance of a fluorescent dye is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 405 NHS Ester, highlighting their similarities.

PropertyThis compoundAlexa Fluor 405 NHS EsterReference(s)
Excitation Maximum (λex) ~402 nm~401-402 nm[5][6][7]
Emission Maximum (λem) ~424 nm~421 nm[2][5][7]
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹~35,000 cm⁻¹M⁻¹[5][6][8][9]
Quantum Yield (Φ) Not explicitly stated; implied to be similar to Alexa Fluor 405~0.3-0.4 (value for related dyes)[10][11]
Molecular Weight (MW) ~1030.27 g/mol ~1028.3 g/mol [4]
Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysuccinimide Ester[1][2]
Reactivity Primary Amines (-NH₂)Primary Amines (-NH₂)[1][2]
Solubility Water, DMSO, DMFWater, DMSO, DMF[1][9]

Note: Exact spectral maxima may vary slightly depending on the conjugation partner and the local chemical environment.

Experimental Protocol: Protein Labeling with NHS Esters

This section provides a detailed, generalized protocol for conjugating an IgG antibody with either this compound or Alexa Fluor 405 NHS Ester.

Required Materials
  • IgG Antibody (or other protein) in an amine-free buffer (e.g., PBS).

  • This compound or Alexa Fluor 405 NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Spectrophotometer.

Procedure
  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL. Protein solutions must be free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from moisture.

  • Perform the Conjugation Reaction:

    • The optimal molar ratio of dye to protein for labeling depends on the protein and its concentration. A common starting point is a 10-fold molar excess of dye.

    • Slowly add the calculated volume of dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the fluorescently labeled antibody. The smaller, unreacted dye molecules will elute later.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorption maximum (~402 nm).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₀₂ × CF₂₈₀)] / ε_protein

      • (Where CF₂₈₀ is the correction factor, typically ~0.70 for this dye class, and ε_protein is the molar extinction coefficient of the protein, e.g., 210,000 cm⁻¹M⁻¹ for IgG).

    • Calculate the DOL using the formula:

      • DOL = A₄₀₂ / (ε_dye × Protein Concentration (M))

      • (Where ε_dye is ~35,000 cm⁻¹M⁻¹).

    • An optimal DOL for antibodies is typically between 2 and 7.

Storage
  • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Mandatory Visualizations

Experimental Workflow for Antibody Conjugation

The following diagram illustrates the key steps in the antibody labeling and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis cluster_final Final Product A Prepare Protein in Bicarbonate Buffer (pH 8.3) C Add Dye to Protein (10x Molar Excess) A->C B Prepare Dye Stock (10 mg/mL in DMSO) B->C D Incubate 1 hr at Room Temp (in Dark) C->D E Purify via Size-Exclusion Chromatography D->E F Collect Labeled Protein Fraction E->F G Measure A280 & A402 Calculate DOL F->G H Store Purified Conjugate at 4°C G->H

Workflow for NHS Ester Antibody Conjugation.
Application Example: Visualizing EGFR Signaling Pathway

Fluorescently labeled antibodies are critical tools for visualizing cellular components and signaling pathways. For instance, an antibody against the Epidermal Growth Factor Receptor (EGFR) labeled with BP Fluor 405 can be used in immunofluorescence microscopy to study its localization and trafficking upon ligand binding.[12] The diagram below shows a simplified representation of the EGFR signaling cascade, which is often dysregulated in cancer.[1][13]

G EGF EGF Ligand EGFR EGFR (Labeled with BP Fluor 405 Ab) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Response Cell Proliferation, Survival, Growth Nucleus->Response

Simplified EGFR Signaling Pathway.

Conclusion

This compound presents a scientifically robust and cost-effective alternative to Alexa Fluor 405 NHS Ester. With virtually identical spectral properties, chemical reactivity, and performance characteristics, researchers can confidently substitute BP Fluor 405 into established protocols without the need for significant re-optimization. Its bright, photostable, and pH-insensitive fluorescence makes it an excellent choice for a wide array of applications, from flow cytometry and immunofluorescence to high-content screening and super-resolution microscopy.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with BP Fluor™ 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor™ 405 NHS Ester is a water-soluble, blue-fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[1] The resulting conjugates are ideally suited for a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy (STORM), owing to their bright fluorescence and pH-insensitive emission between pH 4 and 10.[1][3] The excitation maximum of BP Fluor™ 405 is well-matched to the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][3]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for BP Fluor™ 405 NHS Ester and its spectrally similar analog, Alexa Fluor® 405, is presented below. This information is crucial for calculating the degree of labeling and for designing fluorescence-based experiments.

PropertyValueReference
Excitation Maximum (λex)~402 nm[4]
Emission Maximum (λem)~424 nm[4]
Molar Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ)~0.36*[1][2]
Molecular Weight (MW)~1030.27 g/mol [2]
Recommended Storage-20°C, protected from light and moisture[2]

*Quantum yield for the spectrally similar dye Alexa Fluor® 405.

Experimental Protocols

The following protocols provide a general framework for the successful labeling of proteins with BP Fluor™ 405 NHS Ester. Optimization may be required for specific proteins and applications.

Reagent Preparation

a. Protein Solution:

  • Dissolve the protein of interest in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH between 8.3 and 8.5. Other suitable buffers include 0.1 M sodium phosphate (B84403) or 0.1 M borate (B1201080) buffer. Buffers containing primary amines, like Tris, are not recommended as they will compete for reaction with the NHS ester.

  • The recommended protein concentration is between 1 and 10 mg/mL.

b. BP Fluor™ 405 NHS Ester Stock Solution:

  • Immediately prior to use, prepare a stock solution of BP Fluor™ 405 NHS Ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • For example, to prepare a 10 mM stock solution, dissolve 1 mg of the dye (MW ~1030.27) in approximately 97 µL of anhydrous DMSO.

  • Note: NHS esters are sensitive to moisture. It is critical to use anhydrous solvents and to prepare the stock solution fresh for each labeling reaction.

Protein Labeling Reaction

a. Calculation of Dye Quantity:

The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A common starting point is an 8- to 20-fold molar excess of the dye. The optimal ratio should be determined empirically for each protein.

The volume of dye stock solution to add can be calculated using the following formula:

b. Labeling Procedure:

  • While gently vortexing the protein solution, add the calculated volume of the BP Fluor™ 405 NHS Ester stock solution.

  • Incubate the reaction mixture for 1 to 2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

c. (Optional) Quenching the Reaction:

To terminate the labeling reaction, a quenching reagent can be added to consume any unreacted NHS ester. Add a final concentration of 50-100 mM Tris-HCl (pH 8.0) or glycine (B1666218) and incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Protein

Purification is essential to remove unconjugated dye and reaction byproducts. The most common method for purifying labeled proteins is size-exclusion chromatography (e.g., using a gel filtration column).

a. Gel Filtration Chromatography:

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as phosphate-buffered saline (PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored and fluorescent band, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the labeled protein. The success of the separation can be monitored by measuring the absorbance at 280 nm (for protein) and ~402 nm (for the dye).

Characterization of the Labeled Protein

a. Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically using the following equation:

Where:

  • A_max is the absorbance of the conjugate at the dye's excitation maximum (~402 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its excitation maximum (~35,000 cm⁻¹M⁻¹).

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/Aₘₐₓ). This value should be determined for the free dye.

b. Storage of the Conjugate:

Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant such as glycerol (B35011) and to aliquot the conjugate to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

Visualizations

Chemical Reaction

The following diagram illustrates the chemical reaction between BP Fluor™ 405 NHS Ester and a primary amine on a protein, resulting in the formation of a stable amide bond.

G Protein Protein H₂N― Conjugate Labeled Protein ―NH―C(=O)―(CH₂)₅―C(=O)―NH―BP Fluor 405 Protein:amine->Conjugate:amide + Dye BP Fluor™ 405 NHS Ester ―N-O-C(=O)―(CH₂)₅―C(=O)―NH―BP Fluor 405 Byproduct N-Hydroxysuccinimide Dye:ester->Byproduct

Caption: Reaction of BP Fluor™ 405 NHS Ester with a primary amine.

Experimental Workflow

This diagram outlines the key steps in the protein labeling and purification process.

G A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Labeling Reaction (Add dye to protein, incubate 1-2h at RT) A->C B Prepare Dye Stock Solution (Anhydrous DMSO or DMF) B->C D (Optional) Quench Reaction (Add Tris or glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography) C->E If not quenching D->E F Characterize Conjugate (Determine DOL) E->F G Store Conjugate (-20°C or -80°C, protected from light) F->G

Caption: Workflow for protein labeling and purification.

References

Application Notes and Protocols: Antibody Conjugation with BP Fluor™ 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of antibodies with BP Fluor™ 405 NHS Ester. This document is intended for researchers, scientists, and professionals in drug development who require fluorescently labeled antibodies for various applications, including flow cytometry, immunofluorescence, and super-resolution microscopy.

Introduction

BP Fluor™ 405 NHS Ester is a water-soluble, blue-fluorescent dye that is well-suited for multi-color imaging applications.[1][2] Its excitation is ideally matched to the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] Conjugates of BP Fluor™ 405 are pH-insensitive between pH 4 and 10, providing stable fluorescence in a variety of experimental conditions.[1][2] The N-hydroxysuccinimidyl (NHS) ester is the most common reactive group for labeling primary amines, such as those found on the lysine (B10760008) residues of proteins.[1][3][4][5] This chemistry allows for the formation of a stable, covalent amide bond between the dye and the antibody.[4][]

Proteins can be labeled with BP Fluor™ 405 NHS Ester at high molar ratios without significant self-quenching, which leads to brighter conjugates and more sensitive detection.[1]

Chemical Properties and Specifications

PropertyValueReference
IUPAC Name tris(triethylamine) 8-(2-((6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)amino)-2-oxoethoxy)pyrene-1,3,6-trisulfonate[7]
CAS Number 2131079-93-9[7]
Molecular Weight 1030.27 g/mol [7]
Excitation Max (λex) ~402 nm[8]
Emission Max (λem) ~424 nm[8]
Extinction Coefficient ~35,000 M⁻¹cm⁻¹[8]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]
Reactivity Primary amines (-NH₂)[4][]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction of antibody conjugation and the general experimental workflow.

G cluster_0 Chemical Reaction Antibody-NH2 Antibody with Primary Amine (Lysine Residue) Conjugated-Ab Fluorescently Labeled Antibody (Stable Amide Bond) Antibody-NH2->Conjugated-Ab + BP405-NHS BP405-NHS BP Fluor 405 NHS Ester NHS N-hydroxysuccinimide (Leaving Group) BP405-NHS->NHS releases

Caption: Covalent bond formation between an antibody's primary amine and BP Fluor™ 405 NHS Ester.

G A 1. Antibody Preparation (Buffer Exchange) C 3. Conjugation Reaction (Mix Antibody and Dye) A->C B 2. Dye Preparation (Dissolve in DMSO/DMF) B->C D 4. Purification (Remove Excess Dye) C->D E 5. Characterization (Determine Degree of Labeling) D->E

References

Application Notes and Protocols for BP Fluor 405 NHS Ester in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye that serves as a valuable tool in multi-color applications, including flow cytometry and, notably, super-resolution microscopy.[1][2][3] Its excitation is optimally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2][3] Conjugates of BP Fluor 405 are characterized by their pH insensitivity in a range from pH 4 to 10.[1] The N-hydroxysuccinimidyl (NHS) ester is the most widely utilized amine-reactive group for labeling primary amines found in proteins (specifically lysine (B10760008) residues), amine-modified oligonucleotides, and other molecules containing amines.[1] A significant advantage of this compound is the ability to label proteins at high molar ratios without substantial self-quenching, which results in brighter conjugates and more sensitive detection.[1][4]

Photophysical and Chemical Properties

A comprehensive understanding of the photophysical and chemical properties of this compound is crucial for its effective implementation in super-resolution microscopy. The key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~401-402 nm[5][6]
Emission Maximum (λem)~422-424 nm[6]
Molar Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹ at 401 nm[4]
Recommended Laser Line405 nm / 408 nm[1][2][3]
Reactive GroupN-hydroxysuccinimidyl (NHS) Ester[1]
ReactivityPrimary amines (e.g., lysine residues)[1]
SolubilityWater, DMSO, DMF[4]

Applications in Super-Resolution Microscopy

This compound is particularly well-suited for single-molecule localization microscopy (SMLM) techniques, most notably Stochastic Optical Reconstruction Microscopy (STORM).

Stochastic Optical Reconstruction Microscopy (STORM)

In STORM, BP Fluor 405 (or spectrally similar dyes like Alexa Fluor 405) typically functions as an "activator" or "photoswitching" fluorophore in a dye pair with a "reporter" fluorophore (e.g., Alexa Fluor 647, Cy5). The 405 nm laser is used to irradiate the sample, which serves to reactivate the reporter dye from a dark state back to a fluorescently active state. This allows for the temporal separation of single-molecule emissions, enabling their precise localization and the reconstruction of a super-resolved image.[5][7]

A diagram illustrating the principle of STORM using an activator-reporter dye pair is provided below.

STORM_Principle cluster_workflow STORM Cycle Reporter_On Reporter Dye (Fluorescent 'On' State) Reporter_Off Reporter Dye (Dark 'Off' State) Reporter_On->Reporter_Off Photoswitching to Dark State Reporter_Off->Reporter_On Stochastic Reactivation Imaging_Laser Imaging Laser (e.g., 647 nm) Imaging_Laser->Reporter_On Excitation Activator_Laser Activator Laser (405 nm) BP405 BP Fluor 405 (Activator) BP405->Reporter_Off Activation Pulse

Caption: Principle of STORM using an activator-reporter pair.

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound

This protocol provides a general procedure for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for specific applications.

Materials:

  • This compound

  • Antibody (IgG) solution (2-5 mg/mL, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines, dialyze against PBS.

    • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). This can be achieved by adding 1/10th volume of 1 M NaHCO₃ to the antibody solution in PBS.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add 50-100 µg of the this compound stock solution per 1 mg of antibody. This corresponds to a molar excess of the dye.

    • Gently mix the reaction solution by pipetting.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., NAP-5 column) pre-equilibrated with PBS.

    • Load the reaction mixture onto the column and elute with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~401 nm (A₄₀₁).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A₄₀₁ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₄₀₁ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BP Fluor 405 (~35,000 M⁻¹cm⁻¹).

    • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light. For added stability during long-term storage, BSA can be added to a final concentration of 2 mg/ml.[8]

A diagram of the antibody labeling workflow is presented below.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody (2.5 mg/mL in 0.1M NaHCO3, pH 8.3) Mixing Mix Antibody and Dye Antibody_Prep->Mixing Dye_Prep Prepare this compound (10 mg/mL in DMSO) Dye_Prep->Mixing Incubation Incubate 1 hr at RT, in dark Mixing->Incubation Purification Purify via Gel Filtration Incubation->Purification Analysis Determine DOL (Optional) Purification->Analysis Storage Store Conjugate (4°C or -20°C) Analysis->Storage

Caption: Workflow for labeling antibodies with this compound.

Protocol 2: Sample Preparation and Imaging for STORM

This protocol provides a general guideline for preparing and imaging cells labeled with a BP Fluor 405-conjugated antibody for STORM.

Materials:

  • Cells grown on high-precision coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody

  • BP Fluor 405-labeled secondary antibody

  • Reporter dye-labeled secondary antibody (if using an activator-reporter pair)

  • STORM imaging buffer (a variety of recipes exist, often containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like mercaptoethylamine (MEA))

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 3% BSA in PBS for 1 hour at room temperature.

  • Immunostaining:

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the BP Fluor 405-labeled secondary antibody (and reporter dye-labeled antibody if applicable) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of STORM imaging buffer.

    • Seal the coverslip to prevent buffer evaporation and oxygen entry.

    • Image on a STORM-capable microscope.

    • Use a 647 nm (or other appropriate wavelength) laser for exciting the reporter dye and a 405 nm laser for reactivating it. The 405 nm laser is typically used at low power and pulsed to control the density of activated fluorophores per frame.

A logical workflow for a STORM experiment is shown below.

STORM_Experiment_Workflow Start Start Cell_Prep Cell Culture, Fixation, & Permeabilization Start->Cell_Prep Blocking Blocking Cell_Prep->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (BP Fluor 405 + Reporter Dye) Primary_Ab->Secondary_Ab Mounting Mount in STORM Buffer Secondary_Ab->Mounting Imaging STORM Imaging (405nm activation, 647nm imaging) Mounting->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction End Super-Resolved Image Reconstruction->End

Caption: Logical workflow for a STORM experiment.

Concluding Remarks

This compound is a versatile and effective tool for super-resolution microscopy, particularly in STORM applications where it serves as a reliable activator dye. The provided protocols offer a starting point for researchers to incorporate this fluorophore into their imaging workflows. Optimization of labeling conditions and imaging parameters will be essential to achieve the highest quality super-resolution data for specific biological questions.

References

Application Notes: BP Fluor 405 NHS Ester for STORM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale. This method relies on the precise localization of individual photoswitchable fluorophores. BP Fluor 405 is a water-soluble, blue-fluorescent dye whose N-hydroxysuccinimidyl (NHS) ester derivative is ideal for this application.[1][2] BP Fluor 405 NHS Ester readily reacts with primary amines on proteins, such as antibodies, allowing for targeted labeling of specific cellular components.[3][4] In STORM, it typically functions as an "activator" fluorophore in a dye pair with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5).[5][6] A brief pulse from a 405 nm laser excites BP Fluor 405, which in turn activates the nearby reporter dye, causing it to fluoresce until it is photoswitched into a stable dark state by the imaging laser.[5][6] This process of sequential activation and localization of single molecules allows for the reconstruction of a super-resolved image.[6]

Properties of this compound

BP Fluor 405 is spectrally equivalent to Alexa Fluor® 405.[2][7] Its key properties are summarized below.

PropertyValueReference
Excitation Maximum (Ex)~405 nm[2][8]
Emission Maximum (Em)~450 nm[8]
Molecular Weight (MW)1030.27 g/mol [7]
Reactive GroupN-Hydroxysuccinimidyl (NHS) Ester[1]
Reactivity TargetPrimary Amines (-NH₂)[4]
SolubilityWater-soluble[1][7]
Optimal pH for Labeling8.0 - 8.5[3]
Conjugate pH StabilitypH 4 - 10[1][2]

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol describes the covalent labeling of an antibody with this compound. It is critical that the antibody be in an amine-free buffer (e.g., PBS) and lacks stabilizers like bovine serum albumin (BSA), which would compete for the dye.[3][9]

Materials:

  • Antibody (2 mg/mL in 1X PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[3][10]

  • Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5[4]

  • Purification Column (e.g., gel filtration or spin desalting column)[3][4]

  • 1X Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Adjust the antibody concentration to 2 mg/mL in 1X PBS. If the antibody buffer contains amines (e.g., Tris) or stabilizers, it must be purified by dialysis or buffer exchange into 1X PBS.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3][9] Vortex briefly to ensure it is fully dissolved. This solution is not stable and must be used promptly.[10]

  • Perform the Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the 2 mg/mL antibody solution (0.2 mg of antibody) with 10 µL of 1 M NaHCO₃ reaction buffer. Mix gently.[3]

    • Calculate the required volume of dye stock solution. A molar dye-to-antibody ratio between 5:1 and 15:1 is a good starting point.

    • Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][4]

  • Purify the Labeled Antibody:

    • Purify the antibody-dye conjugate from the unreacted free dye using a gel filtration or spin desalting column according to the manufacturer's instructions.[3][4] Elute the labeled antibody with 1X PBS.

  • Determine the Degree of Labeling (Optional):

    • The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum (~405 nm, A₄₀₅).

    • Calculate the DOL using the following formula:

      • Corrected A₂₈₀ = A₂₈₀ - (A₄₀₅ × CF)

      • Antibody Molar Concentration = Corrected A₂₈₀ / ε_protein

      • Dye Molar Concentration = A₄₀₅ / ε_dye

      • DOL = Dye Molar Concentration / Antibody Molar Concentration

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for Alexa Fluor 405).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of BP Fluor 405 at 405 nm (~40,000 M⁻¹cm⁻¹).[8]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like glycerol (B35011) and store at -20°C.

Protocol for STORM Imaging

This protocol outlines the general steps for preparing a biological sample and performing STORM imaging using an antibody labeled with an activator-reporter pair (e.g., BP Fluor 405 and Alexa Fluor 647).

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody specific to the target of interest

  • Secondary antibody labeled with BP Fluor 405 (activator) and a reporter dye (e.g., Alexa Fluor 647)

  • Blocking Buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)

  • Washing Buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS)

  • STORM Imaging Buffer

STORM Imaging Buffer Preparation: The imaging buffer is critical for inducing photoswitching and must be prepared fresh. A common formulation is a GLOX-based buffer with a thiol reducing agent.[5][11][12]

ComponentStock SolutionFinal ConcentrationAmount for 1 mL
Glucose50% (w/v) in water5%100 µL
Tris-HCl, pH 8.01 M50 mM50 µL
NaCl1 M10 mM10 µL
Glucose Oxidase14 mg/mL in Buffer A0.56 mg/mL40 µL
Catalase3.4 mg/mL in Buffer A13.6 µg/mL4 µL
Mercaptoethylamine (MEA)1 M, pH ~8.010-100 mM10-100 µL
H₂O--to 1 mL

*Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl

Procedure:

  • Immunostaining:

    • Wash fixed and permeabilized cells three times with PBS.

    • Block the sample with Blocking Buffer for 1 hour at room temperature.[13]

    • Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the sample five times with Washing Buffer for 5 minutes each.[13]

    • Incubate with the BP Fluor 405-labeled secondary antibody (and reporter dye) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash the sample extensively with Washing Buffer and finally with PBS to remove all unbound antibodies.

  • STORM Imaging:

    • Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM Imaging Buffer. Seal the edges to prevent buffer evaporation and oxygen re-entry.

    • Place the sample on the STORM microscope.

    • Locate the region of interest using conventional fluorescence microscopy.

    • Switch to imaging mode. Illuminate the sample with a high-intensity imaging laser (e.g., 647 nm) to drive most of the reporter fluorophores into a dark state.

    • Begin image acquisition (typically 10,000-40,000 frames with an exposure time of 20-50 ms (B15284909) per frame).[5]

    • During acquisition, apply low-intensity 405 nm laser pulses to periodically activate a sparse, random subset of BP Fluor 405 molecules.[5] This will, in turn, switch on the reporter dyes for localization.

    • Adjust the 405 nm laser power to maintain a low density of simultaneously fluorescing molecules in each frame.

  • Image Reconstruction:

    • Process the acquired image stack using localization software (e.g., Nikon N-STORM analysis software, ImageJ plugins). The software identifies the precise center of each fluorescence event in every frame and compiles these localizations into a final super-resolution image.

Diagrams

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC A Prepare Antibody (Amine-free buffer) C Combine Antibody, Buffer (pH 8.3) & Dye A->C B Prepare Dye (Dissolve NHS Ester in DMSO) B->C D Incubate 1 hr, RT (Protected from light) C->D E Purify Conjugate (Spin Column) D->E F Characterize (Measure DOL) E->F G Labeled Antibody (Ready for use) E->G STORM_Imaging_Workflow cluster_acq Acquisition Cycle (Repeated) A Sample Preparation (Fix, Permeabilize, Block) B Immunostaining (Primary Ab + Labeled Secondary Ab) A->B C Mounting (Add fresh STORM Imaging Buffer) B->C D Image Acquisition C->D E Data Processing (Localization of single molecules) D->E D1 Activate (Low power 405 nm laser pulse) D2 Image & Bleach (High power 647 nm laser) D1->D2 F Image Reconstruction (Generate Super-Resolution Image) E->F

References

Application Note: Labeling of Oligonucleotides with BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] They are critical components in a wide range of applications, including nucleic acid sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis.[][4][] BP Fluor 405 NHS Ester is a bright, water-soluble, blue-fluorescent dye ideal for conjugating to amine-modified oligonucleotides.[6][7][8] Its excitation maximum is well-suited for the 407 nm krypton or 408 nm violet laser lines.[6][8] The resulting dye-oligonucleotide conjugates exhibit pH-insensitive fluorescence between pH 4 and 10, ensuring reliable performance in various biological buffers.[6][8]

This document provides a detailed protocol for the post-synthetic labeling of amine-modified oligonucleotides with this compound, including methods for purification and characterization of the final conjugate.

Product Specifications and Data

BP Fluor 405 is a bright and photostable dye. Proteins and oligonucleotides can be labeled with it at high molar ratios without significant self-quenching.[6]

PropertyValueReference(s)
Excitation Maximum (λex)~402 nm[9]
Emission Maximum (λem)~424 nm[9]
Extinction Coefficient~35,000 cm⁻¹M⁻¹ at 402 nm[9]
Optimal Laser Excitation407 nm Krypton or 408 nm Violet Diode[6][8]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[6][10]
ReactivityPrimary amines (-NH₂)[6][11]
SolubilityWater, DMSO, DMF[9]
Storage Conditions-20°C, protect from light and moisture[7][12]

Principle of Reaction

The labeling reaction is based on the covalent conjugation of this compound to an oligonucleotide containing a primary aliphatic amine. N-hydroxysuccinimide (NHS) esters are highly reactive towards nucleophilic primary amines, forming a stable and irreversible amide bond.[13][14] The reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.[10][13] Competing hydrolysis of the NHS ester can occur in aqueous buffers, so it is crucial to work efficiently once the dye is reconstituted.[10][11]

G Oligo Amine-Modified Oligonucleotide (R-NH₂) LabeledOligo Labeled Oligonucleotide (Stable Amide Bond) Oligo->LabeledOligo  + Dye BP Fluor 405 NHS Ester Dye->LabeledOligo Nucleophilic Acyl Substitution (pH 8.0-9.0) NHS_byproduct N-hydroxysuccinimide (Leaving Group) LabeledOligo->NHS_byproduct

Caption: Reaction scheme for labeling an amine-modified oligonucleotide with an NHS ester dye.

Experimental Workflow

The overall process involves preparing the amine-modified oligonucleotide and the dye, performing the conjugation reaction, purifying the labeled product to remove excess free dye, and finally, performing quality control checks.

G start Start prep_oligo 1. Prepare Amine-Modified Oligo start->prep_oligo conjugation 3. Conjugation Reaction (1-2 hours, RT) prep_oligo->conjugation prep_dye 2. Prepare This compound prep_dye->conjugation purification 4. Purification (e.g., HPLC, Extraction) conjugation->purification qc 5. Quality Control (UV-Vis Spectroscopy) purification->qc end Final Labeled Oligonucleotide Probe qc->end

Caption: General workflow for oligonucleotide labeling with this compound.

Detailed Experimental Protocols

Required Materials
  • Oligonucleotide: Amine-modified DNA or RNA oligonucleotide (desalted or HPLC-purified).

  • Dye: this compound.

  • Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[15]

  • Buffers:

    • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.[16] Avoid buffers containing primary amines like Tris.[10][15]

    • TE Buffer: 10 mM Tris, 1 mM EDTA, pH 8.0.

  • Purification:

    • Size-exclusion chromatography columns (e.g., Glen Gel-Pak™).[16]

    • Or, HPLC system with a reverse-phase column.[17]

    • Or, n-butanol for solvent extraction.[18]

  • Equipment: Microcentrifuge, vortex mixer, spectrophotometer, pH meter, laboratory shaker.

Reagent Preparation
  • Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0):

    • Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in 90 mL of nuclease-free water.

    • Adjust the pH to 9.0 using 1 M NaOH.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Filter through a 0.22 µm filter and store at 4°C.

  • Amine-Modified Oligonucleotide Solution:

    • Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.[15]

    • If the oligonucleotide was deprotected with AMA, a desalting step is recommended to remove residual methylamine, which can react with the NHS ester.[16]

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare the stock solution immediately before use. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]

Oligonucleotide Labeling Protocol

This protocol is based on a 0.2 µmol synthesis scale of an amino-modified oligonucleotide.

  • Reaction Setup:

    • To the dissolved oligonucleotide solution, add the freshly prepared this compound stock solution. A 5- to 20-fold molar excess of the dye over the oligonucleotide is typically recommended to ensure efficient labeling.[15][19]

    • Example Calculation: For 0.2 µmol of oligonucleotide, a 10-fold excess requires 2 µmol of dye.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate for at least 2 hours at room temperature (20-25°C) with gentle shaking.[16] For convenience, the reaction can often proceed overnight at 4°C.[16]

    • Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted free dye, which can interfere with downstream applications.[20]

Method 1: Size-Exclusion/Desalting Column

  • Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions.

  • Load the entire reaction mixture onto the column.

  • Elute with nuclease-free water or TE buffer.

  • The first colored fraction to elute contains the high molecular weight labeled oligonucleotide. The free dye will elute later. Collect the appropriate fractions.

Method 2: High-Performance Liquid Chromatography (HPLC)

  • Ion-pair reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, as it can separate the labeled product from both free dye and unlabeled oligonucleotides.[17]

  • Use a C18 column and a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.

  • Monitor the elution at 260 nm (for the oligonucleotide) and ~405 nm (for the dye).

  • The desired product will absorb at both wavelengths. Collect and pool the corresponding peaks.

Method 3: Solvent Extraction

  • Add an equal volume of water-saturated n-butanol to the reaction mixture.[18]

  • Vortex vigorously for 20-30 seconds and then centrifuge briefly (e.g., 1 min at 5,000 x g) to separate the phases.

  • The unreacted hydrophobic dye will partition into the upper organic (n-butanol) phase, while the hydrophilic labeled oligonucleotide remains in the lower aqueous phase.[18]

  • Carefully remove and discard the upper n-butanol layer.

  • Repeat the extraction 2-3 times until the organic layer is colorless.

Characterization and Quality Control

The concentration and degree of labeling (DOL) can be determined using a UV-Vis spectrophotometer.

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~402 nm (A_max).

  • Calculate Oligonucleotide Concentration:

    • First, calculate the contribution of the dye's absorbance at 260 nm. A correction factor (CF₂₆₀ = A₂₆₀ of free dye / A_max of free dye) is needed. For many blue dyes, this is approximately 0.3.

    • Corrected A₂₆₀ = A₂₆₀ - (A_max × CF₂₆₀)

    • Oligo Conc. (M) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the unlabeled oligonucleotide).

  • Calculate Dye Concentration:

    • Dye Conc. (M) = A_max / ε_max (where ε_max for BP Fluor 405 is ~35,000 M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL):

    • DOL = [Dye Conc.] / [Oligo Conc.]

    • The DOL indicates the average number of dye molecules per oligonucleotide. For most applications, a DOL between 0.8 and 1.2 is desirable for single-labeled probes.

Application Example: Fluorescence In Situ Hybridization (FISH)

Fluorescently labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA sequences within cells or tissues.[4]

G start Start fixation 1. Fix & Permeabilize Cells/Tissue start->fixation hybridization 2. Hybridization Add Labeled Probe Denature & Anneal fixation->hybridization washing 3. Stringency Washes (Remove unbound probe) hybridization->washing counterstain 4. Counterstain (e.g., DAPI for nuclei) washing->counterstain imaging 5. Fluorescence Microscopy (Excite at ~405 nm) counterstain->imaging end Image Analysis (Localize Target Sequence) imaging->end

Caption: A simplified workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Hydrolyzed NHS ester dye. 2. Incorrect buffer pH (too acidic). 3. Inactive amine on oligonucleotide. 4. Competing nucleophiles (e.g., Tris buffer, methylamine).1. Prepare fresh dye solution in anhydrous solvent immediately before use. 2. Verify conjugation buffer is pH 8.5-9.0. 3. Use high-quality, freshly synthesized oligonucleotides. 4. Use an amine-free buffer (bicarbonate, borate). Desalt oligo if needed.
High Background Signal Incomplete removal of unreacted free dye.Repeat the purification step. For column chromatography, ensure good separation between the labeled oligo and free dye peaks. For extraction, perform additional washes.
Precipitation of Dye Low solubility of the NHS ester in the aqueous reaction buffer.Ensure the volume of organic solvent (DMSO/DMF) carrying the dye does not exceed 5-10% of the total reaction volume. Vortex immediately after adding the dye solution.
Degraded Oligonucleotide Nuclease contamination.Use nuclease-free water, tubes, and pipette tips throughout the procedure. Store the final product in TE buffer at -20°C.
No Fluorescence Photobleaching of the dye.Protect the dye stock solution and all subsequent reaction and purification steps from light. Store the final labeled oligo in the dark at -20°C.[21]

References

Application Notes: BP Fluor 405 NHS Ester for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye designed for the covalent labeling of proteins and other biomolecules containing primary amines. As a succinimidyl ester, it readily reacts with amine groups (such as the ε-amino group of lysine (B10760008) residues) to form a stable amide bond. Its spectral properties make it an excellent choice for multicolor immunofluorescence, flow cytometry, and super-resolution microscopy applications.[1][2] BP Fluor 405 is spectrally similar to Alexa Fluor® 405 and is optimally excited by the 407 nm krypton laser or a 408 nm violet laser diode.[1][2][3][4] One of its key advantages is its pH insensitivity across a range of pH 4 to 10, ensuring a stable fluorescent signal in various biological buffers and cellular environments.[1]

Properties of BP Fluor 405

The quantitative spectral and physical properties of BP Fluor 405 are summarized below. These characteristics make it a robust tool for sensitive and reliable detection in various fluorescence-based assays.

PropertyValueReference
Excitation Maximum (λex)~402 nm[5][6][7]
Emission Maximum (λem)~424 nm[5][6][7]
Molar Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹[5][6][7]
Recommended Laser Line407 nm or 408 nm[1][2][3]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[2]
ReactivityPrimary Amines (-NH₂)
SolubilityWater, DMSO, DMF[5]

Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol outlines the procedure for covalently labeling antibodies with this compound. The N-hydroxysuccinimidyl (NHS) ester reacts with primary amines on the antibody, primarily on lysine residues, to form a stable conjugate.

Workflow for Antibody Conjugation

G prep_ab 1. Prepare Antibody (2.5 mg/mL in 0.1 M NaHCO3, pH 8.3) reaction 3. Labeling Reaction (Add dye to antibody, incubate 1h at RT, in dark) prep_ab->reaction prep_dye 2. Prepare Dye Stock (10 mM in anhydrous DMSO) prep_dye->reaction purify 4. Purify Conjugate (Size-exclusion chromatography, e.g., Sephadex G-25) reaction->purify characterize 5. Characterize Conjugate (Measure absorbance at 280 nm and 402 nm to determine DOL) purify->characterize storage 6. Store Conjugate (4°C short-term, -20°C long-term with glycerol) characterize->storage

Caption: Workflow for conjugating an antibody with this compound.

Materials:

  • Antibody (must be in an amine-free buffer, e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2.5 mg/mL. If the antibody is already in a solution like PBS, add sodium bicarbonate to adjust the pH to ~8.3. The antibody solution must be free of amine-containing substances like Tris or BSA.

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. This solution should be used immediately.

  • Labeling Reaction:

    • While gently vortexing the antibody solution, add the appropriate volume of the dye stock solution. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the antibody-dye conjugate.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

    • Measure the absorbance of the conjugate solution at 280 nm (for protein) and ~402 nm (for BP Fluor 405).

    • The DOL can be calculated using the following formula:

      • DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

      • Where A_max is the absorbance at ~402 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of BP Fluor 405 (~35,000 M⁻¹cm⁻¹), and CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for this class of dye).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage (can be stored in 50% glycerol). Protect from light.

Protocol for Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence (IF) staining of cells or tissue sections using a primary antibody directly conjugated to BP Fluor 405 (Direct IF) or a BP Fluor 405-conjugated secondary antibody (Indirect IF).

Workflow for Immunofluorescence Staining

G sample_prep 1. Sample Preparation (Grow cells on coverslips or prepare tissue sections) fixation 2. Fixation (e.g., 4% PFA for 15 min) sample_prep->fixation permeabilization 3. Permeabilization (For intracellular targets, e.g., 0.1% Triton X-100 for 10 min) fixation->permeabilization blocking 4. Blocking (e.g., 1% BSA in PBST for 1h) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (Incubate with primary Ab, e.g., overnight at 4°C) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (For indirect IF, incubate with BP Fluor 405-conjugated secondary Ab for 1h at RT) primary_ab->secondary_ab Indirect IF counterstain 7. Counterstain & Mounting (e.g., DAPI, then mount with antifade medium) primary_ab->counterstain Direct IF secondary_ab->counterstain imaging 8. Imaging (Fluorescence microscope with appropriate filters) counterstain->imaging

Caption: General workflow for direct and indirect immunofluorescence staining.

Materials:

  • Fixed cells or tissue sections on slides/coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST - PBS with 0.05% Tween-20)

  • Primary Antibody (for indirect IF) or BP Fluor 405-conjugated Primary Antibody (for direct IF)

  • BP Fluor 405-conjugated Secondary Antibody (for indirect IF)

  • Antifade mounting medium (with or without a nuclear counterstain like DAPI)

Procedure:

  • Sample Preparation and Fixation:

    • For cultured cells, grow them on sterile coverslips. For tissues, prepare cryosections or paraffin-embedded sections.

    • Rinse the samples briefly with PBS.

    • Fix the samples (e.g., with 4% PFA in PBS for 15 minutes at room temperature).

    • Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target protein is intracellular, incubate the samples with Permeabilization Buffer for 10-15 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the samples with Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Indirect Method:

      • a. Dilute the primary antibody in Blocking Buffer to its optimal concentration.

      • b. Incubate the samples with the primary antibody solution (e.g., overnight at 4°C or 1-2 hours at room temperature).

      • c. Wash three times with PBST for 5 minutes each.

      • d. Dilute the BP Fluor 405-conjugated secondary antibody in Blocking Buffer.

      • e. Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Direct Method:

      • a. Dilute the BP Fluor 405-conjugated primary antibody in Blocking Buffer.

      • b. Incubate the samples with the conjugated primary antibody (e.g., overnight at 4°C or 1-2 hours at room temperature), protected from light.

  • Washing:

    • Wash the samples three times with PBST for 5 minutes each to remove unbound antibodies. Protect from light from this step onwards.

  • Counterstaining and Mounting:

    • If desired, incubate with a nuclear counterstain (e.g., DAPI).

    • Rinse briefly with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with a filter set appropriate for BP Fluor 405 (e.g., excitation ~405 nm, emission ~425 nm).

Troubleshooting

High background or weak signal can be common issues in immunofluorescence. The table below provides guidance on potential causes and solutions.

ProblemPossible CauseSuggested Solution
Weak or No Signal Ineffective primary antibodyConfirm antibody specificity and functionality via Western Blot. Ensure it is validated for IF.
Low protein expressionUse a signal amplification method or confirm expression with another technique.
Over-fixation of sampleReduce fixation time or try a different fixation method (e.g., methanol).
Inadequate permeabilizationOptimize permeabilization time or change the reagent (e.g., Triton X-100, Saponin).
PhotobleachingMinimize light exposure. Use an antifade mounting medium. Image samples promptly.
High Background Antibody concentration too highTitrate the primary and/or secondary antibody to find the optimal dilution.
Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
Inadequate washingIncrease the number or duration of wash steps.
Non-specific secondary antibody bindingUse a pre-adsorbed secondary antibody. Run a secondary-only control.
AutofluorescenceUse an autofluorescence quenching reagent or select imaging channels in the red/far-red spectrum if possible.

References

Calculating the Degree of Labeling for BP Fluor 405 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the Degree of Labeling (DOL) of proteins and other molecules conjugated with BP Fluor 405 NHS Ester. Accurate DOL calculation is critical for ensuring the quality, consistency, and efficacy of fluorescently labeled biomolecules in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction

This compound is a water-soluble, blue-fluorescent dye that reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.[1] The N-hydroxysuccinimide (NHS) ester functional group provides a reliable method for covalent attachment of the fluorophore. The resulting conjugates are pH-insensitive over a wide range, making them suitable for a variety of biological assays.[2][3] The degree of labeling, which represents the average number of dye molecules conjugated to each protein molecule, is a key parameter for optimizing performance and avoiding issues such as fluorescence quenching or loss of biological activity.

Principle of DOL Calculation

The Degree of Labeling is determined by measuring the absorbance of the purified protein-dye conjugate at two key wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 401 nm for BP Fluor 405). A correction factor is applied to the 280 nm reading to account for the dye's absorbance at this wavelength. The molar concentrations of the protein and the dye are then calculated using the Beer-Lambert law, and their ratio provides the DOL.

Quantitative Data Summary

The following table summarizes the essential quantitative data required for calculating the DOL of this compound conjugates.

ParameterValueSource
Molar Extinction Coefficient of BP Fluor 405 (ε_dye)35,000 cm⁻¹M⁻¹[2][4][5][6]
Absorbance Maximum of BP Fluor 405 (λ_max)~401 nm[2]
Correction Factor (CF) for A₂₈₀0.70[2]
Molecular Weight of this compound~1030.27 g/mol [7]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization of the dye-to-protein molar ratio may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (a 10:1 to 20:1 molar excess of dye to protein is a common starting point).

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Protocol 2: Calculation of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Dilute the purified protein-dye conjugate in PBS to a concentration that results in an absorbance reading at the dye's maximum absorption wavelength (A_max) between 0.1 and 1.0.

    • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 405 (~401 nm, A_max).

  • Calculate the Corrected Protein Absorbance (A_prot_corr):

    • The dye absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.

    • Use the following formula: A_prot_corr = A₂₈₀ - (A_max × CF) where CF is the correction factor (0.70).[2]

  • Calculate the Molar Concentration of the Protein (C_prot):

    • Use the Beer-Lambert law: C_prot = A_prot_corr / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε_prot is ~210,000 cm⁻¹M⁻¹).

  • Calculate the Molar Concentration of the Dye (C_dye):

    • Use the Beer-Lambert law: C_dye = A_max / ε_dye where ε_dye is the molar extinction coefficient of BP Fluor 405 (35,000 cm⁻¹M⁻¹).[2][4][5][6]

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the protein: DOL = C_dye / C_prot

Visualizations

DOL_Calculation_Workflow Workflow for Calculating the Degree of Labeling (DOL) cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_measurement Measurement & Calculation A Prepare Protein Solution (2-10 mg/mL in amine-free buffer) C Mix Protein and Dye (e.g., 10:1 molar ratio) A->C B Prepare this compound (10 mM in DMSO) B->C D Incubate 1 hr at RT (Protected from light) C->D E Separate Conjugate from Free Dye (e.g., Size-Exclusion Chromatography) D->E F Measure Absorbance (A_max and A_280) E->F G Calculate Corrected Protein Absorbance A_prot_corr = A_280 - (A_max * CF) F->G H Calculate Molar Concentrations (C_prot and C_dye) G->H I Calculate DOL DOL = C_dye / C_prot H->I

Caption: Workflow for labeling and calculating the DOL.

NHS_Ester_Reaction NHS Ester Labeling Chemistry Protein Protein-NH2 (Primary Amine) NHS_Ester BP Fluor 405-NHS Ester Conjugate Protein-NH-CO-BP Fluor 405 (Stable Amide Bond) Protein->Conjugate + NHS_Ester->Conjugate NHS_Byproduct N-hydroxysuccinimide

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols: BP Fluor 405 NHS Ester for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 NHS Ester is a bright, water-soluble, and blue-fluorescent dye designed for the covalent labeling of primary amines on proteins and other biomolecules.[1][2] Its succinimidyl ester (NHS ester) functional group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues) to form stable amide bonds.[3][4][5] With an excitation maximum well-suited for the 405 nm violet laser, it is a valuable tool for multicolor fluorescence microscopy, flow cytometry, and super-resolution imaging.[1] This document provides detailed protocols for the application of this compound in cell labeling, with a focus on its use in live-cell imaging.

A critical aspect of using NHS esters for live-cell applications is their general cell membrane impermeability. In live cells with intact plasma membranes, these dyes primarily react with primary amines on the extracellular surface of proteins.[3][6][7] This property makes them highly effective for labeling the cell surface. However, achieving intracellular labeling in live cells is more challenging and requires specific strategies, which will be discussed in these notes.

Physicochemical and Spectral Properties

PropertyValue
Excitation Maximum~407 nm
Emission Maximum~427 nm
Reactive GroupN-Hydroxysuccinimide (NHS) Ester
ReactivityPrimary Amines (-NH₂)
SolubilityWater, DMSO, DMF
pH SensitivitypH-insensitive from pH 4 to 10

(Data sourced from[1][2])

Application 1: Live-Cell Surface Protein Labeling

This is the most common and robust application for NHS ester dyes in living cells. The protocol leverages the membrane impermeability of the dye to specifically label proteins on the outer leaflet of the plasma membrane.

Experimental Protocol: Live-Cell Surface Labeling

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or Phenol (B47542) Red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Adherent or suspension cells

Protocol Steps:

  • Dye Reconstitution:

    • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Reconstitute the lyophilized powder in anhydrous DMSO to create a 1-10 mg/mL stock solution.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • For Adherent Cells: Culture cells on glass-bottom dishes or coverslips until they reach the desired confluency.

    • For Suspension Cells: Harvest cells and wash them once with warm live-cell imaging buffer. Resuspend the cell pellet in the imaging buffer at a concentration of 1 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Warm the required aliquot of this compound stock solution to room temperature.

    • Dilute the stock solution in warm live-cell imaging buffer to the final working concentration (typically 1-20 µg/mL).

    • Remove the culture medium from the adherent cells and add the labeling solution. For suspension cells, add the labeling solution to the cell suspension.

    • Incubate for 5-15 minutes at 37°C, protected from light.[3][6]

  • Washing:

    • For Adherent Cells: Aspirate the labeling solution and wash the cells three times with warm live-cell imaging buffer.

    • For Suspension Cells: Centrifuge the cells at low speed (e.g., 200 x g) for 3-5 minutes, aspirate the supernatant, and resuspend the cells in warm imaging buffer. Repeat the wash step twice.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the 405 nm excitation and corresponding blue emission.

Quantitative Parameters for Cell Surface Labeling
ParameterRecommended RangeNotes
Dye Concentration 1 - 20 µg/mLStart with a lower concentration and optimize to minimize toxicity and background.
Incubation Time 5 - 15 minutesLonger times may increase non-specific binding and potential internalization.[3][6]
Temperature 37°CPhysiological temperature is recommended for maintaining cell health.
Cell Density 1 x 10⁶ cells/mL (suspension)Adjust as needed for your specific cell type and experimental setup.

Workflow for Live-Cell Surface Labeling

Live_Cell_Surface_Labeling cluster_prep Preparation cluster_labeling Labeling cluster_post Post-Labeling prep_dye Reconstitute BP Fluor 405 NHS Ester in DMSO label_cells Incubate Cells with Dye (5-15 min, 37°C) prep_dye->label_cells prep_cells Prepare Adherent or Suspension Cells prep_cells->label_cells wash_cells Wash Cells 3x with Imaging Buffer label_cells->wash_cells image_cells Live-Cell Imaging wash_cells->image_cells

Caption: Workflow for labeling cell surface proteins on live cells.

Application 2: Intracellular Labeling in Live Cells (Advanced Methods)

Achieving intracellular labeling with NHS esters in live cells is not a standard procedure and requires methods that overcome the plasma membrane barrier. Success is not guaranteed and depends heavily on the dye's specific properties and the cell type.

Method A: Direct Incubation for Mitochondrial Labeling

Some cationic fluorescent dyes, when conjugated to an NHS ester, have been shown to accumulate in mitochondria of living cells, driven by the mitochondrial membrane potential.[8] While this has been demonstrated for dyes like Atto 647N, it may serve as a starting point for optimizing a similar protocol for this compound.

Experimental Protocol:

  • Dye and Cell Preparation: Follow steps 1 and 2 from the "Live-Cell Surface Labeling" protocol.

  • Labeling:

    • Dilute the this compound stock solution in phenol red-free medium to the desired final concentration (e.g., 1-15 µM).

    • Incubate cells with the dye solution for 30 minutes at 20°C or 37°C.[8] Temperature can influence the internalization and final localization.

  • Washing and Recovery:

    • Wash the cells twice gently with warm PBS.

    • Add fresh, warm growth medium and incubate for at least 3 hours at 37°C to allow for recovery and removal of non-covalently bound dye.[8]

  • Imaging: Proceed with live-cell imaging.

Starting Parameters for Direct Incubation (based on Atto dyes)
ParameterRecommended RangeNotes
Dye Concentration 1 - 15 µMHigher concentrations may be required for internalization but also increase toxicity.[8]
Incubation Time 30 minutesThis is a starting point and should be optimized.
Temperature 20°C or 37°CDifferent temperatures can affect membrane fluidity and uptake mechanisms.[8]
Recovery Time 3+ hoursCrucial for reducing background and assessing cell viability.

Workflow for Direct Incubation Method

Direct_Incubation_Labeling cluster_prep Preparation cluster_labeling Labeling cluster_post Post-Labeling prep_dye Prepare Dye Solution in Phenol Red-Free Medium label_cells Incubate Cells with Dye (30 min, 20-37°C) prep_dye->label_cells prep_cells Prepare Live Cells in Culture Dish prep_cells->label_cells wash_cells Wash Cells 2x with PBS label_cells->wash_cells recover_cells Incubate in Fresh Medium (3+ hours) wash_cells->recover_cells image_cells Live-Cell Imaging recover_cells->image_cells

Caption: Experimental workflow for intracellular labeling via direct incubation.

Method B: Reversible Permeabilization using Streptolysin O (SLO)

A pore-forming toxin like Streptolysin O (SLO) can be used to create temporary pores (~30 nm) in the plasma membrane, allowing non-membrane-permeant molecules like NHS esters to enter the cytoplasm. The cells can then reseal their membranes and be imaged live.[2]

Experimental Protocol:

  • Dye and Cell Preparation: Prepare cells as in the surface labeling protocol. Prepare a labeling solution containing this compound in a suitable buffer.

  • Permeabilization:

    • Wash cells with a buffer that does not contain calcium.

    • Incubate cells with a pre-determined concentration of active SLO for 7-10 minutes at 37°C.

  • Labeling:

    • Remove the SLO solution and immediately add the this compound labeling solution.

    • Incubate for 5 minutes on ice to allow dye entry and reaction with intracellular proteins.[2]

  • Membrane Resealing and Recovery:

    • Wash out the labeling solution with a calcium-containing buffer to initiate membrane resealing.

    • Incubate the cells in fresh, warm growth medium for at least 30 minutes at 37°C to allow for full recovery.

  • Imaging: Proceed with live-cell imaging.

Key Parameters for SLO-Mediated Permeabilization
ParameterRecommended RangeNotes
SLO Concentration VariesMust be carefully titrated for each cell type to maximize permeabilization while maintaining viability.
Permeabilization Time 7 - 10 minutesOver-incubation can lead to irreversible cell damage.
Labeling Temperature On Ice (4°C)Reduces cellular activity and allows diffusion of the dye into the cytosol.[2]
Recovery Time 30+ minutesEssential for membrane resealing and ensuring cell health before imaging.

Workflow for SLO Permeabilization Method

SLO_Permeabilization_Labeling cluster_prep Permeabilization cluster_labeling Labeling cluster_post Recovery & Imaging prep_cells Prepare Live Cells permeabilize Incubate with SLO (7-10 min, 37°C) prep_cells->permeabilize label_cells Incubate with BP Fluor 405 NHS Ester on Ice (5 min) permeabilize->label_cells reseal Wash with Ca++ Buffer to Reseal Membrane label_cells->reseal recover_cells Recover in Growth Medium (30+ min) reseal->recover_cells image_cells Live-Cell Imaging recover_cells->image_cells

Caption: Workflow for intracellular labeling using SLO-mediated permeabilization.

Application 3: Intracellular Labeling in Fixed and Permeabilized Cells

For reliable and straightforward labeling of intracellular targets, fixing and permeabilizing the cells is the standard approach. This method is not for live-cell imaging but is included as a robust alternative. The dye can be used to label the entire fixed proteome or be conjugated to an antibody for specific target visualization.

Experimental Protocol: Fixed-Cell Labeling
  • Cell Preparation: Culture cells on coverslips.

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes.

    • Wash three times with PBS.

  • Labeling:

    • Dilute this compound in a buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).

    • Incubate the fixed and permeabilized cells with the dye solution for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Wash extensively with PBS to remove unbound dye.

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Imaging: Image on a fluorescence microscope.

Reagents for Fixed-Cell Staining
StepReagentConcentrationTime
Fixation Paraformaldehyde (PFA)4% in PBS15 min
Permeabilization Triton X-1000.1 - 0.3% in PBS10-15 min
Labeling Buffer Sodium Bicarbonate0.1 M, pH 8.3-8.51 hour

Workflow for Fixed-Cell Intracellular Labeling

Fixed_Cell_Labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_post Final Steps prep_cells Culture Cells on Coverslips fix_cells Fix with 4% PFA prep_cells->fix_cells permeabilize Permeabilize with Triton X-100 fix_cells->permeabilize label_cells Incubate with BP Fluor 405 NHS Ester (1 hour) permeabilize->label_cells wash_cells Wash Extensively with PBS label_cells->wash_cells mount Mount Coverslip wash_cells->mount image_cells Image mount->image_cells

Caption: Standard workflow for labeling intracellular proteins in fixed cells.

References

Application Notes and Protocols: BP Fluor 405 NHS Ester Stability and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye designed for the covalent labeling of primary amines on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2][3] Its bright fluorescence and high water solubility make it an excellent choice for a variety of applications, including flow cytometry, super-resolution microscopy (STORM), and immunofluorescence.[1][3] A key feature of the BP Fluor 405 conjugate is that its fluorescence is stable and pH-insensitive over a broad range of pH 4 to 10.[1][3][4][5][6]

However, the reactivity and stability of the N-hydroxysuccinimidyl (NHS) ester group itself are highly dependent on storage conditions, pH, temperature, and buffer composition.[7][8][9][10][11][12][13] Understanding these factors is critical for successful and reproducible conjugation. These application notes provide a detailed overview of the stability of this compound in different buffer systems and offer comprehensive protocols for its use.

Chemistry of this compound Labeling

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This desired reaction, known as aminolysis, is in direct competition with hydrolysis, where the NHS ester reacts with water to form an unreactive carboxylic acid.[11][13] The efficiency of the labeling reaction is therefore a balance between maximizing the rate of aminolysis while minimizing the rate of hydrolysis.

BP_Fluor_405_NHS This compound Conjugate BP Fluor 405-Amide Conjugate BP_Fluor_405_NHS->Conjugate Aminolysis (Labeling) Hydrolyzed_Dye Hydrolyzed BP Fluor 405 BP_Fluor_405_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Dye NHS NHS

Figure 1: Competing reactions of this compound.

Data Presentation: Stability of NHS Esters

The stability of the NHS ester is critically dependent on the pH of the aqueous environment. Higher pH increases the rate of hydrolysis, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes
This table presents generalized stability data for NHS esters and should be used as a guideline.[9][11][12]

While hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data from a study on a porphyrin-NHS ester, serving as a representative example.[11][14]

Buffer Selection

The choice of buffer is critical for a successful conjugation reaction. The optimal pH for labeling with NHS esters is between 8.3 and 8.5.[15][16][17] It is imperative to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

Recommended BuffersBuffers to Avoid
0.1 M Sodium Bicarbonate (pH 8.3-8.5)Tris (e.g., TBS)
0.1 M Sodium Phosphate (B84403) (pH 8.3-8.5)Glycine
50 mM Sodium Borate (pH 8.5)Buffers containing ammonium (B1175870) ions
HEPES
Compiled from multiple sources.[7][15][16][17][18][19]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Storage Buffer (e.g., PBS)

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Add_Dye Add Dye to Protein Solution (5-20 fold molar excess) Protein_Prep->Add_Dye Dye_Prep Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO/DMF) Dye_Prep->Add_Dye Incubate Incubate (1 hr at RT or overnight at 4°C) Add_Dye->Incubate Quench Quench Reaction (add Quenching Buffer) Incubate->Quench Purify Purify Conjugate (Gel Filtration or Dialysis) Quench->Purify Analyze Analyze Conjugate (Determine DOL) Purify->Analyze

Figure 2: Experimental workflow for protein labeling.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of any primary amines.[20]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[20]

  • Labeling Reaction: While gently vortexing, add the dissolved this compound to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (desalting column) or by dialyzing against a suitable storage buffer (e.g., PBS).[11]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of BP Fluor 405 (approximately 401 nm, A401).

  • Calculate the protein concentration: Protein Conc. (M) = [A280 - (A401 x CF280)] / εprotein where:

    • CF280 is the correction factor for the dye's absorbance at 280 nm.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration: Dye Conc. (M) = A401 / εdye where:

    • εdye is the molar extinction coefficient of BP Fluor 405 at 401 nm (approximately 35,000 cm-1M-1).[3]

  • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Protocol 3: Assessing the Reactivity of this compound

This protocol can be used to determine if the this compound has hydrolyzed due to improper storage or handling. The method is based on measuring the absorbance of the released N-hydroxysuccinimide (NHS) upon complete hydrolysis.[7][8]

Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Prepare a solution of the this compound in the amine-free buffer.

  • Measure the absorbance of this solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0. This is Ainitial.

  • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to induce complete hydrolysis.

  • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute). This is Afinal.

  • The difference (Afinal - Ainitial) is proportional to the amount of active NHS ester in the sample. This can be compared to a fresh, unhydrolyzed sample to determine the relative reactivity.

Storage and Handling

  • Store this compound at -20°C, desiccated, and protected from light.[2][20]

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][8]

  • Prepare stock solutions in anhydrous DMF or DMSO. These can be stored at -20°C for 1-2 months.[15][17] Aqueous solutions of the NHS ester should be used immediately.[15]

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during labeling experiments with BP Fluor 405 NHS Ester.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue that can arise during the conjugation of this compound to proteins and other molecules. This guide will walk you through the most common causes and provide systematic steps to identify and resolve the problem.

dot

Caption: A logical workflow for troubleshooting low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue with several potential root causes. Here's a breakdown of the most frequent culprits and their solutions:

A. Reaction Conditions

The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.

  • pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At a lower pH, the primary amines on the protein are protonated and thus unavailable for reaction.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[1]

  • Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1] Lower temperatures can help to minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[1]

  • Concentration: The concentration of both the protein and the NHS ester can impact labeling efficiency. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[1]

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1] If the reaction is slow, a slightly longer incubation at room temperature might be beneficial.[1]

  • Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester.[1]

B. Buffer Composition

The choice of buffer is critical for a successful NHS ester labeling reaction.

  • Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions.[1] These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1]

Troubleshooting Steps:

  • Use Amine-Free Buffers: Always use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[2][3][4]

  • Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.

C. This compound Reagent

The quality and handling of the dye are paramount.

  • Hydrolysis: NHS esters are moisture-sensitive and can readily hydrolyze, rendering them unreactive.[5]

  • Solvent Quality: The NHS ester should be dissolved in a high-quality, anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][6] Storing the dye in solution, even at -20°C, can lead to degradation.[3]

Troubleshooting Steps:

  • Use Fresh Reagent: If you suspect your current stock of this compound may be compromised, use a fresh, unopened vial.

  • Prepare Fresh Dye Solution: Always dissolve the NHS ester in anhydrous DMSO or DMF immediately prior to use.[5][6] Do not store it in solution.

D. Target Protein Properties

The properties of the target protein can also influence labeling efficiency.

  • Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the surface of the protein must be accessible to the NHS ester for the reaction to occur.[1] Steric hindrance can prevent efficient labeling.

  • Protein Purity: Impurities in the protein sample can sometimes interfere with the labeling reaction.[1]

Troubleshooting Steps:

  • Assess Protein Structure: If possible, review the structure of your protein to estimate the number and accessibility of lysine residues.

  • Ensure Protein Purity: Use a highly purified protein sample for labeling.

Q2: My protein precipitated after adding the this compound. What should I do?

Protein precipitation post-labeling can occur due to a few factors:

  • High Degree of Labeling (DOL): Attaching too many dye molecules can alter the protein's solubility, especially if the dye is hydrophobic. This can lead to aggregation and precipitation.[7]

  • Organic Solvent: The addition of DMSO or DMF to the aqueous protein solution can sometimes induce precipitation, especially if the protein is sensitive to organic solvents.

  • Hydrophobic Labels: Labeling with very hydrophobic dyes or molecules can cause the protein to aggregate and precipitate.[1]

Troubleshooting Steps:

  • Reduce Molar Excess of Dye: Decrease the molar ratio of this compound to your protein in the reaction to achieve a lower DOL.

  • Minimize Organic Solvent: Use the most concentrated stock of the dye possible to minimize the volume of organic solvent added to the reaction mixture.

  • Optimize Reaction Conditions: Try performing the reaction at 4°C, which can sometimes help maintain protein stability.

Q3: I see a good signal, but my conjugate is not functional. Why?

This issue often arises when the labeling reaction modifies critical residues in the protein.

  • Labeling of Active Site: If primary amines are present in the active site or binding interface of your protein (e.g., the antigen-binding site of an antibody), their modification by the dye can lead to a loss of function.[7]

Troubleshooting Steps:

  • Lower the Dye-to-Protein Ratio: A lower degree of labeling reduces the statistical probability of modifying a critical residue.

  • Consider Site-Specific Labeling: If random lysine labeling is problematic, explore site-specific labeling techniques.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5Optimal pH is often around 8.3.[8]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][2]
Molar Excess of Dye 5x - 20xThis should be optimized for your specific protein and desired DOL.[5][9]
Reaction Temperature Room Temperature or 4°C4°C can minimize hydrolysis but may require longer incubation.[1]
Incubation Time 0.5 - 4 hours (RT) or Overnight (4°C)Longer times may be needed for less reactive proteins.[1][]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or GlycineAdded after the reaction to stop the labeling process.[1][4]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF[3]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.[1][2]

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature before opening.[5] Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the volume of the dye stock solution needed to achieve the desired molar excess (typically 5-20 fold).

  • Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Protect the reaction from light and incubate for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Quench the Reaction: Add quenching buffer to the reaction mixture to stop the labeling process. A final concentration of 50-100 mM Tris or glycine is sufficient. Incubate for 30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and other small molecules by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Determine the Degree of Labeling: Follow a spectrophotometric protocol to quantify the labeling efficiency.

  • Store the Labeled Protein: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light.

Mandatory Visualizations

dot

reaction_pathway protein Protein with Primary Amine (e.g., Lysine) reaction_conditions pH 7.2 - 8.5 Amine-Free Buffer protein->reaction_conditions nhs_ester This compound nhs_ester->reaction_conditions labeled_protein Fluorescently Labeled Protein (Stable Amide Bond) reaction_conditions->labeled_protein Covalent Bond Formation byproduct N-hydroxysuccinimide (NHS) reaction_conditions->byproduct Released

Caption: Chemical reaction of an NHS ester with a primary amine.

References

reducing background fluorescence of BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 405 NHS Ester. Our aim is to help you overcome common challenges and achieve optimal results in your labeling experiments.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence is a common issue in experiments involving fluorescent dyes. This guide provides a systematic approach to identifying and resolving the root causes of high background when using this compound.

Problem: High Background Fluorescence

High background can manifest as a general haze in imaging applications or as a high baseline signal in quantitative assays, obscuring the specific signal from your labeled target.

Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve high background fluorescence issues.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions for Unbound Dye cluster_3 Solutions for Reaction Conditions cluster_4 Advanced Troubleshooting Problem High Background Fluorescence Observed UnboundDye Issue: Incomplete Removal of Unbound Dye? Problem->UnboundDye ReactionConditions Issue: Suboptimal Reaction Conditions? Problem->ReactionConditions Purification Action: Improve Purification UnboundDye->Purification Yes Autofluorescence Issue: Sample Autofluorescence? UnboundDye->Autofluorescence No Quenching Action: Ensure Complete Quenching ReactionConditions->Quenching Yes MolarRatio Action: Optimize Molar Ratio of Dye ReactionConditions->MolarRatio Buffer Action: Check Buffer Composition ReactionConditions->Buffer ReactionConditions->Autofluorescence No GelFiltration Method: Gel Filtration/ Desalting Column Purification->GelFiltration Dialysis Method: Dialysis Purification->Dialysis DyeRemovalColumn Method: Specialized Dye Removal Column Purification->DyeRemovalColumn end Problem Resolved GelFiltration->end Resolved Dialysis->end Resolved DyeRemovalColumn->end Resolved Quenching->end Resolved MolarRatio->end Resolved Buffer->end Resolved DyeQuality Issue: Dye Quality or Handling? Autofluorescence->DyeQuality No Blocking Action: Use Blocking Agents Autofluorescence->Blocking Yes SpectralUnmixing Action: Spectral Unmixing/ Different Fluorophore Autofluorescence->SpectralUnmixing FreshDye Action: Use Freshly Prepared Dye Solution DyeQuality->FreshDye Yes Blocking->end Resolved SpectralUnmixing->end Resolved FreshDye->end Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

A1: The most common causes include:

  • Incomplete removal of unbound dye: Free dye in solution will contribute to background signal.[1][2]

  • Non-specific binding of the dye-conjugate: The labeled molecule may non-specifically adhere to surfaces or other cellular components.[3]

  • Suboptimal reaction conditions: Incorrect pH, presence of primary amines in the buffer, or using a high molar excess of the dye can lead to issues.[4][5]

  • Hydrolysis of the NHS ester: this compound is moisture-sensitive. Hydrolyzed dye will not react with the target but can still contribute to background.[5]

  • Sample autofluorescence: Many biological specimens naturally fluoresce, especially when excited with 405 nm light.[6][7][8]

Q2: How can I remove unbound this compound after conjugation?

A2: Several methods are effective for removing unconjugated dye:

  • Gel filtration/desalting columns: These are quick and effective for separating labeled proteins from smaller dye molecules.[4][9][10]

  • Dialysis: This method is suitable for larger sample volumes but is more time-consuming.[11]

  • Specialized dye removal columns: These columns are designed for efficient removal of fluorescent dyes with high protein recovery.[2]

  • Ultracentrifugation or ultrafiltration: These can be used for separating labeled nanoparticles or vesicles from free dye.[1][12]

Q3: What are the optimal reaction conditions for labeling with this compound?

A3: For optimal labeling, consider the following:

  • pH: The reaction should be performed in a buffer with a pH between 7.2 and 8.5.[4][13] A common choice is 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[4][13]

  • Buffer: Ensure your buffer is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester.[4][5]

  • Dye Preparation: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4][5] Do not store the dye in aqueous solutions.[5]

  • Molar Excess: The optimal molar ratio of dye to target molecule should be determined empirically. A starting point for antibodies is often a 10-20 fold molar excess.[4] Over-labeling can lead to protein precipitation and increased background.[4][14]

Q4: My sample has high autofluorescence at 405 nm. What can I do?

A4: Autofluorescence from endogenous fluorophores like NADH, collagen, and elastin (B1584352) can be a challenge with 405 nm excitation.[6][15] To mitigate this:

  • Use appropriate controls: Image an unlabeled sample to determine the level of autofluorescence.

  • Spectral unmixing: If your imaging system supports it, spectral unmixing can help separate the specific BP Fluor 405 signal from the broader autofluorescence spectrum.

  • Choose a different fluorophore: If autofluorescence is prohibitive, consider using a dye with excitation and emission wavelengths in a different part of the spectrum (e.g., red or far-red) where autofluorescence is typically lower.[16]

  • Blocking: For immunofluorescence, using a blocking agent can sometimes reduce background.[3]

Q5: How should I store this compound?

A5: Store the solid this compound at -20°C, protected from light and moisture.[17] Once dissolved in an anhydrous solvent like DMSO, it is recommended to use the solution immediately. For short-term storage of the stock solution, aliquot and store at -20°C for no more than a few weeks.[13][18] Avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody.

Experimental Workflow

G A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) B 2. Prepare Dye Solution (Dissolve NHS ester in anhydrous DMSO/DMF) A->B C 3. Labeling Reaction (Add dye to protein, incubate 1-4h at RT, protected from light) B->C D 4. Quench Reaction (Optional) (Add Tris or glycine) C->D E 5. Purify Conjugate (Remove unbound dye) D->E F 6. Characterize and Store (Measure DOL, store at 4°C or -20°C) E->F

Caption: Key steps for protein labeling with this compound.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4][13]

  • Anhydrous DMSO or DMF[4][5]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine[4]

  • Purification column (e.g., desalting column)[4]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4][19] Ensure the buffer is free of primary amines.[5]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess (e.g., 10-20 fold for antibodies).[4]

    • While gently vortexing, add the dye solution to the protein solution.[4]

    • Incubate for 1-4 hours at room temperature, protected from light.[4] Alternatively, the reaction can be performed overnight at 4°C.[5]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[4] This will react with any excess NHS ester.

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture over a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4][9]

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of BP Fluor 405 (~401 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[2]

Quantitative Data Summary

The following table summarizes key spectral properties of BP Fluor 405 and related dyes, which is crucial for experimental setup and data analysis.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Notes
BP Fluor 405 ~401[20][21]~421-424[19][22]~29,000 - 35,000[22][23]Water-soluble and pH-insensitive from pH 4-10.[24][25]
Alexa Fluor™ 405~401~421~35,000Often used as an equivalent to BP Fluor 405.[20][21]
DyLight™ 405~400~420~30,000Spectrally similar to BP Fluor 405.[26]

Disclaimer: This information is for research use only and not for human or veterinary use.[17] Experimental conditions may need to be optimized for your specific application.

References

how to prevent photobleaching of BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers and drug development professionals, this technical support center provides comprehensive guidance on preventing the photobleaching of BP Fluor 405 NHS Ester. Through detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols, users can enhance the quality and reliability of their fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my this compound signal?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to excitation light, leading to a permanent loss of its ability to fluoresce.[1][2][3] When a fluorophore like BP Fluor 405 absorbs light, it enters a high-energy excited state.[1][4] While it can return to its ground state by emitting a photon (fluorescence), it can also transition to a highly reactive, long-lived triplet state.[5] In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[1][5] This process is a significant concern in fluorescence microscopy, where samples are exposed to intense light over time.[2][3]

Q2: What are the primary factors that accelerate the photobleaching of BP Fluor 405?

A2: The rate of photobleaching is influenced by several optical and environmental factors. The most significant are high-intensity excitation light and prolonged exposure times.[1][3] The presence of molecular oxygen in the sample's environment is also a critical factor, as it is a primary mediator in the chemical reactions that destroy the excited fluorophore.[5]

Q3: How can I minimize photobleaching during image acquisition?

A3: Several strategies can be employed during imaging to reduce photobleaching:

  • Reduce Excitation Light Intensity: Lower the power of your laser or lamp to the minimum level required for a sufficient signal-to-noise ratio.[2] Using neutral density (ND) filters is an effective way to achieve this.

  • Minimize Exposure Time: Keep camera exposure times as short as possible. Use shutters to block the light path when not actively acquiring an image, especially during time-lapse experiments.[3]

  • Optimize Filter Selection: Use high-quality bandpass filters that are specifically matched to the excitation and emission spectra of BP Fluor 405 (Excitation max ~401-405 nm, Emission max ~422-450 nm) to maximize signal collection and minimize exposure to non-essential wavelengths.[6][7][8][9]

  • Use a High Numerical Aperture (NA) Objective: High NA objectives are more efficient at collecting emitted light, which allows you to reduce the excitation intensity while maintaining a strong signal.

Q4: Are there specific reagents that can prevent or reduce photobleaching?

A4: Yes, using a commercial antifade mounting medium is one of the most effective ways to combat photobleaching.[10][11] These reagents are formulated to be applied to the sample just before placing the coverslip. They work by scavenging reactive oxygen species (ROS), thereby protecting the fluorophore from oxidative damage. Many antifade reagents are available with different properties, such as hardening (curing) or non-hardening formulations.[11]

Q5: My signal is weak from the start. Is this definitely a photobleaching issue?

A5: Not necessarily. While rapid fading indicates photobleaching, a weak initial signal can be due to several other factors, including:

  • Inefficient Labeling: The NHS ester reaction with primary amines is pH-dependent, with an optimal range of pH 8.3-8.5.[12] Using a buffer outside this range, or using a dye solution that has been stored improperly, can lead to poor conjugation.

  • Low Target Abundance: The protein or molecule of interest may be expressed at very low levels in your sample.

  • Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too low, requiring titration to find the optimal level.[13]

  • Incompatible Reagents: If using an anti-goat or anti-bovine secondary antibody, blocking buffers containing goat serum or BSA can cause cross-reactivity and reduce signal.[13]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

ProblemPossible CauseRecommended Solution
Rapid Signal Fading During Imaging High Excitation Light Intensity: The laser or lamp power is too high, causing accelerated photochemical destruction.Reduce the excitation intensity to the lowest level that provides a usable signal. Use neutral density filters.[2][3]
Prolonged or Repeated Exposure: The sample is being illuminated for too long or too frequently.Decrease camera exposure time and minimize the duration of live imaging. For time-lapse studies, increase the interval between acquisitions.[3]
Absence of Antifade Reagent: The sample was mounted in a standard buffer (e.g., PBS/glycerol) without photoprotective agents.Remount the sample using a commercial antifade mounting medium such as ProLong Diamond or SlowFade Diamond.[10][11]
Weak or No Initial Signal Inefficient Protein Labeling: The pH of the conjugation reaction was suboptimal, or the dye was inactive.Ensure the labeling buffer pH is between 8.3 and 8.5.[12] Prepare fresh dye stock solution in anhydrous DMSO immediately before use, as NHS esters can hydrolyze in the presence of moisture.[7]
Suboptimal Dye-to-Protein Ratio: Too few dye molecules per protein results in a weak signal, while too many can cause self-quenching.Perform a titration to determine the optimal dye-to-protein molar ratio. For antibodies, a degree of substitution (DOS) of 2-10 is typically recommended.[7]
Incorrect Microscope Filter Set: The excitation and/or emission filters do not align with the spectral profile of BP Fluor 405.Verify that your microscope is equipped with a filter set appropriate for a ~405 nm excitation and ~422-450 nm emission.
High Background Fluorescence Excess Unbound Dye: Residual, unconjugated this compound is present in the sample.Ensure thorough washing after the staining step to remove all unbound dye. For labeled proteins, use a purification column to separate the conjugate from free dye.
Non-specific Antibody Binding: The primary or secondary antibody is binding to off-target sites.Increase the number and duration of wash steps.[13] Optimize the concentration of your antibodies and ensure your blocking step is effective.

Quantitative Data & Reagent Comparison

Table 1: Spectroscopic Properties of BP Fluor 405

PropertyValueSource
Excitation Maximum (Ex)~401-405 nm[6][7][8]
Emission Maximum (Em)~422-450 nm[7][8][9]
Extinction Coefficient~29,000 - 40,000 cm⁻¹M⁻¹[8][9]
Optimal Labeling pH8.3 - 9.0[7][12]
pH SensitivityInsensitive from pH 4 to 10[6][7][14]

Table 2: Comparison of Commercial Antifade Mounting Media

Reagent NameFormulation TypeRecommended ForKey Features
SlowFade Diamond Non-curingBroad spectrum of dyes, including traditional dyes and fluorescent proteins.Provides excellent photostability with less initial quenching. Samples can be imaged immediately and stored for 3-4 weeks.[10][11]
ProLong Diamond Curing (Hard-setting)Broad spectrum of dyes.Cures within 24 hours to form a semi-rigid gel, allowing for long-term sample storage (months).[11]
VECTASHIELD Non-curingMost dyes, but may not be optimal for Cyanine dyes.Widely used, but can exhibit some blue autofluorescence with UV excitation that fades quickly.[15]
n-Propyl gallate (NPG) User-preparedGeneral use.A common DIY antifade compound, but can be difficult to dissolve and may have biological effects in live-cell imaging.[15]
Trolox User-preparedLive-cell microscopy.A cell-permeable antioxidant that reduces photobleaching and blinking.

Experimental Protocols & Visualizations

Protocol: Immunofluorescence Staining with Minimized Photobleaching

This protocol provides a workflow for staining fixed cells using a BP Fluor 405-conjugated secondary antibody, with integrated steps to prevent photobleaching.

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Wash cells briefly with 1X Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes (for intracellular targets).

    • Wash three times with PBS for 5 minutes each.

    • Block non-specific binding by incubating in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber. (Protect from light from this point forward).

    • Wash three times with PBS for 5 minutes each.

    • Dilute the BP Fluor 405-conjugated secondary antibody in blocking buffer.

    • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Briefly rinse the coverslip in deionized water to remove salt crystals.

    • Carefully aspirate excess liquid from the coverslip.

    • Apply one drop of an antifade mounting medium (e.g., SlowFade Diamond) to a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mountant, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if long-term storage is desired.

    • Image the sample immediately, using the lowest possible excitation intensity and shortest exposure time. Store slides flat at 4°C in the dark.

Visual Diagrams

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) (405 nm) S1->S0 Fluorescence (~425 nm) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached (Non-Fluorescent) T1->Bleached Reaction with ROS O2 Oxygen (O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Generation

Caption: Simplified diagram of the photobleaching process.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis SamplePrep Sample Preparation (Fixation, Permeabilization) Staining Staining (Antibody Incubation) SamplePrep->Staining Mounting Mounting Staining->Mounting Imaging Image Acquisition Mounting->Imaging Analysis Data Analysis Imaging->Analysis P1 Protect from light P1->Staining P2 Use Antifade Mounting Medium P2->Mounting P3 Minimize light intensity & exposure time P3->Imaging

Caption: Experimental workflow with key photobleaching prevention steps.

Troubleshooting_Tree Start Problem: Weak or Fading Signal Q1 Does the signal fade rapidly during observation? Start->Q1 A1_Yes Likely Photobleaching Q1->A1_Yes Yes A1_No Likely Weak Initial Signal Q1->A1_No No Sol_Bleach1 Reduce Excitation Intensity A1_Yes->Sol_Bleach1 Sol_Bleach2 Use Antifade Mountant A1_Yes->Sol_Bleach2 Sol_Bleach3 Minimize Exposure Time A1_Yes->Sol_Bleach3 Sol_Weak1 Optimize Labeling Protocol (pH, fresh dye) A1_No->Sol_Weak1 Sol_Weak2 Check Antibody Titration A1_No->Sol_Weak2 Sol_Weak3 Verify Filter Compatibility A1_No->Sol_Weak3

Caption: Decision tree for troubleshooting weak or fading fluorescence signals.

References

Technical Support Center: Optimizing BP Fluor 405 NHS Ester to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of BP Fluor 405 NHS Ester to protein for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The ideal molar ratio is empirical and depends on several factors, including the protein's concentration and the number of available primary amines (N-terminus and lysine (B10760008) residues).[1][2] A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[3][4] For dilute protein solutions, a higher molar excess may be necessary to achieve the desired degree of labeling.[1][5] It is highly recommended to perform small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific protein and application.[2][6][7]

Q2: How do I calculate the amount of this compound needed for the reaction?

A2: You can calculate the required mass of the NHS ester using the following formula[1][8]:

Mass of NHS Ester (mg) = (Molar Excess of NHS Ester) x (Mass of Protein (mg)) x (MW of NHS Ester (Da)) / (MW of Protein (Da))

Several online calculators are also available to simplify this calculation.[8][9]

Q3: What is the ideal buffer composition and pH for the labeling reaction?

A3: The reaction between an NHS ester and a primary amine is highly pH-dependent.[8][10][11] The optimal pH range is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5.[1][3][8][11][12] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[1][3][8][11] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[1][3][5][8][13] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][8][11]

Q4: How do I determine the Degree of Labeling (DOL)?

A4: The Degree of Labeling (DOL), which represents the molar ratio of the dye to the protein, can be determined spectrophotometrically.[1][3][14][15][16][17] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the BP Fluor 405 dye.[14][15][16][17] A correction factor is needed to account for the dye's absorbance at 280 nm.[14][16] The optimal DOL for antibodies is typically between 2 and 10.[18]

Q5: What can cause protein precipitation after labeling, and how can I prevent it?

A5: Protein precipitation can occur due to excessive labeling with hydrophobic dyes or if the protein is prone to aggregation.[3][19] To prevent this, you can try reducing the molar excess of the dye, performing the reaction at a lower temperature (e.g., 4°C) for a longer duration, or ensuring the protein is highly purified and properly folded before labeling.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Degree of Labeling (DOL) Inactive NHS Ester: The NHS ester may have hydrolyzed due to moisture.[3][5]Use a fresh vial of this compound and ensure it is dissolved in anhydrous DMSO or DMF immediately before use.[1][3][12] Store the reagent desiccated at the recommended temperature.[3][20]
Incorrect Buffer pH or Composition: The pH may be too low, or the buffer may contain primary amines.[3][8]Verify the buffer pH is within the optimal range of 8.3-8.5.[8][12] Use an amine-free buffer like sodium bicarbonate or phosphate buffer.[8][11]
Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling.[1][3]Increase the protein concentration to at least 2 mg/mL.[3][4]
Insufficient Molar Excess: The ratio of dye to protein may be too low.Increase the molar excess of the this compound in the reaction.[3][4]
High Degree of Labeling (DOL) / Protein Precipitation Excessive Molar Ratio: A high dye-to-protein ratio can lead to over-labeling and aggregation.[4][19]Decrease the molar ratio of the NHS ester to the protein.[4]
Protein Aggregation: The protein itself may be prone to aggregation, which is exacerbated by labeling.Ensure the protein is properly folded and soluble before labeling. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Low Fluorescence Signal Low DOL: Insufficient labeling will result in a weak signal.Optimize the labeling reaction to achieve a higher DOL.[4]
Self-Quenching: An excessively high DOL can lead to fluorescence quenching.[14][17][18]Optimize for a lower DOL if self-quenching is suspected.[4] BP Fluor 405 is noted to allow for high molar labeling ratios without significant self-quenching, but this can still be a factor.[21]
Inconsistent Results Inaccurate Protein Concentration: Errors in determining the initial protein concentration will affect the molar ratio calculation.Accurately determine the protein concentration before starting the labeling reaction.[12]
Variability in Reagent Activity: The reactivity of the NHS ester can vary between batches or due to storage conditions.Use a fresh vial of the NHS ester and store it properly to prevent degradation.[12]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization is recommended for each specific protein and application.[1][3]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF[1][3]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[1][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

  • Purification column (e.g., desalting column or dialysis cassette)[3]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[3][7]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][3]

  • Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution. A starting point of an 8- to 20-fold molar excess of the NHS ester to the protein is recommended.[3][8] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][12]

  • Quench the Reaction: Add a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[3][22]

  • Purify the Labeled Protein: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[3]

Protocol for Determining the Degree of Labeling (DOL)
  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the λmax of BP Fluor 405.

  • Calculate Protein Concentration: Protein Concentration (M) = [A280 – (Amax × CF)] / εprotein

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the λmax of BP Fluor 405.

    • CF: Correction factor (A280 of the free dye / Amax of the free dye).

    • εprotein: Molar extinction coefficient of the protein at 280 nm.[14][16]

  • Calculate Dye Concentration: Dye Concentration (M) = Amax / εdye

    • εdye: Molar extinction coefficient of BP Fluor 405 at its λmax.

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein (2-10 mg/mL in amine-free buffer) Labeling Labeling Reaction (1-4h at RT or overnight at 4°C) Protein_Prep->Labeling Dye_Prep Prepare this compound (1-10 mg/mL in anhydrous DMSO/DMF) Dye_Prep->Labeling Quenching Quench Reaction (e.g., Tris-HCl) Labeling->Quenching Purification Purification (Desalting column or dialysis) Quenching->Purification DOL_Calc Calculate DOL (Spectrophotometry) Purification->DOL_Calc

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Change to amine-free buffer Check_Buffer->Change_Buffer No Check_Concentration Is protein concentration >2 mg/mL? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh NHS ester Check_Reagent->Use_Fresh_Reagent No Increase_Ratio Increase molar ratio of NHS ester Check_Concentration->Increase_Ratio Yes Concentrate_Protein Concentrate protein Check_Concentration->Concentrate_Protein No Success Optimized Labeling Increase_Ratio->Success Adjust_pH->Check_pH Change_Buffer->Check_Buffer Use_Fresh_Reagent->Check_Reagent Concentrate_Protein->Check_Concentration

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: BP Fluor 405 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 405 NHS Ester labeling. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between the reactivity of the primary amine groups on your target molecule and the stability of the NHS ester.

Q2: Why is the reaction pH so critical for successful labeling?

The pH of the reaction is a critical factor because it directly influences two competing reactions:

  • Amine Reactivity: The labeling reaction targets primary amines (-NH2), such as the side chain of lysine (B10760008) residues. For the amine to be reactive, it needs to be in its deprotonated, nucleophilic state. At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), making them unreactive towards the NHS ester.[4] As the pH increases above the pKa of the amine, more of it becomes deprotonated and available for labeling.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis reaction increases significantly at higher pH.[4]

Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the premature degradation of the this compound.

Q3: What happens if my labeling reaction is performed at a pH lower than 8.0?

If the pH is too low, the primary amines on your protein or molecule of interest will be protonated (-NH3+).[1][2] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no labeling efficiency.[5]

Q4: What are the consequences of performing the labeling reaction at a pH higher than 9.0?

At a pH above the optimal range, the hydrolysis of the this compound becomes significantly faster.[1][2][4] This means the dye will be inactivated by reacting with water before it has a chance to label your target molecule, resulting in a poor labeling yield. The half-life of NHS esters decreases rapidly as the pH increases. For instance, the half-life at pH 8.6 can be as short as 10 minutes.[6][7]

Q5: Which buffers are recommended for the labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, leading to reduced labeling efficiency.[5]

Recommended buffers include:

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[1][3]

  • 0.1 M Sodium phosphate (B84403) buffer (pH 8.3-8.5)[1][4]

  • 0.1 M HEPES buffer (pH 7.2-8.5)[6]

  • 0.1 M Borate buffer (pH 7.2-8.5)[6]

Q6: I see that BP Fluor 405 conjugates are pH-insensitive. Does this mean the labeling reaction pH doesn't matter?

The pH insensitivity of the BP Fluor 405 conjugate refers to the stability of the dye's fluorescence after it has been successfully attached to your target molecule.[8] BP Fluor 405 conjugates exhibit stable fluorescence across a broad pH range (pH 4 to 10).[8] However, this does not affect the pH dependency of the labeling reaction itself. You must still perform the conjugation within the optimal pH range of 8.3-8.5 to ensure efficient labeling.

Quantitative Data Summary

The efficiency of the labeling reaction is a balance between amine reactivity and NHS ester stability, both of which are pH-dependent.

pH ValueEffect on Primary Amine (-NH₂)Effect on NHS Ester StabilityLabeling Efficiency
< 7.0Mostly protonated (-NH₃⁺), non-reactiveHigh stability, long half-lifeVery Low
7.0 - 8.0Increasing amount of deprotonated, reactive amineModerate stabilitySub-optimal
8.3 - 8.5 Optimal concentration of reactive amine Sufficiently stable for reaction Optimal
> 9.0High concentration of reactive amineLow stability, rapid hydrolysisLow

Experimental Protocols

Protocol for pH Optimization of this compound Labeling

This protocol provides a framework for determining the optimal pH for your specific molecule.

Materials:

  • Your molecule to be labeled (e.g., protein, antibody) in an amine-free buffer

  • This compound

  • Reaction Buffers:

    • 0.1 M Sodium phosphate buffer, pH 7.5

    • 0.1 M Sodium bicarbonate buffer, pH 8.3

    • 0.1 M Sodium bicarbonate buffer, pH 8.5

    • 0.1 M Carbonate-bicarbonate buffer, pH 9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Molecule Solution: Dissolve your molecule in each of the reaction buffers at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Set up parallel reactions for each pH to be tested.

    • Add a 5- to 20-fold molar excess of the dissolved this compound to each of the molecule solutions. Add the dye solution dropwise while gently vortexing.

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C. Protect from light.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Determine Labeling Efficiency: Calculate the degree of labeling (DOL) for each reaction by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for BP Fluor 405 (~401 nm). The optimal pH will correspond to the reaction with the highest DOL.

Visualizations

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Low_Amine Amine is Protonated (R-NH3+) Low_Yield Low Labeling Yield Low_Amine->Low_Yield Non-nucleophilic Low_NHS NHS Ester is Stable Optimal_NHS NHS Ester is Moderately Stable Optimal_Amine Amine is Deprotonated (R-NH2) Optimal_Yield High Labeling Yield Optimal_Amine->Optimal_Yield Nucleophilic Attack Optimal_NHS->Optimal_Yield High_NHS NHS Ester is Unstable High_Amine Amine is Deprotonated (R-NH2) High_Yield Low Labeling Yield High_NHS->High_Yield Rapid Hydrolysis

Caption: The effect of pH on the efficiency of NHS ester labeling.

G start Start Labeling dissolve_molecule Dissolve Molecule in Amine-Free Buffer (pH 8.3-8.5) start->dissolve_molecule dissolve_dye Prepare BP Fluor 405 NHS Ester Stock in DMSO/DMF start->dissolve_dye mix Mix Molecule and Dye Solutions dissolve_molecule->mix dissolve_dye->mix incubate Incubate (1-2h RT or O/N 4°C) Protect from Light mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Degree of Labeling purify->analyze

Caption: Standard workflow for this compound labeling.

References

Technical Support Center: BP Fluor 405 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully removing unconjugated BP Fluor 405 NHS Ester from their protein conjugates.

Troubleshooting Guides

Low labeling efficiency, high background fluorescence, and poor protein recovery are common issues encountered during bioconjugation and purification. The following table provides a guide to troubleshooting these problems.

ProblemPotential CauseRecommended Solution
Low Degree of Labeling (DOL) Hydrolysis of this compound due to moisture.Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2]
Suboptimal reaction buffer pH.Ensure the reaction buffer is at a pH of 8.0-9.0 for efficient labeling of primary amines.[3]
Presence of amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA).Dialyze the protein against an amine-free buffer such as PBS (pH 7.2-7.4) before conjugation.[1]
Low protein concentration.For optimal labeling, use a protein concentration of 5-10 mg/mL. Lower concentrations can significantly decrease reaction efficiency.[1][4]
High Background Fluorescence Incomplete removal of unconjugated this compound.Use a more efficient purification method or repeat the purification step. Size exclusion chromatography is highly recommended over dialysis for complete removal of excess reactive dyes.[4]
Non-specific binding of the conjugated antibody.Increase the number and duration of washing steps in your experimental protocol.[4][5] Consider using a blocking buffer to reduce non-specific interactions.[6][7]
Antibody concentration is too high.Perform a titration to determine the optimal antibody concentration for your assay.[6][8]
Low Protein Recovery Protein precipitation during the labeling reaction.If precipitation occurs, filter the solution through a 0.2 µm syringe filter before purification.[4]
Non-specific adsorption of the protein to the purification matrix.Pre-equilibrate the size exclusion column with a buffer containing a low salt concentration (e.g., 25 mM NaCl) to minimize ionic interactions.[9] For centrifugal filters, protein loss can occur; ensure you are using a device with a low-binding membrane.[10]
Protein aggregation.If you suspect aggregation, adding 10% glycerol (B35011) to your buffers might help.[11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, blue-fluorescent dye designed for labeling proteins, antibodies, and other molecules containing primary amines.[5][12] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond.[4][13] It is commonly used in applications such as flow cytometry and super-resolution microscopy.[5][12]

Q2: Why is it crucial to remove unconjugated this compound?

The removal of unconjugated dye is essential for several reasons. Firstly, free dye can contribute to high background fluorescence, leading to a poor signal-to-noise ratio in your experiments.[8] Secondly, its presence will interfere with the accurate determination of the degree of labeling (DOL).[3][14]

Q3: What are the common methods for removing unconjugated dye?

The most common methods for separating labeled proteins from unconjugated dye are size exclusion chromatography (including spin columns and gravity-fed columns), dialysis, and protein precipitation.[15]

Q4: Which method is most effective for removing unconjugated this compound?

Size exclusion chromatography, particularly using spin columns, is generally the most effective and rapid method for removing unconjugated NHS ester dyes.[4][16] While dialysis is an option, it may not be as efficient at completely removing the free dye.[4]

Q5: How can I determine if all the unconjugated dye has been removed?

After purification, you can assess the removal of free dye by measuring the absorbance of your sample. Unconjugated dye will be present in the low molecular weight fractions after size exclusion chromatography. The absence of color in these fractions indicates successful removal.[3]

Q6: How do I calculate the Degree of Labeling (DOL) after purification?

To calculate the DOL, you will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BP Fluor 405 (approximately 401 nm). You will also need the molar extinction coefficients of the protein and the dye.[12][17][18] The following formula can be used:

DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

  • A_max = Absorbance of the conjugate at the dye's λmax

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_prot = Molar extinction coefficient of the protein at 280 nm

  • ε_dye = Molar extinction coefficient of the dye at its λmax

  • CF = Correction factor (A_280 of the dye / A_max of the dye)

Experimental Protocols

Below are detailed methodologies for the key experiments related to the removal of unconjugated this compound.

Protocol 1: Removal of Unconjugated Dye using a Spin Column (Size Exclusion Chromatography)

This protocol is suitable for rapid purification of small sample volumes.

Materials:

  • Labeled protein solution

  • Spin column with an appropriate molecular weight cutoff (MWCO), e.g., 7K for antibodies[13]

  • Collection tubes

  • Purification buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the spin column into a clean collection tube.

  • Slowly apply the labeling reaction mixture to the center of the resin bed in the spin column.

  • Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[7]

  • The purified, labeled protein will be in the eluate in the collection tube. The unconjugated dye will be retained in the resin.

  • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: Removal of Unconjugated Dye using Dialysis

This method is suitable for larger sample volumes but is generally slower and may be less efficient for complete dye removal.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K)

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Place the sealed dialysis device into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[4]

  • Stir the buffer gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, with at least two buffer changes. For optimal results, dialysis can be performed overnight.[15][19]

  • Recover the purified protein conjugate from the dialysis device.

  • Store the purified conjugate at 4°C or -20°C, protected from light.

Quantitative Data Summary

The choice of purification method can impact protein recovery and the efficiency of unconjugated dye removal. The following table summarizes typical performance data for common methods.

Purification MethodTypical Protein RecoveryEfficiency of Dye RemovalSpeed
Spin Column (Size Exclusion) >90%[20][21]HighFast (< 15 minutes)[13]
Gravity-Flow SEC Variable, depends on column packing and sample applicationHighModerate (30-60 minutes)
Dialysis HighModerate to High (may be incomplete)Slow (4 hours to overnight)[15]
Protein Precipitation (Acetone) ~80-90% (can be lower for hydrophobic proteins)[22]HighFast

Visualizations

Experimental Workflow for Dye Removal

experimental_workflow start Labeling Reaction Mixture sec Size Exclusion Chromatography (Spin Column) start->sec dialysis Dialysis start->dialysis precipitation Protein Precipitation start->precipitation purified Purified Conjugate sec->purified unconjugated Unconjugated Dye sec->unconjugated dialysis->purified dialysis->unconjugated precipitation->purified precipitation->unconjugated

Caption: Workflow for removing unconjugated dye.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with Labeled Protein? q1 High Background Signal? start->q1 Yes q2 Low Protein Recovery? start->q2 No a1 Incomplete Dye Removal? q1->a1 a3 Protein Aggregation? q2->a3 s1 Repeat Purification or Use Spin Column a1->s1 Yes a2 Non-specific Binding? a1->a2 No s2 Optimize Blocking & Washing a2->s2 Yes s3 Add Glycerol to Buffers a3->s3 Yes a4 Adsorption to Matrix? a3->a4 No s4 Adjust Buffer Salt Concentration a4->s4 Yes

Caption: Decision tree for troubleshooting common issues.

References

dealing with non-specific binding of BP Fluor 405 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of BP Fluor 405 conjugates in their experiments.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific staining can obscure true signals and lead to misinterpretation of results. The following table summarizes common causes of non-specific binding with BP Fluor 405 conjugates and provides systematic solutions to mitigate these issues.

Observation Potential Cause Recommended Solution
High background across the entire sample 1. Excessive antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[1] 2. Inadequate blocking: Insufficient blocking of non-specific binding sites on the sample. 3. Hydrophobic and ionic interactions: The fluorescent dye or the antibody may interact non-specifically with cellular components.[2]1. Titrate antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[3] 2. Optimize blocking: Increase the concentration (e.g., 5-10%) or incubation time of the blocking agent. Use serum from the same species as the secondary antibody.[4][5] 3. Modify buffers: Include a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) in blocking and wash buffers to reduce hydrophobic interactions.[6] Increase the ionic strength of buffers to minimize ionic interactions.
Non-specific staining in specific subcellular compartments 1. Cross-reactivity of antibodies: The primary or secondary antibody may be binding to unintended targets.[1][7] 2. Presence of Fc receptors: Immune cells (e.g., macrophages, B cells) have Fc receptors that can bind non-specifically to the Fc region of antibodies.[5][8][9] 3. Endogenous biotin (B1667282) or enzymes: If using a biotin-streptavidin detection system, endogenous biotin can cause background. Similarly, endogenous enzymes can be an issue with enzymatic detection methods.[7]1. Use cross-adsorbed secondary antibodies: These antibodies are purified to remove antibodies that cross-react with serum proteins from other species.[8] 2. Use Fc receptor blocking agents: Pre-incubate samples with an Fc blocking solution before adding the primary antibody.[8] 3. Block endogenous components: If applicable, use specific blocking kits for endogenous biotin or enzymes prior to primary antibody incubation.[7]
High background from the fluorescent dye itself 1. Charge of the fluorescent dye: Some highly charged fluorescent dyes can contribute to non-specific binding.[10] 2. Dye aggregation: The fluorescent dye-conjugate may form aggregates that stick to the sample.1. Use specialized blocking buffers: Consider using commercial blocking buffers designed to reduce background from charged dyes.[10] 2. Centrifuge the antibody solution: Before use, spin the antibody solution at high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates.
Autofluorescence of the sample 1. Natural fluorescence of the tissue or cells: Some cellular components like NADH, collagen, and elastin (B1584352) can fluoresce, particularly in the blue and green channels.[7][10] 2. Fixation-induced fluorescence: Certain fixatives, like glutaraldehyde, can increase autofluorescence.1. Include an unstained control: Always have a sample that has not been treated with any fluorescent reagent to assess the level of autofluorescence.[9][10] 2. Use autofluorescence quenching reagents: Treat the sample with a commercial autofluorescence quencher. 3. Choose the right fluorophore: While using BP Fluor 405, be aware of potential autofluorescence in the violet/blue spectrum. For targets with low expression, consider a brighter, longer-wavelength dye if autofluorescence is a major issue.[10]

Experimental Protocols

Antibody Titration

Objective: To determine the optimal antibody concentration that provides the best signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your antibody dilution buffer.

  • Prepare a parallel set of dilutions for your BP Fluor 405-conjugated secondary antibody.

  • Stain your samples with each dilution of the primary antibody, followed by a consistent, optimal concentration of the secondary antibody.

  • In a separate experiment, use an optimal concentration of the primary antibody and stain with the different dilutions of the secondary antibody.

  • Include a "no primary antibody" control to assess the non-specific binding of the secondary antibody.

  • Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).

  • Analyze the images to identify the concentration that gives a bright specific signal with minimal background.

Optimized Blocking Procedure

Objective: To effectively block non-specific binding sites and reduce background staining.

Methodology:

  • After fixation and permeabilization (if required), wash the samples with a suitable buffer (e.g., PBS).

  • Prepare a blocking buffer containing normal serum from the species in which the secondary antibody was raised (e.g., 5-10% normal goat serum in PBS with 0.1% Triton X-100).[4] Alternatively, a solution of 1-3% Bovine Serum Albumin (BSA) can be used.

  • Incubate the samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

  • Proceed with the primary antibody incubation without washing off the blocking buffer. The primary antibody should be diluted in the same blocking buffer.

Visual Troubleshooting Workflows

TroubleshootingWorkflow Start High Background Observed Check_Controls Review Controls (Unstained, Secondary Only) Start->Check_Controls Autofluorescence High Autofluorescence? Check_Controls->Autofluorescence Unstained Control Secondary_NSB Secondary Antibody NSB? Check_Controls->Secondary_NSB Secondary Only Control Autofluorescence->Secondary_NSB No Solution_Autofluorescence Implement Autofluorescence Quenching Autofluorescence->Solution_Autofluorescence Yes Primary_NSB Primary Antibody or Dye NSB? Secondary_NSB->Primary_NSB No Solution_Secondary_NSB Optimize Secondary Ab Titration Use Cross-Adsorbed Secondary Secondary_NSB->Solution_Secondary_NSB Yes Solution_Primary_NSB Optimize Primary Ab Titration Optimize Blocking Protocol Modify Wash Buffers Primary_NSB->Solution_Primary_NSB Yes End Improved Signal-to-Noise Solution_Autofluorescence->End Solution_Secondary_NSB->End Solution_Primary_NSB->End NonSpecificBindingPathways cluster_antibody BP Fluor 405 Conjugate cluster_sample Biological Sample Antibody Antibody Dye BP Fluor 405 Target Target Antigen Antibody->Target Fab-Epitope NonTarget Non-Target Proteins Antibody->NonTarget Hydrophobic/Ionic Interactions FcReceptor Fc Receptors Antibody->FcReceptor Fc-FcR Interaction Dye->NonTarget Dye-Protein Interactions SpecificBinding Specific Binding (Desired Signal) Target->SpecificBinding NonSpecificBinding Non-Specific Binding (Background) NonTarget->NonSpecificBinding FcReceptor->NonSpecificBinding

References

improving signal-to-noise ratio with BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 405 NHS Ester. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and improve signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, blue-fluorescent dye designed for labeling biomolecules.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group is a popular choice for reacting with primary amines (like the side chain of lysine (B10760008) residues) on proteins, amine-modified oligonucleotides, and other molecules to form a stable covalent bond.[1][4][5] It is ideally excited by the 407 nm krypton laser or the 408 nm violet laser diode, making it suitable for multicolor applications like flow cytometry and super-resolution microscopy.[1][6]

Q2: What are the spectral properties of BP Fluor 405?

BP Fluor 405 has an excitation maximum of approximately 402 nm and an emission maximum of around 424 nm.[6] After conjugation, the dye's fluorescence is pH-insensitive across a range of pH 4 to 10.[1][6]

Q3: What is the mechanism of the labeling reaction?

The NHS ester reacts with a primary amine on the target molecule under slightly alkaline conditions (pH 7.2-9.0) to form a stable amide bond.[5] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[5]

Diagram of the NHS Ester reaction with a primary amine.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products BP_Fluor BP Fluor 405 (Carboxylic Acid) NHS_Ester BP Fluor 405 NHS Ester BP_Fluor->NHS_Ester p1 NHS_Ester->p1 Protein Protein-NH₂ (Primary Amine) Protein->p1 Conjugate BP Fluor 405-Protein (Stable Amide Bond) NHS_Byproduct NHS (Byproduct) p1->Conjugate + p2

Caption: Chemical reaction pathway for labeling a primary amine with this compound.

Q4: Which buffers should I use for the conjugation reaction?

The reaction is highly pH-dependent.[7][8] An alkaline pH of 8.0-8.5 is optimal to ensure the primary amines on the protein are deprotonated and reactive.[7][9][10]

  • Recommended Buffers: 0.1 M Sodium bicarbonate or 50 mM sodium borate (B1201080) at pH 8.3-8.5.[4][7][10] Phosphate-buffered saline (PBS) can be adjusted to the correct pH.[9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) or glycine, are not compatible as they will compete with the target molecule for reaction with the NHS ester.[5][10]

Troubleshooting Guide

Problem 1: High Background or Non-Specific Staining

High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Excess Unconjugated Dye Ensure the purification step after labeling is sufficient to remove all free dye. Gel filtration (size exclusion chromatography) is a common and effective method.[4][9][11][12]
Over-labeling of Antibody A high degree of labeling (DOL) can cause aggregation and non-specific binding. Reduce the dye-to-protein molar ratio during the conjugation reaction. Titrate to find the optimal ratio for your specific antibody.[4][10]
High Antibody Concentration Using too much-labeled antibody in your staining protocol can increase non-specific binding.[13][14][15] Perform a titration to determine the optimal antibody concentration that maximizes signal while minimizing background.[14]
Insufficient Blocking Non-specific binding sites on cells or tissue can bind the antibody. Increase blocking time or change your blocking agent (e.g., use serum from the same species as the secondary antibody).[15][16][17]
Inadequate Washing Insufficient washing will fail to remove unbound antibodies.[13][16] Increase the number and duration of wash steps after antibody incubation.[15][16]
Sample Autofluorescence Some cells and tissues naturally fluoresce, which can be a problem with blue dyes.[14][18][19] Include an unstained control sample to assess the level of autofluorescence.[14] Consider using commercial autofluorescence quenching reagents if necessary.[20][21]

Troubleshooting flowchart for high background fluorescence.

High_Background_Troubleshooting Start High Background Observed Check_Unstained Is autofluorescence high in unstained control? Start->Check_Unstained Quench Use autofluorescence quenching reagent. Check_Unstained->Quench Yes Check_DOL Is Degree of Labeling (DOL) too high? Check_Unstained->Check_DOL No Quench->Check_DOL Reduce_Ratio Reduce dye:protein ratio in labeling reaction. Check_DOL->Reduce_Ratio Yes Check_Blocking Is blocking sufficient? Check_DOL->Check_Blocking No Titrate_Ab Titrate antibody to find optimal concentration. Reduce_Ratio->Titrate_Ab Success Improved Signal-to-Noise Titrate_Ab->Success Optimize_Blocking Increase blocking time or change blocking agent. Check_Blocking->Optimize_Blocking No Wash_More Increase number and duration of wash steps. Check_Blocking->Wash_More Yes Optimize_Blocking->Wash_More Wash_More->Success

Caption: Decision tree for troubleshooting high background signal in fluorescence experiments.

Problem 2: Weak or No Signal

A faint or absent signal can result from issues in the labeling process or the staining protocol.

Potential Cause Troubleshooting Steps
Low Labeling Efficiency The conjugation reaction may have been suboptimal. Confirm that the reaction buffer was amine-free and at the correct pH (8.3-8.5).[5][7][10] Ensure the protein concentration was adequate (ideally >2 mg/mL).[4][10]
NHS Ester Hydrolysis This compound is moisture-sensitive.[10] Always allow the vial to warm to room temperature before opening and use anhydrous DMSO or DMF to prepare the stock solution.[4][10] The half-life of NHS esters decreases rapidly as pH increases, so add the dye to the protein solution immediately after preparation.[5][22]
Low Antibody Concentration The concentration of the labeled antibody used for staining may be too low.[13][15] Increase the antibody concentration or perform a titration to find the optimal level.[14][15]
Inactive Antibody The antibody may have lost activity due to storage conditions or repeated freeze-thaw cycles. Test the antibody in a different application (e.g., Western blot) if possible.
Photobleaching (Fading) Dyes in the 405 nm range can sometimes be prone to rapid photobleaching.[23] Minimize exposure to the excitation light source. Use an anti-fade mounting medium to preserve the signal.[23]

Experimental Protocols & Data

Protocol: IgG Antibody Labeling with this compound

This protocol is a general guideline for labeling 1 mg of an IgG antibody.

1. Preparation of Antibody and Dye:

  • Dissolve or dilute the antibody to a concentration of 2-3 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[4][10] Ensure the antibody solution is free of other proteins (like BSA) and amine-containing buffers.[9]

  • Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[4][10]

2. Labeling Reaction:

  • Calculate the volume of dye stock solution needed. A dye-to-protein molar ratio between 9:1 and 15:1 is a good starting point.[4][10]

  • While gently stirring the antibody solution, add the dye stock solution dropwise.[4]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[4][9]

3. Purification of the Conjugate:

  • Separate the labeled antibody from the unconjugated free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4][9]

  • Load the reaction mixture onto the column and collect the fractions. The colored, labeled antibody will elute first.

  • Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[9]

4. (Optional) Determine Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~402 nm (for BP Fluor 405).

  • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.

Workflow for antibody labeling and purification.

Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification cluster_storage 4. Storage & QC A Prepare Antibody in Bicarbonate Buffer (pH 8.3) C Add Dye to Antibody (Target Molar Ratio) A->C B Prepare 10 mM Dye Stock in Anhydrous DMSO B->C D Incubate 1 hr at RT (Protect from Light) C->D F Load Reaction Mix onto Column D->F E Prepare Gel Filtration Column E->F G Elute with PBS and Collect Labeled Antibody F->G H (Optional) Calculate Degree of Labeling (DOL) G->H I Store Conjugate at 4°C or -20°C in Aliquots H->I

Caption: Step-by-step experimental workflow for conjugating antibodies with this compound.

Recommended Reaction Parameters

The following table summarizes key quantitative parameters for successful conjugation. Optimization may be required for your specific protein.

ParameterRecommended RangeNotes
Reaction pH 8.0 - 8.5Critical for deprotonating primary amines.[7][9]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM BorateMust be free of primary amines (e.g., Tris, Glycine).[5][7][10]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[4][7][10]
Dye:Protein Molar Ratio 8:1 to 15:1A starting point for optimization. Lower ratios risk under-labeling, while higher ratios can cause over-labeling and aggregation.[4][7][10]
Reaction Time 1 hourAt room temperature. Longer times can increase hydrolysis.[9][10]
NHS Ester Hydrolysis Half-life: ~10 min at pH 8.6 (4°C)Use freshly prepared dye solution and work efficiently.[5][22]

References

Validation & Comparative

A Comparative Guide to the Photostability of BP Fluor 405 NHS Ester and Alexa Fluor 405

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to BP Fluor 405 and Alexa Fluor 405

Alexa Fluor 405 is a well-established blue fluorescent dye known for its brightness and photostability.[1][2][3] It is part of the Alexa Fluor family of dyes, which are sulfonated rhodamine derivatives designed to improve water solubility and reduce quenching.[4]

BP Fluor 405 is marketed as a spectrally equivalent alternative to Alexa Fluor 405.[5][6] It is often used in similar applications, such as flow cytometry, fluorescence microscopy, and super-resolution microscopy.[6][7]

Both dyes are commonly available as N-hydroxysuccinimidyl (NHS) esters, which are amine-reactive derivatives used for labeling proteins, antibodies, and other biomolecules containing primary amines.[7]

Quantitative Data Presentation

The following table summarizes the key spectral properties of BP Fluor 405 NHS Ester and Alexa Fluor 405. It is important to note that a direct, side-by-side comparison of photostability (e.g., photobleaching quantum yield or half-life) from a single study is not available. The photostability of Alexa Fluor dyes is generally reported as being superior to conventional dyes like FITC and Cy dyes.[1][2][8]

PropertyThis compoundAlexa Fluor 405
Excitation Maximum (λex) ~402 nm~401 nm
Emission Maximum (λem) ~424 nm~421 nm
Molar Extinction Coefficient (ε) ~33,000 - 35,000 cm⁻¹M⁻¹~33,000 - 35,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Data not readily availableData not readily available for the 405 variant in some compilations
Photostability Marketed as a stable dyeGenerally high, superior to many conventional dyes[1][2][8]

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of fluorescently labeled antibodies, a common application for NHS esters.

Protocol: Measuring Photobleaching Rate of Fluorescently Labeled Antibodies via Time-Lapse Microscopy

1. Antibody Conjugation:

  • Prepare stock solutions of the this compound and Alexa Fluor 405 NHS Ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Dissolve the antibody to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Add the reactive dye to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody).

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the conjugated antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye.

2. Sample Preparation for Microscopy:

  • Prepare a cellular or tissue sample according to standard immunofluorescence protocols.

  • Incubate the sample with the fluorescently labeled primary or secondary antibody.

  • Wash the sample to remove unbound antibodies.

  • Mount the sample on a microscope slide using a mounting medium without an antifade reagent to assess the intrinsic photostability of the fluorophore.

3. Microscopy and Image Acquisition:

  • Use a widefield or confocal fluorescence microscope equipped with a suitable excitation source (e.g., 405 nm laser) and emission filter for the blue fluorescent dyes.

  • Set the imaging parameters (e.g., laser power, exposure time, gain) and keep them constant for all experiments.

  • Locate a region of interest (ROI) with clear fluorescent staining.

  • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

4. Data Analysis:

  • Measure the mean fluorescence intensity of the ROI for each image in the time-lapse series using image analysis software (e.g., ImageJ).

  • Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the ROI.

  • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time t=0).

  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

  • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis antibody_conjugation Antibody Conjugation (BP Fluor 405 & Alexa Fluor 405) sample_staining Sample Staining antibody_conjugation->sample_staining roi_selection ROI Selection mounting Mounting (No Antifade) sample_staining->mounting time_lapse Time-Lapse Imaging (Constant Illumination) mounting->roi_selection intensity_measurement Fluorescence Intensity Measurement roi_selection->time_lapse time_lapse->intensity_measurement normalization Normalization intensity_measurement->normalization photobleaching_curve Photobleaching Curve Generation normalization->photobleaching_curve half_life Half-Life (t½) Determination photobleaching_curve->half_life

Caption: Experimental workflow for comparing fluorophore photostability.

Conclusion

Both this compound and Alexa Fluor 405 are bright and effective blue fluorescent dyes for labeling biomolecules. The Alexa Fluor family has a strong reputation for high photostability, which is a critical factor for demanding imaging applications. While BP Fluor 405 is presented as a direct equivalent, the absence of publicly available, direct comparative photostability data necessitates that researchers carefully evaluate its performance in their specific experimental context. The provided experimental protocol offers a robust framework for conducting such an in-house comparison to determine the most suitable reagent for achieving reliable and reproducible results.

References

A Head-to-Head Comparison for Flow Cytometry: BP Fluor 405 vs. Pacific Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the violet laser in multicolor flow cytometry, the choice of fluorophore in the 450 nm emission range is critical. Among the available options, BP Fluor 405 NHS Ester and Pacific Blue are common choices for labeling antibodies and proteins. This guide provides an objective comparison of their performance characteristics, supported by available data and detailed experimental protocols to aid in selecting the optimal reagent for your specific application.

Physicochemical and Spectral Properties

Both BP Fluor 405, an Alexa Fluor 405 equivalent, and Pacific Blue are excited by the violet laser (405 nm) and emit in the blue range of the spectrum.[1][2] Their spectral characteristics are suitable for detection in filter channels commonly found on flow cytometers, such as the 450/50 nm bandpass filter.[1] Key spectral properties are summarized below.

Table 1: Spectral Properties of BP Fluor 405 and Pacific Blue

PropertyBP Fluor 405 / Alexa Fluor 405Pacific Blue
Excitation Maximum (nm) ~402 nm[3]~401-410 nm[1][2][3]
Emission Maximum (nm) ~421-424 nm[3]~452-455 nm[1][2][3]
Common Laser Line 405 nm (Violet)405 nm (Violet)
Reactive Form Discussed N-hydroxysuccinimidyl (NHS) EsterN-hydroxysuccinimidyl (NHS) Ester
pH Sensitivity Fluorescence is pH-insensitive (pH 4-10)[4]Fluorescence is stable at neutral pH[2]

Performance Comparison: Brightness, Photostability, and Spillover

The ideal fluorophore offers a bright signal for clear distinction of positive populations, high photostability to resist fading during acquisition, and minimal spillover into adjacent channels to simplify multicolor panel design.

Brightness

Recommendation: For detecting antigens with low expression levels, a preliminary experiment to compare the stain index of both dyes with the specific antibody clone and cell type is recommended.

Photostability

The Alexa Fluor family of dyes is generally reputed for superior photostability compared to traditional fluorochromes like FITC.[6] However, some user experiences suggest that Alexa Fluor 405 can be prone to rapid photobleaching, leading some to recommend Pacific Blue as a more photostable alternative for applications like microscopy.[7]

Spectral Spillover

A key consideration for any violet laser-excited dye is its emission spillover into the green channel (e.g., FITC or Alexa Fluor 488). Both Pacific Blue and BP Fluor 405 have emission spectra that can contribute to background in this channel.[8][9] While spectral unmixing in modern cytometers can address this, minimizing inherent spillover is a cornerstone of robust panel design.[10][11] The choice between them may depend on the other fluorophores in the panel and the expression levels of the co-expressed markers.

Table 2: Qualitative Performance Summary

Performance MetricBP Fluor 405 / Alexa Fluor 405Pacific Blue
Brightness Described as both "dim" and part of a "bright" dye family. May be brighter than Pacific Blue based on some qualitative ratings.[3][5]Consistently described as a "bright" fluorophore.[2]
Photostability Generally good as part of the Alexa Fluor family, but some reports of rapid fading exist.[6][7]Considered to have good photostability.[7]
Spillover Minimal spectral overlap with green fluorophores is a noted feature.[5]Known to have potential spillover into adjacent channels, a common trait for violet dyes.[8]

Experimental Protocols

Antibody Conjugation with NHS Ester Dyes

This protocol describes a general method for covalently labeling the primary amines (e.g., on lysine (B10760008) residues) of an IgG antibody with an amine-reactive NHS ester dye like this compound or Pacific Blue NHS Ester.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • This compound or Pacific Blue NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or centrifugal concentrator

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-3 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3). If the antibody is in PBS, add 1/10th volume of 1 M NaHCO₃. Ensure the starting antibody solution is free of amine-containing stabilizers like Tris or BSA.

  • Dye Preparation: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. A typical starting point is a dye-to-antibody molar ratio of 10:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted free dye using a gel filtration column equilibrated with PBS or by using a centrifugal concentrator appropriate for the antibody's molecular weight.

  • Degree of Labeling (Optional but Recommended): Determine the molar ratio of dye to antibody by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (e.g., 5-10 mg/mL) and a preservative like sodium azide (B81097) (0.02%) and storing at -20°C in 50% glycerol.

Visualizing the Workflow

The process of creating a fluorescently labeled antibody and using it in flow cytometry follows a clear and logical sequence.

G cluster_prep Antibody Preparation & Conjugation cluster_stain Flow Cytometry Staining & Analysis start Start: Purified Antibody prep_buffer Buffer Exchange (0.1M Bicarbonate, pH 8.3) start->prep_buffer conjugate Conjugation Reaction (1 hr, RT, Dark) prep_buffer->conjugate prep_dye Prepare Dye Stock (10 mM in DMSO) prep_dye->conjugate purify Purification (Size Exclusion) conjugate->purify store Store Conjugate (4°C, Protected from Light) purify->store stain Cell Staining with Conjugated Antibody store->stain cells Prepare Single-Cell Suspension fc_block Fc Receptor Block (Optional) cells->fc_block fc_block->stain wash Wash Cells (FACS Buffer) stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Data Analysis (Gating & Compensation) acquire->analyze

Figure 1. Workflow for antibody conjugation and subsequent use in a flow cytometry staining experiment.

Flow Cytometry Staining Protocol

This protocol provides a general framework for staining cells for flow cytometry analysis.

Materials:

  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • FACS Buffer (e.g., PBS + 1% BSA + 0.1% Sodium Azide)

  • Fc receptor blocking solution (optional, but recommended for immune cells)

  • Conjugated primary antibody (e.g., anti-CD4 BP Fluor 405)

  • Control tubes (unstained cells, single-stain controls for compensation)

  • 5 mL polystyrene FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension. Count the cells and adjust the concentration to 1-2 x 10⁶ cells per 100 µL of FACS buffer.

  • Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Staining: Add the predetermined optimal amount of the fluorescently conjugated antibody to the cells. It is crucial to titrate each new antibody conjugate to determine the concentration that provides the best stain index.[12]

  • Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.

  • Washing: Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step one or two more times.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquisition: Analyze the samples on a flow cytometer equipped with a violet laser as soon as possible. Ensure single-stain controls are run to correctly set up fluorescence compensation.

Decision Framework: Choosing Your Dye

The selection between BP Fluor 405 and Pacific Blue depends on the specific priorities of the experiment.

G start Choosing a Violet (450nm) Dye q_bright Is maximizing BRIGHTNESS for a dim antigen the top priority? start->q_bright q_photo Is PHOTOSTABILITY critical? (e.g., long acquisition, cell sorting) q_bright->q_photo No rec_bp Consider BP Fluor 405 (Potentially brighter, but verify) q_bright->rec_bp Yes q_spill Is minimizing spillover into the FITC/Green channel a major concern? q_photo->q_spill No rec_pb Consider Pacific Blue (Reliably bright & photostable) q_photo->rec_pb Yes q_spill->rec_bp Yes rec_test Recommendation: Perform a head-to-head test with your specific antibody q_spill->rec_test No

Figure 2. Decision-making guide for selecting between BP Fluor 405 and Pacific Blue.

Conclusion

Both BP Fluor 405 and Pacific Blue are viable options for flow cytometry applications using the violet laser. Pacific Blue is a well-established fluorophore known for its brightness and stability. BP Fluor 405, as an Alexa Fluor 405 equivalent, belongs to a family of dyes renowned for excellent optical properties, although its performance relative to Pacific Blue is not definitively established across all metrics. For routine staining of moderately to highly expressed antigens, either dye is likely to perform well. However, for challenging applications involving dim antigens or complex multicolor panels where spillover and photostability are paramount, it is strongly recommended that researchers perform an in-house comparison using their specific antibody and experimental setup to determine the optimal reagent.

References

A Head-to-Head Comparison: BP Fluor 405 NHS Ester vs. DyLight 405 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choices for fluorescent labeling in immunofluorescence, this guide provides an objective comparison between BP Fluor 405 NHS Ester and DyLight 405. This analysis is based on their photophysical properties and general performance characteristics to aid in the selection of the optimal reagent for your experimental needs.

In the realm of immunofluorescence, the selection of a fluorescent dye is critical for achieving high-quality imaging with bright signals and low background. Both this compound and DyLight 405 are popular blue-fluorescent dyes utilized for labeling primary or secondary antibodies. Their N-hydroxysuccinimide (NHS) ester reactive group allows for straightforward and stable covalent labeling of primary amines on proteins.

Quantitative Performance At-a-Glance

To facilitate a direct comparison, the key photophysical and performance characteristics of this compound and DyLight 405 are summarized below. These parameters are crucial in determining the potential brightness and utility of the fluorophores in various immunofluorescence applications.

PropertyThis compoundDyLight 405
Excitation Maximum (nm) ~402[1]~400[2][3][4]
Emission Maximum (nm) ~424[1]~420[2][3][4]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~35,000[1]~30,000[2][3][5]
Quantum Yield (Φ) Not explicitly stated, but described as a bright dye.High, reported as 96.8% in one instance.
Photostability Described as photostable.Described as having very high photostability.[3][6][7][8]
pH Sensitivity pH-insensitive from pH 4 to 10.[1][9]Described as less pH-sensitive.[4]
Solubility Water-soluble.[1][9]Water-soluble.

Key Takeaways from the Data:

Both dyes are well-suited for excitation by the 405 nm violet laser, a common light source in modern fluorescence microscopes. While their excitation and emission spectra are nearly identical, DyLight 405 is often marketed with an emphasis on its high quantum yield and photostability, suggesting it may offer a brighter and more robust signal in demanding applications.[3][6][7][8] Anecdotal evidence from researchers suggests that DyLight 405 is perceived as being brighter than other 405 nm dyes. BP Fluor 405 is also presented as a high-performance dye, with a slightly higher molar extinction coefficient, which contributes to its brightness.[1][9] Ultimately, the choice between these two dyes may depend on the specific experimental conditions, including the abundance of the target antigen and the imaging setup.

Visualizing the Immunofluorescence Workflow

A typical indirect immunofluorescence workflow is depicted below. This process involves the use of a primary antibody to target the antigen of interest, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging prep1 Cell Seeding / Tissue Sectioning prep2 Fixation (e.g., PFA) prep1->prep2 prep3 Permeabilization (e.g., Triton X-100) prep2->prep3 block Blocking (e.g., BSA or Serum) prep3->block p_ab Primary Antibody Incubation block->p_ab wash1 Wash p_ab->wash1 s_ab Secondary Antibody Incubation (BP Fluor 405 or DyLight 405 conjugated) wash1->s_ab wash2 Wash s_ab->wash2 mount Mounting with Antifade Reagent wash2->mount image Fluorescence Microscopy mount->image

Caption: A generalized workflow for indirect immunofluorescence.

Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a general guideline for immunofluorescence staining of cultured cells. Optimization of antibody concentrations, incubation times, and washing steps is recommended for each specific experiment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • Secondary Antibody conjugated with BP Fluor 405 or DyLight 405

  • Antifade Mounting Medium (with or without a nuclear counterstain like DAPI)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

    • Aspirate the culture medium and rinse the cells twice with PBS.

    • Fix the cells by incubating with Fixation Buffer for 10-15 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the BP Fluor 405 or DyLight 405 conjugated secondary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Rinse the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the dish or well and invert it onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters.

Visualizing a Relevant Cellular Process: The NF-κB Signaling Pathway

Immunofluorescence is frequently used to study the translocation of proteins between cellular compartments upon activation of signaling pathways. The NF-κB pathway is a classic example where the translocation of NF-κB from the cytoplasm to the nucleus can be visualized.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activation ikb_nfkb IκB NF-κB ikb_kinase->ikb_nfkb Phosphorylation of IκB ikb IκB ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation gene_exp Gene Expression nfkb_nuc->gene_exp Induces

Caption: Simplified NF-κB signaling pathway leading to gene expression.

References

Navigating the Violet Spectrum: A Comparative Guide to Alternatives for BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the violet laser (405 nm) in fluorescence-based applications, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reproducible data. BP Fluor 405 NHS Ester is one such dye, but a diverse landscape of alternatives offers a range of spectral properties, brightness, and photostability. This guide provides an objective comparison of commercially available alternatives to this compound, supported by available experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

Performance Comparison of Violet Laser-Excitable NHS Ester Dyes

The following table summarizes the key spectral properties of various alternatives to this compound. While direct head-to-head comparisons of quantum yield and photostability under identical conditions are not always available in published literature, this table compiles the manufacturer-provided data and findings from independent studies to offer a comparative overview. "Brightness" is a product of the extinction coefficient and quantum yield and is often presented qualitatively by manufacturers.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness/Performance Notes
BP Fluor 405 ~401~421~33,000Not specifiedWater-soluble and pH-insensitive from pH 4 to 10.[1]
Alexa Fluor™ 405 40142135,000[2]0.92[3]A widely used, bright, and photostable dye.[3][4][5] It is considered a benchmark for this spectral region.
CF®405S 40443133,000[6][7]Not specifiedMarketed as being brighter than Alexa Fluor™ 405, particularly in flow cytometry applications.[7][8]
CF®405M 40845241,000Not specifiedOffers a larger Stokes shift compared to CF®405S and is more photostable than Pacific Blue®.[9]
AZDye™ 405 ~401~42133,000Not specifiedWater-soluble and pH-insensitive from pH 4 to 10.[10][11]
XFD405 401422Not specifiedNot specifiedMarketed as a direct equivalent to Alexa Fluor™ 405.[11][12][13][14][15]
BD Horizon™ V450 404448Not specifiedNot specifiedGenerally brighter than Pacific Blue™ and optimized for flow cytometry.[14][16][17] On average, reported to be 15% brighter than Pacific Blue™.[14]
eFluor™ 450 405445Not specifiedNot specifiedSpectrally similar to Pacific Blue™ with good performance in multicolor flow cytometry and stability in fixatives.[18][19]
Brilliant Violet™ 421 (BV421) 4054212,500,000[17]0.65[17]An exceptionally bright polymer dye, significantly brighter than traditional dyes like Pacific Blue™.[][21]
Super Bright 436 414436Not specifiedNot specifiedA bright polymer dye, noted to be brighter than eFluor™ 450 and an alternative to Brilliant Violet™ 421.[22][23][24][25][26]
StarBright Violet™ 440 Not specifiedNot specifiedNot specifiedNot specifiedA newer class of bright and photostable dyes with narrow emission spectra to reduce spillover.[27][28]

Experimental Protocols

Accurate and reproducible results depend on robust experimental protocols. Below are detailed methodologies for key experiments involving the use of NHS ester dyes.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol describes a general method for labeling antibodies with amine-reactive NHS ester dyes. Note that optimal dye-to-protein ratios may vary depending on the specific dye and antibody, and should be determined empirically.

Materials:

  • Antibody (IgG) to be labeled (in an amine-free buffer like PBS)

  • NHS Ester Dye (e.g., Alexa Fluor™ 405 NHS Ester, CF®405S NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification resin (e.g., Sephadex® G-25) or spin column

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.[29]

    • If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.

  • Prepare Dye Stock Solution:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening.

    • Add anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex thoroughly to ensure the dye is completely dissolved.

  • Labeling Reaction:

    • Calculate the volume of dye stock solution needed to achieve the desired molar dye-to-protein ratio. A common starting point for IgG antibodies is a 10:1 to 20:1 molar ratio.

    • While gently vortexing the antibody solution, add the calculated volume of dye stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) or a desalting spin column.[24]

    • Equilibrate the column with PBS and apply the reaction mixture.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~405 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Where A₂₈₀ is the absorbance at 280 nm, A_max is the absorbance at the dye's excitation maximum, CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye), and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[30]

    • Calculate the dye concentration:

      • Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye.

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Protocol 2: Immunofluorescence Staining for Microscopy

This protocol outlines a general procedure for using a fluorescently labeled antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS (for permeabilization, if required)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Fluorescently labeled primary or secondary antibody

  • Mounting medium with an anti-fade reagent

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the fluorescently labeled antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

    • Store the slides at 4°C in the dark until imaging.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Antibody_in_Amine_Free_Buffer Antibody in Amine-Free Buffer Mixing Mix Antibody and Dye (pH 8.3, 1 hr, RT) Antibody_in_Amine_Free_Buffer->Mixing NHS_Ester_Dye_in_DMSO NHS Ester Dye in DMSO NHS_Ester_Dye_in_DMSO->Mixing Purification Purification (Size-Exclusion Chromatography) Mixing->Purification DOL_Calculation Determine DOL (Spectrophotometry) Purification->DOL_Calculation Labeled_Antibody Labeled Antibody Conjugate DOL_Calculation->Labeled_Antibody

Caption: Workflow for conjugating an antibody with an NHS ester fluorescent dye.

Immunofluorescence_Staining_Pathway Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) (Optional) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking Antibody_Incubation Incubation with Labeled Antibody Blocking->Antibody_Incubation Washing Washing Steps Antibody_Incubation->Washing Mounting Mounting with Anti-fade Reagent Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Key steps in an immunofluorescence staining protocol for microscopy.

Conclusion

The selection of a fluorescent dye for the violet laser is a critical decision that can significantly impact the quality of experimental data. While this compound is a viable option, a range of alternatives, including the widely-used Alexa Fluor™ 405, the brighter CF® Dyes, and the exceptionally bright polymer-based dyes like Brilliant Violet™ 421 and Super Bright 436, offer compelling advantages in terms of brightness and, in some cases, photostability. The choice of dye should be guided by the specific application (e.g., flow cytometry vs. microscopy), the expression level of the target protein, and the instrumentation available. By carefully considering the comparative data and adhering to robust experimental protocols, researchers can confidently select the optimal violet laser-excitable dye to advance their scientific discoveries.

References

A Comparative Guide to Blue Fluorescent Dyes: Quantum Yield and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of imaging and assay development. A key performance metric for a fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescent photons. This guide provides an objective comparison of the quantum yields of common blue fluorescent dyes, supported by experimental data and detailed protocols for measurement.

Data Presentation: Quantum Yield of Blue Fluorescent Dyes

The following table summarizes the quantum yield and spectral properties of several widely used blue fluorescent dyes. It is important to note that the quantum yield is highly dependent on the dye's environment, including the solvent, pH, and binding state (e.g., to DNA).

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Conditions/Notes
DAPI ~359~4570.58 - 0.92In DMSO, Φf is 0.58.[1] When bound to dsDNA, the quantum yield increases significantly, with reported values of 0.62-0.66 and as high as 0.92.[2][3]
Hoechst 33342 ~351~461Low (unbound), High (bound)The quantum yield is low in aqueous solutions but can increase 20-30 fold upon binding to the A-T rich minor groove of DNA.[4] Fluorescence is also pH-dependent.[5]
Coumarin (B35378) 1 ~360~4500.73In ethanol.[6]
Coumarin 6 ~420~5000.78In ethanol.[7]
Fluorescein ~482~5150.79 - 0.97In neutral ethanol, Φf is 0.79.[8][9] In basic ethanol, Φf increases to 0.97.[10]
Pacific Blue™ ~401~4520.78A coumarin derivative with fluorescence that remains high at neutral pH.[11][12]
Alexa Fluor® 350 ~343~4410.24A blue-fluorescent dye with moderate photostability.[9]
Brilliant Violet 421™ ~405~4210.65A bright and photostable polymer dye often used in flow cytometry.[13]
Cascade Blue® ~396-403~410-430Good to ExcellentA pyrenyloxytrisulfonic acid-based dye with good aqueous solubility and pH insensitivity.[8][14]
Methylene Blue ~668~6880.52A thiazine (B8601807) dye with a visible light emission spectrum.[15]

Experimental Protocols: Measuring Fluorescence Quantum Yield

The fluorescence quantum yield is a ratio of the number of photons emitted to the number of photons absorbed. While absolute methods using integrating spheres exist, the most common approach is the comparative method, which involves using a well-characterized standard with a known quantum yield.[11]

Relative Quantum Yield Determination Protocol (Comparative Method)

This protocol outlines the steps to determine the fluorescence quantum yield of a sample (X) relative to a standard (ST) with a known quantum yield (ΦST).

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade)

  • Fluorescent standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.60)

  • Sample of unknown quantum yield

2. Preparation of Solutions:

  • Prepare a series of five dilute solutions for both the standard and the test sample in the same solvent.

  • The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1 to minimize inner filter effects.[11]

3. Measurement Procedure:

  • Absorbance Measurement: For each solution, record the UV-Vis absorption spectrum and note the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Using the same solutions, record the corrected fluorescence emission spectrum for each.

    • Ensure that the experimental conditions (e.g., excitation wavelength, slit widths) are identical for both the sample and the standard measurements.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

4. Data Analysis:

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

  • Determine the gradient (slope) of the linear fit for each plot (GradX for the sample and GradST for the standard).

  • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the test sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualization

Below are diagrams generated using Graphviz to illustrate key concepts and workflows related to fluorescence quantum yield.

G Factors Influencing Fluorescence Quantum Yield cluster_B Solvent cluster_C Environment cluster_D Experiment A Fluorescent Dye (Molecular Structure) E Quantum Yield (Φf) A->E B Solvent Properties B->E B1 Polarity B2 Viscosity B3 Refractive Index C Environmental Factors C->E C1 pH C2 Temperature C3 Presence of Quenchers D Experimental Conditions D->E D1 Concentration (Inner Filter Effect) D2 Excitation Wavelength G Experimental Workflow for Relative Quantum Yield Measurement start Start prep Prepare Dilute Solutions (Sample & Standard) start->prep abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs fluor Measure Fluorescence Emission (Fluorometer) abs->fluor integrate Integrate Area Under Emission Curve fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot grad Determine Gradients (Slopes of Linear Fits) plot->grad calc Calculate Quantum Yield Using Comparative Equation grad->calc end End calc->end

References

A Researcher's Guide to BP Fluor 405 NHS Ester: Spectral Overlap and Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into multicolor fluorescence imaging, the selection of appropriate fluorophores is paramount to generating clear, reliable, and quantifiable data. This guide provides an objective comparison of BP Fluor 405 NHS Ester with other common blue-emitting fluorophores, focusing on its spectral properties and considerations for minimizing spectral overlap in multicolor experiments. Experimental protocols and workflows are detailed to support the practical application of this knowledge.

This compound is a blue-fluorescent dye that is spectrally similar to Alexa Fluor 405, making it a popular choice for multicolor applications such as flow cytometry, super-resolution microscopy, and immunofluorescence.[1][2] Its excitation is optimally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[2][3] A key advantage of BP Fluor 405 conjugates is their pH-insensitivity over a wide range (pH 4 to 10), ensuring stable fluorescence signals in diverse experimental conditions.[2]

Comparative Analysis of BP Fluor 405 and Alternative Fluorophores

To aid in the selection of the most appropriate fluorophore for your specific application, the following tables summarize the key spectral properties of this compound and other commonly used fluorophores in a similar spectral range. Brightness is a function of both the extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Table 1: Spectral Properties of Blue-Emitting Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound40242435,000[3][4]~0.92*~32,200
Alexa Fluor 405 NHS Ester40142135,0000.9232,200
DyLight 405 NHS Ester40042030,000Not specifiedNot specified
Cascade Blue Acetyl Azide396410Not specifiedNot specifiedNot specified
DAPI (bound to dsDNA)35846127,0000.9224,840

*Note: The quantum yield for this compound is based on its stated equivalence to Alexa Fluor 405.[1]

Table 2: Spectral Properties of Commonly Paired Green-Emitting Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
FITC (Fluorescein Isothiocyanate)49552575,0000.9269,000
Alexa Fluor 48849651971,0000.9265,320

Experimental Protocols

Success in multicolor immunofluorescence hinges on a well-designed experimental protocol that minimizes spectral bleed-through, the phenomenon where the emission of one fluorophore is detected in the filter set of another.[5]

Protocol 1: Sequential Multicolor Immunofluorescence Staining

This protocol is designed to minimize cross-reactivity between antibodies and allows for more flexible fluorophore combinations.

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to semi-confluency.

    • Aspirate the culture medium and wash gently with Phosphate Buffered Saline (PBS).

    • Fix the cells by incubating in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the coverslips twice with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the coverslips in 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine (B1666218) in PBS with 0.1% Tween-20) for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation (First Target):

    • Dilute the primary antibody against the first target in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (First Target):

    • Dilute the secondary antibody conjugated to the first fluorophore (e.g., a green-emitting dye like Alexa Fluor 488) in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Repeat Blocking and Antibody Incubations for Subsequent Targets:

    • Repeat the blocking step (step 3).

    • Incubate with the primary antibody for the second target.

    • Wash, then incubate with the secondary antibody conjugated to this compound.

    • Repeat for any additional targets, using spectrally distinct fluorophores.

  • Counterstaining and Mounting:

    • If a nuclear counterstain is needed and spectrally compatible, incubate with a solution like DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Managing Spectral Overlap in Multicolor Imaging

Careful selection of filter sets and image acquisition strategies are crucial to minimize spectral bleed-through.

  • Filter Selection: Use narrow bandpass emission filters to specifically capture the peak emission of each fluorophore while excluding as much of the emission from other fluorophores as possible. For a combination of BP Fluor 405 and a green fluorophore like Alexa Fluor 488, a DAPI filter set (e.g., 330-380 nm excitation, 420-470 nm emission) can be used for the blue channel, and a FITC/GFP filter set for the green channel.[6]

  • Sequential Acquisition: Image each fluorophore sequentially, using only the excitation laser and filter set appropriate for that specific dye. This prevents the simultaneous excitation of multiple fluorophores and the resulting bleed-through.[7]

  • Compensation Controls: For quantitative analysis, it is essential to prepare single-stained control samples for each fluorophore. These controls allow for the measurement of spectral bleed-through and the application of post-acquisition spectral unmixing algorithms to computationally separate the overlapping signals.[5]

Visualizing Experimental Workflows

Workflow for Multicolor Immunofluorescence Staining

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab1 Primary Antibody 1 blocking->primary_ab1 secondary_ab1 Secondary Antibody (e.g., Alexa Fluor 488) primary_ab1->secondary_ab1 blocking2 Blocking secondary_ab1->blocking2 primary_ab2 Primary Antibody 2 blocking2->primary_ab2 secondary_ab2 Secondary Antibody (BP Fluor 405) primary_ab2->secondary_ab2 mounting Mounting secondary_ab2->mounting acquisition Sequential Image Acquisition mounting->acquisition analysis Image Analysis acquisition->analysis

Caption: A typical sequential workflow for multicolor immunofluorescence.

Logical Relationship for Managing Spectral Overlap

G cluster_problem Problem cluster_solutions Solutions cluster_experimental_design Experimental Design cluster_acquisition Image Acquisition cluster_analysis Data Analysis overlap Spectral Overlap fluorophore_selection Careful Fluorophore Selection (max spectral separation) overlap->fluorophore_selection mitigate by sequential_staining Sequential Staining Protocol overlap->sequential_staining mitigate by filter_selection Optimized Filter Sets (narrow bandpass) overlap->filter_selection mitigate by sequential_acquisition Sequential Laser Excitation overlap->sequential_acquisition mitigate by compensation_controls Single-Stain Controls overlap->compensation_controls correct by spectral_unmixing Spectral Unmixing Algorithms compensation_controls->spectral_unmixing

Caption: Strategies to mitigate and correct for spectral overlap.

Case Study: Visualizing the ErbB Signaling Pathway

The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival, making it a key area of investigation in cancer research.[8] Multicolor immunofluorescence can be employed to simultaneously visualize the localization and activation status of different ErbB family members (e.g., EGFR/ErbB1 and HER2/ErbB2) within the same cell.

In such an experiment, a researcher might use a primary antibody against total EGFR and a secondary antibody conjugated to BP Fluor 405, and a primary antibody against phosphorylated (activated) HER2 with a secondary antibody conjugated to a spectrally distinct fluorophore like Alexa Fluor 594 (a red-emitting dye). This allows for the visualization of the subcellular localization of the total EGFR population in blue, and the sites of activated HER2 signaling in red.

Signaling Pathway Diagram: Simplified ErbB Signaling

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., EGF) EGFR EGFR (ErbB1) (visualized with BP Fluor 405) ligand->EGFR HER2 HER2 (ErbB2) (activated form visualized with red fluorophore) EGFR->HER2 dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) HER2->downstream phosphorylation cascade transcription Gene Transcription (Proliferation, Survival) downstream->transcription

Caption: Simplified ErbB signaling pathway for multicolor imaging.

References

A Comparative Guide to the Brightness of BP Fluor 405 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of the appropriate fluorophore is paramount to achieving high sensitivity and robust data. This guide provides an objective comparison of the brightness of BP Fluor 405 NHS Ester conjugates against other commercially available alternatives excitable by the 405 nm laser. The comparative analysis is supported by quantitative data, detailed experimental protocols for in-house verification, and visual diagrams to elucidate experimental workflows and the principles of fluorescent probe brightness.

Quantitative Comparison of 405 nm Dyes

The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The product of these two values provides a theoretical measure of a dye's brightness. While the quantum yield for this compound is not publicly available, a comparison of its extinction coefficient with that of other common 405 nm dyes provides valuable insight into its relative performance.

DyeMolar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)Spectrally Similar Dyes
BP Fluor 405 ~35,000Not Publicly Available-Alexa Fluor® 405, Cascade Blue®
Alexa Fluor® 40535,000Not Publicly Available-BP Fluor 405, DyLight™ 405
DyLight™ 40530,000High (exact value not specified)-Alexa Fluor® 405, Cascade Blue®
Andy Fluor™ 405M40,000Not Publicly Available-Pacific Blue™, BD Horizon™ V450
AZDye™ 40533,000Not Publicly Available-Alexa Fluor® 405, DyLight™ 405
CF®405S33,000Not Publicly Available-Alexa Fluor® 405, Cascade Blue®
Pacific Blue™46,0000.7835,880Andy Fluor™ 405M

Note: The extinction coefficient for BP Fluor 405 is based on the values for BP Fluor 405 Acid and BP Fluor 405 Alkyne, which are expected to be very similar to the NHS ester. While a direct quantitative comparison of brightness is limited by the lack of quantum yield data for several dyes, qualitative statements from manufacturers suggest that DyLight™ 405 and CF®405S are brighter than Alexa Fluor® 405, and Andy Fluor™ 405M is brighter than Pacific Blue™. Proteins can be labeled with this compound at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection[1].

Experimental Protocols

To facilitate the direct comparison of this compound with its alternatives, the following detailed protocols for antibody conjugation and fluorescence measurement are provided.

Protocol 1: Antibody Labeling with NHS Ester Dyes

This protocol outlines the steps for conjugating an amine-reactive NHS ester dye to a primary antibody.

Materials:

  • Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or alternative dye NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration or spin desalting column)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve or buffer exchange the antibody into the labeling buffer at a concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the NHS ester.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester dye to warm to room temperature before opening.

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-12 fold of dye to antibody is a good starting point for optimization.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The first colored fraction is typically the desired conjugate.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

    • The formula for DOL is: DOL = (A_dye × M_protein) / (ε_dye × (A_280 - (A_dye × CF_280))) where:

      • A_dye is the absorbance of the conjugate at the dye's λmax.

      • M_protein is the molecular weight of the protein.

      • ε_dye is the molar extinction coefficient of the dye.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Measurement of Relative Fluorescence Intensity of Antibody Conjugates

This protocol describes how to compare the fluorescence brightness of different antibody-dye conjugates.

Materials:

  • Antibody-dye conjugates prepared using Protocol 1.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorometer or microplate reader with appropriate excitation and emission filters for the 405 nm dyes.

  • Quartz cuvettes or black microplates.

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions for each antibody-dye conjugate in PBS. A typical concentration range would be from 1 µg/mL down to the detection limit of the instrument.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer or plate reader to the excitation maximum of the dyes (around 405 nm).

    • Set the emission wavelength to the emission maximum of the dyes (around 420-450 nm).

    • Measure the fluorescence intensity of each dilution for all the conjugates. Use PBS as a blank.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity versus the concentration for each conjugate.

    • The slope of the linear portion of the curve is proportional to the brightness of the conjugate. A steeper slope indicates a brighter conjugate.

  • Comparison:

    • Compare the slopes of the different antibody-dye conjugates to determine their relative brightness under the tested conditions.

Visualizing Experimental Workflows and Brightness Factors

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization cluster_analysis Brightness Analysis prep_antibody Prepare Antibody (1-2 mg/mL in amine-free buffer) mix Mix Antibody and Dye (8-12x molar excess of dye) prep_antibody->mix prep_dye Prepare Dye Stock (10 mg/mL in DMF/DMSO) prep_dye->mix incubate Incubate 1h at RT (Protected from light) mix->incubate purify Purify Conjugate (Gel filtration/Spin column) incubate->purify characterize Characterize Conjugate (Calculate Degree of Labeling) purify->characterize dilute Prepare Dilution Series characterize->dilute measure Measure Fluorescence dilute->measure compare Compare Slopes (Relative Brightness) measure->compare

Caption: Experimental workflow for comparing the brightness of fluorescent dye conjugates.

brightness_factors cluster_intrinsic Intrinsic Dye Properties cluster_labeling Labeling & Conjugate Properties cluster_environment Environmental Factors brightness Conjugate Brightness ext_coeff Molar Extinction Coefficient (ε) ext_coeff->brightness quantum_yield Quantum Yield (Φ) quantum_yield->brightness dol Degree of Labeling (DOL) dol->brightness quenching Self-Quenching quenching->brightness ph pH of Medium ph->brightness solvent Solvent Polarity solvent->brightness

References

Performance Validation of BP Fluor 405 NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BP Fluor 405 NHS Ester with alternative fluorescent dyes, offering supporting experimental data and detailed protocols for the validation of its bioconjugates through spectroscopy.

Introduction

This compound is a water-soluble, blue-fluorescent dye designed for labeling primary amines on proteins, antibodies, and other biomolecules.[1] Its excitation is optimized for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it a suitable tool for multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3] Notably, conjugates of BP Fluor 405 are pH-insensitive across a range of pH 4 to 10.[1] This guide provides a direct comparison of this compound with other commercially available 405 nm dyes and outlines the necessary protocols for its successful conjugation and spectroscopic validation.

Spectroscopic Performance Comparison

The following table summarizes the key spectroscopic properties of BP Fluor 405 and its common alternatives. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the quantum yield for this compound is not publicly available, a higher molar extinction coefficient generally indicates a greater ability to absorb light, contributing to overall brightness.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
BP Fluor 405 40242435,000¹Not Available
Alexa Fluor 405 40142134,000Not Available
DyLight 405 40042030,000Not Available
Andy Fluor™ 405M Not AvailableNot AvailableNot AvailableNot Available
Pacific Blue™ 410455Not AvailableNot Available
BD Horizon™ V450 Not AvailableNot AvailableNot AvailableNot Available
eFluor® 450 Not AvailableNot AvailableNot AvailableNot Available

¹Data for BP Fluor 405 Acid, a closely related compound.[2]

Experimental Protocols

I. Protein Conjugation with this compound

This protocol details the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA) or an IgG antibody.

Materials:

  • This compound

  • Protein to be labeled (e.g., BSA, IgG) at 2-10 mg/mL

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar dye-to-protein ratio of 8:1 to 20:1 is recommended for initial experiments.

    • Slowly add the dissolved dye to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Separate the dye-protein conjugate from the unreacted dye using a pre-equilibrated Sephadex G-25 column with PBS as the eluent. The first colored band to elute is the conjugate.

II. Spectroscopic Validation of BP Fluor 405 Conjugates

A. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring reproducibility.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max, ~402 nm) using a spectrophotometer.

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its A_max. This value should be determined experimentally for the free dye.

    • ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 cm⁻¹M⁻¹).

  • Calculate the dye concentration:

    Dye Concentration (M) = A_max / ε_dye

    • ε_dye: The molar extinction coefficient of BP Fluor 405 (35,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    DOL = Dye Concentration / Protein Concentration

B. Measurement of Fluorescence Emission Spectrum

Procedure:

  • Dilute the conjugate solution in PBS to a concentration that gives an absorbance of approximately 0.05 at the excitation maximum.

  • Using a spectrofluorometer, excite the sample at the excitation maximum (~402 nm) and record the emission spectrum from ~410 nm to 600 nm.

  • The peak of this spectrum represents the emission maximum of the conjugate.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_validation Validation protein_prep Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer) conjugation Mix Dye and Protein (1 hour, RT, dark) protein_prep->conjugation dye_prep Prepare this compound (10 mg/mL in DMSO/DMF) dye_prep->conjugation quenching Quench Reaction (1M Tris-HCl) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification spectroscopy Spectroscopic Analysis (Absorbance & Fluorescence) purification->spectroscopy dol_calc Calculate DOL spectroscopy->dol_calc

Caption: Experimental workflow for the conjugation and validation of this compound conjugates.

logical_relationship cluster_dye Fluorophore Properties cluster_performance Conjugate Performance cluster_application Application Success molar_ext Molar Extinction Coefficient (ε) brightness Brightness molar_ext->brightness quantum_yield Quantum Yield (Φ) quantum_yield->brightness signal_to_noise Signal-to-Noise Ratio brightness->signal_to_noise imaging High-Quality Imaging signal_to_noise->imaging flow_cytometry Accurate Flow Cytometry signal_to_noise->flow_cytometry

Caption: Key factors influencing the performance of fluorescent dye conjugates in research applications.

References

Navigating the Nuances of Amine-Reactive Dyes: A Comparative Guide to BP Fluor 405 NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biotechnology and drug development, the consistency and performance of fluorescent labeling reagents are paramount. BP Fluor 405 NHS Ester, a blue-fluorescent dye, is a widely utilized tool for conjugating to primary amines on proteins and other biomolecules. However, an often-overlooked aspect of experimental reproducibility is the potential for lot-to-lot variability in the performance of such reagents. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on the critical need for in-house validation and offering detailed protocols for performance assessment.

While direct, publicly available data on the lot-to-lot variability of this compound is limited, the principle of ensuring consistent performance across different batches is a critical aspect of quality control for reagent manufacturers.[1] Variations in manufacturing can potentially lead to differences in the reactivity of the NHS ester, the purity of the dye, and consequently, the degree of labeling and fluorescence intensity of the final conjugate. For applications sensitive to fluorophore concentration, such as quantitative flow cytometry or single-molecule studies, this variability can be a significant source of error.[2][3]

Alternatives to this compound

Several alternative amine-reactive fluorescent dyes with similar spectral properties to BP Fluor 405 are available to researchers. These alternatives often claim enhanced brightness and photostability. However, direct, independent comparative studies are scarce, underscoring the importance of empirical validation in the context of a specific application.

Alternative DyeManufacturer/SupplierKey Features (as stated by manufacturer)
Alexa Fluor™ 405 NHS Ester Thermo Fisher ScientificBright and photostable blue-fluorescent dye.[4][5]
XFD405 NHS Ester AAT BioquestEquivalent to Alexa Fluor™ 405 NHS Ester.
AZDye™ 405 NHS Ester Vector LaboratoriesWater-soluble, bright, and suitable for high molar ratio labeling without significant self-quenching.[6][7]
Andy Fluor™ 405M NHS Ester ABP BiosciencesBrighter and more photostable than Pacific Blue dye.[8]
STAR FLUOR 405 X NHS ester CyanagenOptimized for multicolor flow cytometry with a large Stokes shift.[9]

Experimental Protocols for Comparative Analysis

To objectively assess the performance of this compound and its alternatives, as well as to evaluate lot-to-lot consistency, a series of standardized experiments are recommended. The following protocols provide a framework for this evaluation.

I. Protein Labeling with NHS Esters

This protocol outlines the general procedure for labeling a protein with an amine-reactive fluorescent dye.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound or alternative dye.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of a 10-fold molar excess of dye is common.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction Combine Protein and Dye (Optimize Molar Ratio) prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->reaction incubation Incubate (1-2h, RT, Dark) reaction->incubation purification Size-Exclusion Chromatography incubation->purification labeled_protein Purified Labeled Protein purification->labeled_protein G cluster_setup Sample Preparation & Setup cluster_exposure Photobleaching cluster_analysis Data Analysis immobilize Immobilize Labeled Protein initial_image Acquire Initial Image (Define Laser Power & Exposure) immobilize->initial_image expose Continuous Excitation initial_image->expose acquire_series Acquire Time-Lapse Images expose->acquire_series measure_intensity Measure Fluorescence Intensity (ROI) acquire_series->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay photostability Determine Photostability plot_decay->photostability

References

Performance Showdown: BP Fluor 405 NHS Ester and Its Fluorescent Rivals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the vibrant world of fluorescence-based assays, selecting the optimal dye is paramount for generating high-quality, reproducible data. BP Fluor 405 NHS Ester has emerged as a popular choice for labeling biomolecules, particularly for applications in flow cytometry and super-resolution microscopy. This guide provides an objective comparison of this compound with its primary competitors, supported by available performance data and detailed experimental protocols.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following table summarizes the key spectral and physical properties of this compound and its common alternatives. Data is compiled from manufacturer specifications and available literature. It is important to note that direct, independent comparative studies under identical conditions are limited, and performance can vary based on the specific application and experimental setup.

FeatureThis compoundAlexa Fluor® 405 NHS EsterDyLight™ 405 NHS EsterCF®405S NHS Ester
Excitation Max (nm) ~402[1]~401[2][3]~400[4][5]~404[6][7]
Emission Max (nm) ~424[1]~421[2][3]~420[4][5]~431[6][7]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~35,000[1]~34,000[8]~30,000[4][5]~33,000[7]
Quantum Yield Not specifiedNot specified for 405nm variant[9][10]High (not specified)[4][11]Not specified
pH Sensitivity Insensitive (pH 4-10)[12][13]Insensitive (pH 4-10)[14]Less pH-sensitive[15]pH-insensitive
Water Solubility High[12][13]High[14]HighHigh
Photostability High (claimed)[16]Generally high, but some user reports of fading[17][18]High[5][15]High[19]

In-Depth Performance Analysis

This compound is consistently marketed as a direct equivalent to Alexa Fluor® 405, offering comparable spectral properties, high water solubility, and pH insensitivity over a broad range.[12][13] Its suitability for demanding applications like super-resolution microscopy (STORM) and multi-color flow cytometry is frequently highlighted by suppliers.[12][13] A key advantage mentioned is the ability to label proteins at high molar ratios without significant self-quenching, leading to potentially brighter conjugates.[12]

Alexa Fluor® 405 NHS Ester , from Thermo Fisher Scientific, is a well-established benchmark in this spectral range. It is known for its brightness and photostability, making it a reliable choice for a wide array of applications.[14][20] However, some user experiences suggest that it can be susceptible to rapid photobleaching under certain imaging conditions, a factor that researchers should consider and mitigate with appropriate anti-fade reagents and imaging protocols.[17]

DyLight™ 405 NHS Ester is another strong competitor, often lauded for its high fluorescence yield and exceptional photostability.[5][11][15] Anecdotal evidence from some researchers suggests that DyLight™ 405 may be brighter and more stable than Alexa Fluor® 405 in certain applications.[21]

CF®405S NHS Ester , from Biotium, is positioned as a superior alternative to Alexa Fluor® 405, with claims of being significantly brighter in flow cytometry applications.[6] It shares the desirable characteristics of high water solubility and pH-insensitivity.[19]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of these fluorescent dyes.

Protein Labeling with NHS Esters: A General Protocol

This protocol describes the fundamental steps for conjugating an amine-reactive fluorescent dye to a protein, such as an antibody.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) Mix Add Dye to Protein Solution (molar ratio 5:1 to 15:1, dye:protein) Prepare Protein->Mix Prepare Dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) Prepare Dye->Mix Incubate Incubate for 1 hour at RT (in the dark, with gentle stirring) Mix->Incubate Separate Separate Conjugate from Free Dye (e.g., size exclusion chromatography) Incubate->Separate Characterize Determine Degree of Labeling (DOL) (spectrophotometry) Separate->Characterize

Workflow for protein labeling with NHS ester dyes.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Reaction: While gently stirring the protein solution, add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 15:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the protein-dye conjugate using a purification method such as size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye (e.g., ~405 nm).

Flow Cytometry Staining of Cell Surface Markers

This protocol outlines the steps for using a fluorescently labeled antibody to identify cell surface proteins via flow cytometry.

G Harvest Cells Harvest and Wash Cells Block Block Fc Receptors (optional, to reduce non-specific binding) Harvest Cells->Block Stain Incubate with Labeled Antibody (30 min at 4°C in the dark) Block->Stain Wash Wash to Remove Unbound Antibody Stain->Wash Analyze Analyze on Flow Cytometer Wash->Analyze

Experimental workflow for flow cytometry staining.

Methodology:

  • Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Blocking (Optional): To prevent non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.

  • Staining: Add the fluorescently labeled primary antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with wash buffer to remove any unbound antibody.

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometric analysis.

Logical Pathway for Dye Selection

The choice of a fluorescent dye is a critical decision in experimental design. The following diagram illustrates a logical pathway for selecting the most appropriate 405 nm excitable dye for a given application.

G Start Start: Need for a 405 nm Excitable Dye Application Define Application (e.g., Flow Cytometry, STORM, Confocal) Start->Application Brightness High Brightness Required? Application->Brightness Photostability High Photostability Critical? Brightness->Photostability Yes Brightness->Photostability No Select_CF405S Consider CF®405S or DyLight™ 405 Brightness->Select_CF405S Yes Established Preference for Well-Established Dye? Photostability->Established Yes Photostability->Established No Select_DyLight Consider DyLight™ 405 Photostability->Select_DyLight Yes Select_Alexa Select Alexa Fluor® 405 Established->Select_Alexa Yes Select_BP Consider BP Fluor 405 as a Cost-Effective Alternative Established->Select_BP No End Final Dye Selection Select_CF405S->End Select_DyLight->End Select_Alexa->End Select_BP->End

Decision pathway for selecting a 405 nm dye.

Conclusion

This compound and its alternatives each present a viable option for labeling biomolecules for fluorescence-based detection. While all share similar core spectral properties, claims of superior brightness and photostability by various manufacturers warrant careful consideration and, ideally, in-house validation for specific applications. For routine applications, the choice may come down to cost and availability. For more demanding techniques such as super-resolution microscopy or the detection of low-abundance targets, the reported advantages in brightness and photostability of dyes like DyLight™ 405 and CF®405S may justify their selection. As with any reagent, optimal performance is achieved through careful experimental design and validation.

References

Advanced & Niche Applications

Application Notes and Protocols for BP Fluor 405 NHS Ester in Förster Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BP Fluor 405 NHS Ester for FRET

This compound is a water-soluble, amine-reactive fluorescent dye ideal for labeling proteins, peptides, and other biomolecules for Förster Resonance Energy Transfer (FRET) applications.[1][2] As a donor fluorophore, its excitation is well-suited for the 407 nm krypton laser or the 408 nm violet laser diode.[1][3] BP Fluor 405 exhibits bright, stable fluorescence that is insensitive to pH over a wide range (pH 4-10), making it a reliable tool for quantitative studies in various biological buffers.[1][3] Its spectral properties are equivalent to those of Alexa Fluor® 405.[2][4][5]

FRET is a powerful technique for measuring distances on the nanometer scale (1-10 nm), making it highly suitable for studying molecular interactions, conformational changes in proteins, and enzyme kinetics.[6] This document provides detailed protocols for labeling biomolecules with this compound and for performing FRET experiments, along with an application example for monitoring Akt kinase activity.

Properties of BP Fluor 405

The photophysical properties of BP Fluor 405 are critical for its use as a FRET donor. The following table summarizes its key characteristics.

PropertyValueReference
Excitation Maximum (λex)~401-405 nm[7][8][9]
Emission Maximum (λem)~421 nm[7][8][9]
Molar Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield (Φ)~0.54[11]
Fluorescence Lifetime (τ)~3.56 ns[7]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary amines[1]

Recommended FRET Pairs for BP Fluor 405

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation, as well as the distance between the two fluorophores. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.[6] A larger R₀ value allows for the detection of FRET over a greater distance. Below is a table of calculated R₀ values for BP Fluor 405 (as the donor) with several common acceptor dyes.

Acceptor DyeAcceptor Excitation Max (nm)Acceptor Emission Max (nm)Calculated R₀ (Å)
Alexa Fluor 43043453949
Fluorescein (FITC)49451843
Alexa Fluor 48849551945
Cy355057031
Alexa Fluor 55555556530

R₀ values were calculated using published spectral data and assuming an orientation factor (κ²) of 2/3.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent labeling of a protein with this compound. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) to form a stable amide bond.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization p_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) r_mix Add Dye to Protein Solution (Molar ratio 5:1 to 20:1, dye:protein) p_protein->r_mix p_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) p_dye->r_mix r_incubate Incubate for 1 hour (Room temperature, protected from light) r_mix->r_incubate u_purify Purify Conjugate (Size-exclusion chromatography, e.g., Sephadex G-25) r_incubate->u_purify c_dol Determine Degree of Labeling (DOL) (Spectrophotometry) u_purify->c_dol c_store Store Conjugate (4°C for short-term, -20°C or -80°C for long-term) c_dol->c_store

Workflow for Protein Labeling with this compound

Materials:

  • This compound

  • Protein of interest (2-10 mg/mL)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (amine-free)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against PBS, and then the buffer exchanged for the labeling buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A typical starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will elute first.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BP Fluor 405 (~402 nm).

    • Calculate the DOL using the Beer-Lambert law. The optimal DOL for most antibodies is between 2 and 10.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: FRET Measurement by Sensitized Emission

This protocol describes how to measure FRET efficiency in a sample containing both a donor (BP Fluor 405) and an acceptor-labeled molecule using a fluorescence microscope or plate reader. This method requires three measurements to correct for spectral crosstalk.

G cluster_samples Sample Preparation cluster_measurements Fluorescence Measurements cluster_analysis Data Analysis s_donor Donor-only Sample m_donor_ex Excite at Donor Wavelength (~405 nm) s_donor->m_donor_ex s_acceptor Acceptor-only Sample m_acceptor_ex Excite at Acceptor Wavelength s_acceptor->m_acceptor_ex s_fret FRET Sample (Donor + Acceptor) s_fret->m_donor_ex s_fret->m_acceptor_ex m_donor_em Measure Donor Emission m_donor_ex->m_donor_em m_acceptor_em Measure Acceptor Emission m_donor_ex->m_acceptor_em m_acceptor_ex->m_acceptor_em a_crosstalk Calculate Crosstalk Correction Factors m_donor_em->a_crosstalk m_acceptor_em->a_crosstalk a_fret Calculate Corrected FRET Efficiency a_crosstalk->a_fret

Workflow for Sensitized Emission FRET Measurement

Materials:

  • Donor-labeled protein (BP Fluor 405)

  • Acceptor-labeled protein

  • Fluorescence microscope with appropriate filter sets or a multi-well plate reader.

    • Donor filter set: Ex ~405 nm, Em for BP Fluor 405

    • Acceptor filter set: Ex for acceptor, Em for acceptor

    • FRET filter set: Ex ~405 nm, Em for acceptor

Procedure:

  • Prepare Control and FRET Samples:

    • Donor-only sample: Contains only the protein labeled with BP Fluor 405.

    • Acceptor-only sample: Contains only the protein labeled with the acceptor dye.

    • FRET sample: Contains both the donor- and acceptor-labeled proteins.

  • Acquire Fluorescence Images/Readings:

    • Measurement 1 (Donor Channel): Excite at the donor's excitation wavelength (~405 nm) and measure the emission at the donor's emission wavelength.

    • Measurement 2 (Acceptor Channel): Excite at the acceptor's excitation wavelength and measure the emission at the acceptor's emission wavelength.

    • Measurement 3 (FRET Channel): Excite at the donor's excitation wavelength (~405 nm) and measure the emission at the acceptor's emission wavelength. This is the raw FRET signal.

  • Correct for Spectral Crosstalk:

    • Donor Bleed-through: Use the donor-only sample to determine the percentage of donor emission that is detected in the FRET channel.

    • Acceptor Direct Excitation: Use the acceptor-only sample to determine the amount of acceptor emission in the FRET channel due to direct excitation by the 405 nm light source.

  • Calculate FRET Efficiency:

    • The corrected FRET signal (FRETc) is calculated by subtracting the donor bleed-through and acceptor direct excitation from the raw FRET signal.

    • FRET efficiency (E) can then be calculated using various established formulas that relate the corrected FRET signal to the donor and acceptor fluorescence intensities.

Application Example: Monitoring Akt Kinase Activity

FRET biosensors are powerful tools for visualizing signaling events in living cells. An intramolecular FRET biosensor for Akt kinase activity can be constructed using a donor (e.g., a cyan fluorescent protein or a dye like BP Fluor 405) and an acceptor fluorophore flanking an Akt substrate peptide and a phospho-amino acid binding domain.

Akt FRET Biosensor Signaling Pathway

Upon activation of the PI3K/Akt signaling pathway (e.g., by growth factors), Akt is phosphorylated and becomes active. The active Akt then phosphorylates the substrate peptide within the biosensor. This phosphorylation event induces a conformational change in the biosensor, bringing the donor and acceptor fluorophores into close proximity and increasing FRET.

G donor_inactive BP Fluor 405 (Donor) linker_inactive Flexible Linker donor_inactive->linker_inactive acceptor_inactive Acceptor substrate_inactive Akt Substrate pabd_inactive Phospho-binding Domain substrate_inactive->pabd_inactive substrate_active Phosphorylated Akt Substrate pabd_inactive->acceptor_inactive linker_inactive->substrate_inactive donor_active BP Fluor 405 (Donor) acceptor_active Acceptor donor_active->acceptor_active FRET donor_active->substrate_active pabd_active Phospho-binding Domain substrate_active->pabd_active Binding pabd_active->acceptor_active akt Active Akt (Kinase) akt->substrate_active Phosphorylation adp ADP akt->adp atp ATP

Mechanism of an Akt FRET Biosensor
Protocol 3: Live-Cell Imaging of Akt Activity using a FRET Biosensor

This protocol outlines the general steps for using a genetically encoded or protein-delivered FRET biosensor to measure Akt activity in live cells.

Materials:

  • Cells expressing or loaded with the Akt FRET biosensor.

  • Live-cell imaging microscope equipped for FRET (as in Protocol 2).

  • Cell culture medium and appropriate supplements.

  • Stimulus (e.g., growth factor like EGF or PDGF) and/or inhibitor of the Akt pathway.

Procedure:

  • Cell Preparation:

    • Plate cells expressing the Akt FRET biosensor on glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

    • Before imaging, replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Image Acquisition Setup:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Locate a field of view with healthy cells expressing the biosensor.

    • Set up the image acquisition parameters for the Donor, Acceptor, and FRET channels as described in Protocol 2.

  • Baseline Measurement:

    • Acquire a series of images (e.g., every 1-2 minutes) for a baseline period (e.g., 5-10 minutes) to establish the basal FRET level in the unstimulated cells.

  • Stimulation and Time-Lapse Imaging:

    • Add the stimulus (e.g., EGF) to the cells and immediately resume time-lapse imaging.

    • Continue acquiring images at regular intervals to capture the dynamic changes in FRET ratio following stimulation.

    • If using an inhibitor, it can be added before or after the stimulus, depending on the experimental design.

  • Data Analysis:

    • For each time point, calculate the FRET ratio (e.g., FRET channel intensity / Donor channel intensity) for individual cells or regions of interest.

    • Correct for background fluorescence.

    • Normalize the FRET ratio changes to the baseline to quantify the relative change in Akt activity over time.

    • Plot the normalized FRET ratio as a function of time to visualize the kinetics of Akt activation.

References

Application Notes and Protocols for Single-Molecule Imaging with BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BP Fluor 405 NHS Ester for single-molecule imaging applications, including Single-Molecule Localization Microscopy (SMLM) techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Single-Particle Tracking (SPT). This document outlines the key properties of the dye, detailed protocols for protein labeling and sample preparation, and examples of its application in studying cellular signaling pathways.

Introduction to this compound

This compound is a water-soluble, blue-fluorescent dye that is well-suited for single-molecule imaging. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines on proteins and other biomolecules. The dye is spectrally similar to Alexa Fluor™ 405, making it an excellent choice for multicolor imaging experiments. Its excitation maximum is ideally suited for the 405 nm violet laser diode, which is commonly used in super-resolution microscopy setups[1][2][3]. BP Fluor 405 conjugates are notably pH-insensitive over a wide range (pH 4-10), ensuring stable fluorescence in various biological imaging conditions[1][2].

One of the key applications of this compound in single-molecule imaging is its role as an "activator" or "photoswitchable" dye in STORM imaging[1][2][4]. In this context, the 405 nm light is used to activate a reporter fluorophore (like Alexa Fluor 647 or Cy5) to a fluorescently active "on" state, allowing for the sequential imaging and localization of individual molecules. It can also be used as the primary fluorophore for single-particle tracking experiments, where its photostability allows for the tracking of individual molecules over time.

Quantitative Data

The photophysical properties of this compound are crucial for successful single-molecule imaging. While specific data for BP Fluor 405 can be limited, the properties of its spectral equivalent, Alexa Fluor™ 405, provide a strong reference.

PropertyValueReference
Excitation Maximum (λex) ~401-405 nm[3][5][6]
Emission Maximum (λem) ~421-424 nm[3][5][6]
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹[5][7][8]
Molecular Weight ~1030.27 g/mol [9]
Solubility Water, DMSO, DMF[7]
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[1]
Reactivity Primary amines[1]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the covalent labeling of a protein of interest with this compound. The optimal dye-to-protein ratio should be determined empirically for each protein to achieve the desired degree of labeling for single-molecule imaging (typically 0.5-2 dyes per protein for tracking and STORM).

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine (B1666218).

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. A 5-10 fold molar excess of the dye is a good starting point.

    • While gently vortexing the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein (the first colored band to elute).

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~401 nm (for BP Fluor 405).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration using the extinction coefficient of BP Fluor 405 (~35,000 cm⁻¹M⁻¹).

    • The DOL is the molar ratio of the dye to the protein.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Sample Preparation for Single-Molecule Imaging

For Fixed-Cell STORM Imaging:

  • Cell Culture and Fixation:

    • Plate cells on high-quality glass coverslips and grow to the desired confluency.

    • Fix the cells with 3-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Quench the fixation with 0.1 M glycine or 50 mM NH₄Cl in PBS for 5 minutes.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding sites with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour at room temperature.

  • Immunolabeling:

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate with the BP Fluor 405-labeled secondary antibody (and a reporter dye-labeled secondary antibody for STORM) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells extensively with PBS containing 0.1% Tween-20 and then with PBS alone.

  • Post-fixation (optional):

    • Post-fix the sample with 4% PFA in PBS for 10 minutes to crosslink the antibodies.

  • Mounting for STORM Imaging:

    • Mount the coverslip on a microscope slide with a STORM imaging buffer. A common buffer composition includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol or cysteamine) in a buffer such as Tris-HCl or PBS.

For Live-Cell Single-Particle Tracking:

  • Cell Culture: Plate cells on glass-bottom dishes or chambered coverslips.

  • Labeling:

    • For membrane proteins, incubate the live cells with the BP Fluor 405-labeled ligand or antibody in imaging medium (e.g., phenol (B47542) red-free DMEM) for a predetermined time and concentration to achieve sparse labeling.

    • Wash the cells gently with fresh imaging medium to remove unbound probes.

  • Imaging:

    • Image the cells immediately in an appropriate live-cell imaging buffer at 37°C.

Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Signaling with STORM

The clustering and dimerization of EGFR upon ligand binding are critical early events in its signaling cascade[6][10]. Super-resolution microscopy techniques like STORM are ideal for visualizing these nanoscale events.

Experimental Goal: To visualize the clustering of EGFR on the cell surface in response to EGF stimulation using two-color STORM, with this compound as the activator dye.

Methodology:

  • Labeling: Use a primary antibody against EGFR and two secondary antibodies: one labeled with BP Fluor 405 (the activator) and another with a reporter dye suitable for STORM, such as Alexa Fluor 647.

  • Sample Preparation:

    • Culture A431 cells (which overexpress EGFR) on coverslips.

    • Starve the cells to reduce basal receptor activation.

    • Stimulate the cells with EGF for various durations (e.g., 0, 2, 10 minutes).

    • Fix, permeabilize (optional), block, and immunolabel the cells as described in the fixed-cell protocol.

  • STORM Imaging:

    • Mount the sample in STORM imaging buffer.

    • Use a super-resolution microscope equipped with 405 nm and 642 nm lasers.

    • Illuminate the sample with the 642 nm laser to excite and switch off the Alexa Fluor 647 reporter dyes.

    • Apply low-power 405 nm laser illumination to photo-activate a sparse subset of Alexa Fluor 647 molecules back to a fluorescent state.

    • Acquire a series of images (typically thousands of frames) until a sufficient number of single-molecule localizations are collected.

  • Data Analysis:

    • Process the raw image data to localize the center of each single-molecule fluorescence event with high precision.

    • Reconstruct a super-resolution image from the localization coordinates.

    • Analyze the reconstructed image to quantify the size, density, and distribution of EGFR clusters under different stimulation conditions.

Expected Outcome: STORM imaging is expected to reveal an increase in the size and number of EGFR clusters on the cell membrane following EGF stimulation, providing insights into the spatial organization of EGFR signaling complexes.

Diagrams

Signaling Pathway: EGFR Activation

EGFR_Signaling EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_EGFR->Adaptor Recruitment SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Signaling (Proliferation, Survival) ERK->Downstream

Caption: Simplified EGFR signaling pathway upon EGF binding.

Experimental Workflow: Protein Labeling

Protein_Labeling_Workflow start Start: Purified Protein prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) start->prep_protein reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare BP Fluor 405 NHS Ester Stock (DMSO) prep_dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification analysis Determine Degree of Labeling (Spectrophotometry) purification->analysis end End: Labeled Protein analysis->end STORM_Principle sample Labeled Sample (Activator + Reporter Dyes) high_power High Power Reporter Laser (e.g., 642 nm) sample->high_power off_state Most Reporter Dyes in 'Off' State high_power->off_state low_power Low Power Activator Laser (405 nm) off_state->low_power on_state Sparse Subset of Reporters 'On' low_power->on_state image_acq Image Acquisition (Single-Molecule Events) on_state->image_acq localization Localization of Each Molecule image_acq->localization reconstruction Super-Resolution Image Reconstruction localization->reconstruction Repeat thousands of times final_image Final STORM Image reconstruction->final_image

References

Application Notes and Protocols for BP Fluor 405 NHS Ester in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye designed for the stable labeling of molecules for in vivo imaging applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on proteins, antibodies, and other biomolecules to form a stable amide bond.[3] With an excitation maximum ideally suited for the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode, BP Fluor 405 is a valuable tool for multicolor applications, including flow cytometry and super-resolution microscopy.[2][4] Its conjugates are pH-insensitive over a wide range (pH 4-10), ensuring reliable fluorescence in diverse biological environments.[2][4] These characteristics, combined with the ability to label proteins at high molar ratios without significant self-quenching, lead to brighter conjugates and more sensitive detection in vivo.[2]

This document provides detailed application notes and protocols for the use of this compound in in vivo imaging, with a focus on antibody conjugation and subsequent imaging workflows.

Product Specifications

A summary of the key specifications for this compound is provided in the table below.

PropertyValueReference
Molecular Weight 1030.27 g/mol [1]
Excitation Maximum (Ex) ~402-405 nm[5][6]
Emission Maximum (Em) ~424-450 nm[5][6]
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[2][3]
Reactivity Primary amines[2]
Solubility Water, DMSO, DMF[1][6][7]
Storage -20°C for long term (months to years)[1]

Key Applications for In Vivo Imaging

This compound is a versatile tool for a range of in vivo imaging applications, including:

  • Antibody-based tumor targeting: Labeled antibodies can be used to visualize the biodistribution and tumor accumulation of therapeutic antibodies.

  • Cell tracking: Covalently labeling cell surface proteins allows for the tracking of cell migration and fate in vivo.

  • Pharmacokinetic studies: The distribution and clearance of labeled drugs or biomolecules can be monitored over time.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent labeling of an IgG antibody with this compound.

Materials:

  • This compound

  • Antibody (IgG) to be labeled (free of amine-containing stabilizers like BSA or Tris)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-3 mg/mL.[8] If the antibody is in a different buffer, exchange it with the reaction buffer. Ensure the antibody solution is free of amine-containing substances.[3]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[8]

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized for each specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3]

    • Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~402 nm).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[3] Adding a stabilizer like BSA (if compatible with the downstream application) can improve long-term stability.[3]

Diagram: Antibody Conjugation Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product Antibody Antibody Solution (Amine-free buffer, pH 8.3) Reaction Incubate 1 hr (Room Temp, Dark) Antibody->Reaction Dye This compound (10 mM in DMSO) Dye->Reaction Purification Gel Filtration (e.g., Sephadex G-25) Reaction->Purification Analysis Measure A280 & A402 (Calculate DOL) Purification->Analysis Final_Product Purified Labeled Antibody (Store at 4°C or -20°C) Analysis->Final_Product

Caption: Workflow for conjugating this compound to an antibody.

Protocol 2: In Vivo Imaging of a Labeled Antibody in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging using an antibody labeled with this compound in a tumor-bearing mouse model.

Materials:

  • BP Fluor 405-labeled antibody

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters for the 405 nm range.

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging (Baseline):

    • Acquire a baseline fluorescence image of the mouse before injecting the labeled antibody to determine the level of autofluorescence.

  • Injection of Labeled Antibody:

    • Dilute the BP Fluor 405-labeled antibody in sterile saline or PBS to the desired concentration.

    • Inject the labeled antibody into the mouse, typically via tail vein injection.[10] The optimal dose needs to be determined empirically.[10]

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

  • Image Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and other organs.

    • Correct for background autofluorescence using the pre-injection images.

  • Ex Vivo Imaging (Optional):

    • At the end of the study, euthanize the mouse and dissect the tumor and major organs.

    • Image the dissected tissues to confirm the in vivo imaging results and obtain higher-resolution data on the distribution of the labeled antibody.[11]

Diagram: In Vivo Imaging Workflow

InVivo_Imaging_Workflow cluster_prep Preparation cluster_injection Injection cluster_imaging Imaging & Analysis cluster_validation Validation Animal_Prep Anesthetize Mouse Baseline_Image Acquire Baseline Fluorescence Image Animal_Prep->Baseline_Image Injection Inject Labeled Antibody (e.g., Tail Vein) Baseline_Image->Injection Post_Injection_Image Acquire Images at Multiple Time Points Injection->Post_Injection_Image Image_Analysis Quantify Fluorescence in ROIs Post_Injection_Image->Image_Analysis Ex_Vivo Ex Vivo Imaging of Organs (Optional) Image_Analysis->Ex_Vivo

Caption: General workflow for in vivo imaging with a labeled antibody.

Data Presentation

The following table provides a template for summarizing quantitative data from an in vivo imaging study using BP Fluor 405-labeled antibodies.

Time PointTumor Fluorescence (Mean Intensity ± SD)Muscle Fluorescence (Mean Intensity ± SD)Tumor-to-Muscle Ratio
1 hour
4 hours
8 hours
24 hours
48 hours

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive dye (hydrolyzed)- Low antibody concentration- Presence of amine-containing buffers- Use fresh, anhydrous DMSO for dye reconstitution- Ensure antibody concentration is at least 2 mg/mL- Buffer exchange to an amine-free buffer (e.g., bicarbonate or borate (B1201080) buffer, pH 8.3-8.5)
High Background Signal In Vivo - High autofluorescence of tissue- Non-specific binding of the antibody- Acquire pre-injection images to subtract background- Use appropriate spectral unmixing algorithms if available- Optimize antibody dose and consider using a blocking agent
Weak Fluorescence Signal In Vivo - Low dose of labeled antibody- Quenching of the fluorophore- Poor tissue penetration of the 405 nm light- Increase the injected dose of the labeled antibody- Ensure an optimal degree of labeling to avoid self-quenching- This dye is best suited for superficial imaging; for deeper tissues, consider near-infrared dyes

Conclusion

This compound is a robust and versatile fluorescent dye for labeling biomolecules for in vivo imaging. Its bright fluorescence, pH stability, and simple conjugation chemistry make it an excellent choice for a variety of research applications, particularly in the context of antibody-based imaging and cell tracking. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into biological processes within a living system.

References

Application Note: Labeling Peptides with BP Fluor™ 405 NHS Ester for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor™ 405 NHS Ester is a water-soluble, blue-fluorescent dye ideal for labeling peptides and other biomolecules for multi-color applications, including fluorescence polarization-based binding assays.[1] Its excitation is optimally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1] The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amines, such as the N-terminus and the ε-amine of lysine (B10760008) residues on a peptide, to form a stable amide bond.[2][][4][5][6] This covalent labeling is robust and suitable for subsequent quantitative analysis of peptide-protein interactions. BP Fluor™ 405 conjugates are pH-insensitive over a wide range (pH 4 to 10), ensuring stable fluorescence in typical biological buffers.[1][7] This application note provides a detailed protocol for labeling peptides with BP Fluor™ 405 NHS Ester and their application in a fluorescence polarization binding assay.

Materials and Reagents

Material/ReagentSupplierComments
BP Fluor™ 405 NHS EsterMedchemExpress, BroadPharm, or equivalentStore at -20°C, protected from light and moisture.[8]
Peptide of InterestUser-definedMust contain at least one primary amine (N-terminus or lysine).
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich or equivalentHigh quality, amine-free.[2][5]
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)User-preparedReaction buffer. Avoid buffers containing primary amines (e.g., Tris).[2][5][9]
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)Cytiva or equivalentFor purification of the labeled peptide.
Target Protein/ReceptorUser-definedFor the binding assay.
Binding Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)User-preparedBuffer conditions should be optimized for the specific interaction being studied.
96-well Black MicroplatesCorning or equivalentLow-fluorescence background plates are recommended.
Fluorescence Plate ReaderUser-definedCapable of measuring fluorescence polarization.

Experimental Protocols

Part 1: Peptide Labeling with BP Fluor™ 405 NHS Ester

This protocol outlines the steps for the covalent attachment of BP Fluor™ 405 to a peptide.

  • Reagent Preparation:

    • Equilibrate the vial of BP Fluor™ 405 NHS Ester to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[5] This solution should be used immediately or can be stored at -20°C for a limited time.[2][9]

    • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[2][5][9]

  • Molar Ratio Calculation:

    • Determine the amount of BP Fluor™ 405 NHS Ester needed for the desired molar excess. A 5- to 15-fold molar excess of the dye over the peptide is a good starting point to achieve efficient labeling without over-labeling, which can lead to fluorescence quenching.[2]

    • Use the following formula to calculate the required amount of NHS ester:

      • NHS Ester (mg) = (Peptide (mg) / Peptide MW (Da)) * Molar Excess * NHS Ester MW (Da)

  • Labeling Reaction:

    • Add the calculated volume of the BP Fluor™ 405 NHS Ester stock solution to the peptide solution.

    • Mix thoroughly by vortexing or pipetting.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][5]

Part 2: Purification of the Labeled Peptide

Purification is essential to remove unconjugated dye, which can interfere with subsequent assays.

  • Column Equilibration:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired binding assay buffer (e.g., PBS).

  • Purification:

    • Apply the labeling reaction mixture to the top of the equilibrated column.

    • Elute the labeled peptide with the binding assay buffer.

    • Collect fractions and monitor the elution of the labeled peptide by measuring the absorbance at the excitation maximum of BP Fluor™ 405 (~405 nm) and the absorbance of the peptide (typically 280 nm if it contains tryptophan or tyrosine residues).

    • The first colored fractions will contain the labeled peptide, while the later fractions will contain the unconjugated dye.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per peptide, can be estimated by measuring the absorbance of the purified labeled peptide at 280 nm and ~405 nm and using the Beer-Lambert law.

Part 3: Fluorescence Polarization Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of an unlabeled peptide.[10][11]

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of the target protein and the BP Fluor™ 405-labeled peptide. The concentration of the labeled peptide should be in the low nanomolar range and should be optimized for a stable fluorescence polarization signal.

    • Add serial dilutions of the unlabeled competitor peptide to the wells.

    • Include control wells with:

      • Labeled peptide only (for minimum polarization).

      • Labeled peptide and target protein without competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium. Incubation times can range from minutes to several hours depending on the binding kinetics of the system.[10]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (~405 nm) and emission (~450 nm) filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the unlabeled competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to inhibit 50% of the labeled peptide binding.[10]

Data Presentation

Table 1: Example Labeling Efficiency of a Model Peptide with BP Fluor™ 405 NHS Ester

ParameterValue
Peptide Concentration2 mg/mL
Molar Ratio (Dye:Peptide)10:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Degree of Labeling (DOL)1.2
Yield of Labeled Peptide85%

Table 2: Example Data from a Competitive Fluorescence Polarization Binding Assay

Unlabeled Peptide [nM]Fluorescence Polarization (mP)% Inhibition
02500
12453.3
1022020.0
5015066.7
10011093.3
50010298.7
1000100100
IC50 (nM) ~35

Visualizations

Peptide_Labeling_Workflow Peptide Peptide in Bicarbonate Buffer (pH 8.3-8.5) Reaction Labeling Reaction (1-4h at RT) Peptide->Reaction NHS_Ester BP Fluor 405 NHS Ester in DMSO/DMF NHS_Ester->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Labeled_Peptide Purified BP Fluor 405- Labeled Peptide Purification->Labeled_Peptide

Caption: Workflow for labeling a peptide with BP Fluor™ 405 NHS Ester.

Binding_Assay_Principle cluster_0 No Competitor cluster_1 With Competitor Labeled_Peptide_1 Labeled Peptide Bound_Complex_1 Bound Complex (High Polarization) Labeled_Peptide_1->Bound_Complex_1 Target_1 Target Protein Target_1->Bound_Complex_1 Labeled_Peptide_2 Labeled Peptide Free_Labeled_Peptide Free Labeled Peptide (Low Polarization) Labeled_Peptide_2->Free_Labeled_Peptide Unlabeled_Peptide Unlabeled Competitor Target_2 Target Protein Unlabeled_Peptide->Target_2

Caption: Principle of a competitive fluorescence polarization binding assay.

References

Application Notes and Protocols for BP Fluor 405 NHS Ester in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 NHS Ester is a water-soluble, blue-fluorescent dye ideal for labeling biomolecules in high-throughput screening (HTS) assays.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group efficiently reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][3] With an excitation maximum around 401-407 nm and an emission maximum in the 421-422 nm range, BP Fluor 405 is well-suited for screening platforms equipped with violet laser or LED excitation sources.[1][4] A key advantage of BP Fluor 405 is its pH insensitivity in the range of pH 4 to 10, ensuring consistent fluorescence in various assay buffers.[1][5][6] This document provides detailed application notes and protocols for the use of this compound in various HTS assay formats.

Key Features of this compound

  • Violet Laser Excitation: Compatible with standard 405 nm laser lines in HTS plate readers.[4][7]

  • Amine-Reactive: The NHS ester group efficiently labels primary amines on biomolecules.[1][3]

  • High Water Solubility: Simplifies labeling procedures in aqueous buffers.[1][2]

  • pH Insensitive Fluorescence: Reliable performance across a broad pH range (4-10).[1][5][6]

  • Minimal Quenching: Proteins can be labeled at high molar ratios without significant self-quenching, leading to brighter conjugates.[1][6]

Applications in High-Throughput Screening

This compound can be utilized to develop a variety of fluorescence-based HTS assays, including:

  • Fluorescence Polarization (FP) Assays: Ideal for monitoring molecular binding events in a homogeneous format.

  • Förster Resonance Energy Transfer (FRET) Assays: As a donor or acceptor fluorophore in proximity-based assays to study protein-protein interactions, enzymatic activity, and conformational changes.

  • Cell-Based Assays: For labeling antibodies or ligands to study receptor binding and cellular imaging in high-content screening (HCS).

Application Note 1: Kinase Inhibition Screening using Fluorescence Polarization

This application note describes a competitive binding assay in a fluorescence polarization (FP) format to screen for inhibitors of a protein kinase. The assay measures the displacement of a BP Fluor 405-labeled tracer from the kinase active site by potential inhibitors.

Signaling Pathway and Assay Principle

Protein kinases are crucial enzymes that regulate numerous cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is implicated in many diseases, making them important drug targets. In this assay, a fluorescently labeled, non-phosphorylatable peptide tracer (ligand) binds to the kinase. When excited with polarized light, the large kinase-tracer complex tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that bind to the kinase's active site will displace the fluorescent tracer. The smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.

cluster_0 High Polarization State cluster_1 Low Polarization State Kinase Kinase Tracer BP Fluor 405-Tracer Kinase->Tracer Binding Kinase_Inhibited Kinase Inhibitor Inhibitor Kinase_Inhibited->Inhibitor Binding Tracer_Free BP Fluor 405-Tracer Inhibitor_input Test Compound (Potential Inhibitor) Inhibitor_input->Kinase_Inhibited Displaces Tracer

Figure 1: FP-based kinase inhibition assay workflow.
Experimental Protocol

1. Labeling of Peptide Tracer with this compound:

  • Reagents:

    • Peptide tracer with a single primary amine (e.g., N-terminal or Lysine side chain).

    • This compound.

    • Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3.

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Purification column (e.g., desalting or HPLC).

  • Procedure:

    • Dissolve the peptide tracer in Labeling Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add the this compound stock solution to the peptide solution at a 10-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the labeled peptide from unreacted dye using a desalting column or reverse-phase HPLC.

    • Determine the concentration and degree of labeling of the purified BP Fluor 405-tracer by measuring the absorbance at 280 nm (for the peptide) and ~401 nm (for BP Fluor 405).

2. Kinase Inhibition FP Assay:

  • Reagents:

    • Kinase of interest.

    • BP Fluor 405-labeled peptide tracer.

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • Test compounds (potential inhibitors) dissolved in DMSO.

    • Positive Control: A known inhibitor of the kinase.

    • Negative Control: DMSO.

  • Procedure (384-well plate format):

    • Prepare a solution of the kinase in Assay Buffer.

    • Prepare a solution of the BP Fluor 405-tracer in Assay Buffer. The optimal concentration should be determined experimentally (typically in the low nanomolar range).

    • Add 10 µL of the kinase solution to each well.

    • Add 50 nL of test compounds, positive control, or negative control (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the BP Fluor 405-tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 405 nm, Emission: 450 nm).

Data Analysis and Expected Results

The performance of the HTS assay can be evaluated using the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (low polarization)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (high polarization)

  • σ_n = standard deviation of the negative control

For hit compounds, the IC50 value (the concentration of an inhibitor that causes 50% inhibition of the tracer binding) can be determined by performing a dose-response curve.

ParameterValue
Tracer Concentration 5 nM
Kinase Concentration 10 nM
High FP Signal (mP) 250 ± 15
Low FP Signal (mP) 80 ± 10
Z'-factor 0.78
IC50 (Known Inhibitor) 1.2 µM

Application Note 2: Protease Activity Screening using a FRET-based Assay

This application note details a method for screening protease inhibitors using a FRET-based assay. A peptide substrate is dually labeled with BP Fluor 405 as the FRET donor and a suitable quencher.

Signaling Pathway and Assay Principle

Proteases are enzymes that catalyze the breakdown of proteins. Their activity is essential for many biological processes, and their dysregulation is associated with various diseases. In this FRET assay, a peptide substrate containing the protease cleavage site is labeled with BP Fluor 405 (donor) and a quencher molecule. In the intact peptide, the close proximity of the donor and quencher results in FRET, leading to quenching of the BP Fluor 405 fluorescence. Upon cleavage of the peptide by the protease, the donor and quencher are separated, disrupting FRET and causing an increase in the fluorescence of BP Fluor 405. Test compounds that inhibit the protease will prevent cleavage of the substrate, resulting in a low fluorescence signal.

cluster_0 Low Fluorescence (FRET) cluster_1 High Fluorescence (No FRET) Substrate_Intact BP Fluor 405-Peptide-Quencher Donor BP Fluor 405-Peptide Quencher Quencher-Peptide Protease Protease Protease->Substrate_Intact Cleavage Inhibitor Test Compound (Inhibitor) Inhibitor->Protease Inhibition

Figure 2: FRET-based protease assay workflow.
Experimental Protocol

1. Preparation of the FRET Peptide Substrate:

  • The peptide substrate should be synthesized with a primary amine for labeling with this compound at one terminus and a thiol or other reactive group for conjugation with a quencher at the other terminus.

2. Protease Inhibition FRET Assay:

  • Reagents:

    • Protease of interest.

    • BP Fluor 405-Peptide-Quencher FRET substrate.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Brij-35.

    • Test compounds dissolved in DMSO.

    • Positive Control: A known protease inhibitor.

    • Negative Control: DMSO.

  • Procedure (384-well plate format):

    • Add 10 µL of Assay Buffer to each well.

    • Add 50 nL of test compounds, positive control, or negative control (DMSO) to the respective wells.

    • Add 5 µL of the protease solution to all wells except for the no-enzyme control wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity on a plate reader (Excitation: 405 nm, Emission: 450 nm).

Data Analysis and Expected Results

The assay quality is determined by the Z'-factor. For active compounds, IC50 values are calculated from dose-response curves.

ParameterValue
FRET Substrate Concentration 10 µM
Protease Concentration 2 nM
High Fluorescence Signal (RFU) 8500 ± 450
Low Fluorescence Signal (RFU) 1200 ± 150
Z'-factor 0.82
IC50 (Known Inhibitor) 5.6 µM

Application Note 3: GPCR Ligand Binding Assay using Labeled Antibodies

This application note outlines a cell-based assay for screening compounds that modulate the binding of a ligand to a G-protein coupled receptor (GPCR). Cells expressing the GPCR are incubated with a BP Fluor 405-labeled antibody that recognizes the ligand.

Signaling Pathway and Assay Principle

GPCRs are a large family of transmembrane receptors that play a role in a vast array of physiological processes. They are prominent drug targets. This assay measures the binding of a specific ligand to a GPCR expressed on the cell surface. A primary antibody specific to the ligand is labeled with BP Fluor 405. When the ligand binds to the GPCR on the cell surface, the fluorescently labeled antibody will also be localized to the cell membrane. In a competitive assay format, test compounds that bind to the GPCR will prevent the binding of the natural ligand, thus reducing the amount of cell-associated fluorescence. This can be quantified using a high-content imager or a plate reader capable of cell-based fluorescence measurements.

cluster_0 Fluorescent Signal cluster_1 No/Low Signal Cell_Bound Cell with GPCR Ligand Ligand Ligand->Cell_Bound Binds Antibody BP Fluor 405-Ab Antibody->Ligand Binds Cell_Unbound Cell with GPCR Competitor Test Compound (Competitor) Competitor->Cell_Unbound Binds

Figure 3: Cell-based GPCR competitive binding assay workflow.
Experimental Protocol

1. Labeling of Antibody with this compound:

  • Follow a standard antibody labeling protocol similar to the peptide labeling described in Application Note 1, adjusting the molar ratio of dye to antibody for optimal labeling (typically 5-10 fold molar excess).

2. Cell-Based GPCR Binding Assay:

  • Reagents:

    • Cells expressing the target GPCR.

    • Natural ligand for the GPCR.

    • BP Fluor 405-labeled anti-ligand antibody.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4, and 0.1% BSA.

    • Test compounds dissolved in DMSO.

    • Fixation Solution (optional): 4% paraformaldehyde in PBS.

  • Procedure (96-well clear-bottom plate):

    • Seed cells in the microplate and grow to confluence.

    • Wash the cells twice with Assay Buffer.

    • Add 50 µL of Assay Buffer containing the test compounds or controls to the wells.

    • Add 25 µL of the natural ligand solution.

    • Incubate for 30 minutes at 37°C.

    • Add 25 µL of the BP Fluor 405-labeled antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the cells three times with Assay Buffer to remove unbound antibody and ligand.

    • (Optional) Fix the cells with Fixation Solution for 15 minutes.

    • Add 100 µL of Assay Buffer or PBS to each well.

    • Measure the fluorescence using a high-content imager or a bottom-reading fluorescence plate reader (Excitation: 405 nm, Emission: 450 nm).

Data Analysis and Expected Results

Data can be analyzed by quantifying the fluorescence intensity per cell or per well. The Z'-factor can be calculated to assess assay quality. IC50 values for hit compounds are determined from dose-response curves.

ParameterValue
Ligand Concentration 10 nM
Labeled Antibody Concentration 5 µg/mL
High Fluorescence Signal (RFU) 12000 ± 950
Low Fluorescence Signal (RFU) 2500 ± 300
Z'-factor 0.71
IC50 (Known Antagonist) 850 nM

Conclusion

This compound is a versatile and robust fluorescent probe for developing a wide range of high-throughput screening assays. Its favorable spectral properties, pH stability, and efficient labeling of biomolecules make it an excellent choice for drug discovery and basic research applications. The protocols provided here serve as a starting point, and optimization of specific assay parameters is recommended for achieving the best performance.

References

Combining BP Fluor 405 NHS Ester with Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 405 NHS Ester in a two-step labeling strategy involving click chemistry. This method allows for the precise and efficient fluorescent labeling of biomolecules, such as proteins and antibodies, offering a versatile tool for a wide range of applications in research and drug development.

Introduction

BP Fluor 405 is a water-soluble, blue-fluorescent dye with excitation and emission maxima of approximately 402 nm and 424 nm, respectively, making it well-suited for applications utilizing the 407 nm or 408 nm laser lines.[1][2][3][4][5][6][7] The N-hydroxysuccinimidyl (NHS) ester functional group of this compound reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][8][9][10][11][12][13][14]

Click chemistry, a set of biocompatible, highly efficient, and specific reactions, provides a powerful method for bioconjugation.[15][16][17] The two most common forms of click chemistry used in biological applications are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][15][18][19][20][21][22][23][24][25]

This two-step labeling approach involves first modifying the biomolecule of interest with a molecule containing a bioorthogonal handle (either an azide (B81097) or an alkyne) using an NHS ester. Following purification, the modified biomolecule is then reacted with a complementary click-functionalized BP Fluor 405 derivative in a highly specific manner. This strategy offers greater control over the labeling process and can be advantageous when direct labeling with a fluorescent NHS ester is not optimal.

Data Presentation

Table 1: Properties of BP Fluor 405 and Related Reagents
ParameterValueReference
Excitation Maximum (λex)~402 nm[5][6][7]
Emission Maximum (λem)~424 nm[5][6][7]
Molar Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹[5][6][7]
Optimal pH for NHS Ester Reaction8.3 - 8.5[8][12][13]
Table 2: Representative Quantitative Data for Two-Step Labeling
StepParameterTypical Value/RangeNotes
1. Azide/Alkyne Installation Molar excess of Azide/Alkyne-NHS Ester5-20 foldThe optimal ratio depends on the protein and desired Degree of Labeling (DOL).
Reaction Time1-4 hours at RT, or overnight at 4°CLonger reaction times may be needed at lower pH (e.g., 7.4).[14]
Expected Degree of Labeling (DOL)1-5Can be controlled by adjusting the molar excess of the NHS ester.[8][11][26]
2. Click Chemistry (CuAAC) Molar excess of BP Fluor 405 Alkyne/Azide2-5 foldRelative to the azide/alkyne-modified protein.
Reaction Time30-60 minutes at RT[27]
Second-Order Rate Constant10⁴ - 10⁵ M⁻¹s⁻¹Highly efficient reaction.[15][22]
Labeling Efficiency>95%[15][18]
2. Click Chemistry (SPAAC) Molar excess of BP Fluor 405 DBCO2-5 foldRelative to the azide-modified protein.
Reaction Time1-12 hours at RTReaction times can vary based on the specific strained alkyne.
Second-Order Rate Constant0.1 - 1 M⁻¹s⁻¹Slower than CuAAC but avoids the use of a copper catalyst.[1][21][28]
Labeling Efficiency>90%Highly specific and efficient for a bioorthogonal reaction.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein via CuAAC

This protocol first involves the modification of a protein with an azide group using an Azide-NHS ester, followed by the copper-catalyzed click reaction with BP Fluor 405 Alkyne.

Step 1: Installation of Azide Handle

Materials:

  • Protein of interest

  • Azide-PEG-NHS Ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-PEG-NHS Ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-20 fold molar excess of the dissolved Azide-NHS Ester to the protein solution. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess and hydrolyzed Azide-NHS Ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). Collect the protein-containing fractions.

  • Characterization (Optional): Determine the Degree of Labeling (DOL) of the azide-modified protein using methods such as mass spectrometry.

Step 2: CuAAC Reaction with BP Fluor 405 Alkyne

Materials:

  • Azide-modified protein

  • BP Fluor 405 Alkyne

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 100 mM in water)

  • PBS, pH 7.4

  • Desalting column

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Add BP Fluor 405 Alkyne: Add a 2-5 fold molar excess of BP Fluor 405 Alkyne to the protein solution.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA ligand solution.

  • Initiate Click Reaction: Add the CuSO₄/THPTA premix to the reaction mixture (final concentration of ~1 mM CuSO₄). Then, add the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM to initiate the reaction.

  • Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the final protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~402 nm.

Calculating the Degree of Labeling (DOL):

The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the λ_max of BP Fluor 405 (~402 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of BP Fluor 405 at its λ_max (~35,000 cm⁻¹M⁻¹).

  • CF is the correction factor (A₂₈₀ of the dye / A_max of the dye). This value should be determined experimentally for BP Fluor 405 or a reasonable estimate used.

Protocol 2: Two-Step Labeling of a Protein via SPAAC

This protocol involves the same initial azide modification of the protein, followed by a copper-free click reaction with a strained alkyne derivative of BP Fluor 405.

Step 1: Installation of Azide Handle

Follow Step 1 as described in Protocol 1.

Step 2: SPAAC Reaction with BP Fluor 405 DBCO

Materials:

  • Azide-modified protein

  • BP Fluor 405 DBCO

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration ~1-5 mg/mL) and a 2-5 fold molar excess of BP Fluor 405 DBCO in PBS.

  • Incubation: Gently mix and incubate the reaction for 1-12 hours at room temperature, protected from light. The reaction time can be optimized for the specific protein and desired labeling efficiency.

  • Purification: Purify the fluorescently labeled protein from unreacted BP Fluor 405 DBCO using a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Determine the final protein concentration and the Degree of Labeling (DOL) as described in Protocol 1.

Mandatory Visualizations

G cluster_0 Step 1: Azide Installation cluster_1 Step 2: CuAAC Reaction Protein Protein Reaction1 NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 Azide-NHS Ester Azide-NHS Ester Azide-NHS Ester->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Azide-Protein Azide-Protein Purification1->Azide-Protein Reaction2 CuAAC Click Reaction Azide-Protein->Reaction2 BPF405-Alkyne BP Fluor 405 Alkyne BPF405-Alkyne->Reaction2 Catalyst CuSO4, Na-Ascorbate, THPTA Catalyst->Reaction2 Purification2 Desalting Column Reaction2->Purification2 Labeled Protein BPF405-Labeled Protein Purification2->Labeled Protein

Caption: Experimental workflow for two-step protein labeling via CuAAC.

G cluster_0 Step 1: Azide Installation cluster_1 Step 2: SPAAC Reaction Protein Protein Reaction1 NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 Azide-NHS Ester Azide-NHS Ester Azide-NHS Ester->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Azide-Protein Azide-Protein Purification1->Azide-Protein Reaction2 SPAAC Click Reaction (Copper-Free) Azide-Protein->Reaction2 BPF405-DBCO BP Fluor 405 DBCO BPF405-DBCO->Reaction2 Purification2 Desalting Column Reaction2->Purification2 Labeled Protein BPF405-Labeled Protein Purification2->Labeled Protein

Caption: Experimental workflow for two-step protein labeling via SPAAC.

G Biomolecule Biomolecule Modified Biomolecule Biomolecule with Azide/Alkyne Handle Biomolecule->Modified Biomolecule Step 1: NHS Ester Reaction Bioorthogonal Handle Azide or Alkyne NHS Ester Bioorthogonal Handle->Modified Biomolecule Labeled Biomolecule Fluorescently Labeled Biomolecule Modified Biomolecule->Labeled Biomolecule Step 2: Click Chemistry Click Reagent BP Fluor 405 with complementary handle Click Reagent->Labeled Biomolecule

Caption: Logical relationship of the two-step labeling process.

References

Application Notes and Protocols: BP Fluor 405 NHS Ester for Labeling Amine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a vast array of applications in molecular biology, diagnostics, and drug development. Fluorescently tagged DNA oligonucleotides are indispensable tools for techniques such as fluorescence in situ hybridization (FISH), DNA sequencing, microarrays, and single-molecule imaging. BP Fluor 405 is a water-soluble, blue-fluorescent dye with an excitation maximum ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode[1][2][3][4]. Its N-hydroxysuccinimidyl (NHS) ester derivative, BP Fluor 405 NHS Ester, is a popular amine-reactive reagent for covalently attaching the fluorophore to primary amines, such as those found on amine-modified DNA, to form a stable amide bond[1][5]. This document provides detailed application notes and protocols for the successful labeling of amine-modified DNA with this compound.

Chemical Reaction and Workflow

The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified DNA at the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Chemical Labeling Reaction

cluster_reactants Reactants cluster_products Products AmineDNA Amine-Modified DNA (R-NH₂) LabeledDNA Labeled DNA (Stable Amide Bond) AmineDNA->LabeledDNA + this compound (pH 8.3-8.5) NHS_Ester This compound NHS N-hydroxysuccinimide (Byproduct)

Caption: Covalent labeling of amine-modified DNA with this compound.

Key Experimental Workflow

The overall process for labeling amine-modified DNA with this compound involves several key steps, from initial preparation to final analysis.

prep_dna Prepare Amine-Modified DNA labeling Labeling Reaction (Room Temperature, 1-3 hours) prep_dna->labeling prep_dye Prepare this compound Stock prep_dye->labeling purification Purification of Labeled DNA (e.g., Ethanol (B145695) Precipitation, HPLC) labeling->purification quantification Quantification and Quality Control (Spectrophotometry) purification->quantification storage Store Labeled DNA at -20°C quantification->storage

Caption: Experimental workflow for labeling amine-modified DNA.

Quantitative Data

The photophysical properties of BP Fluor 405 are summarized in the table below. These values are essential for accurate quantification and experimental design.

PropertyValueReference
Excitation Maximum (λex)~402 nm[6][7][8]
Emission Maximum (λem)~424 nm[6][7][8]
Molar Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹[6][7][8]
Recommended Laser Line407 nm or 408 nm[1][2][3][4]
pH RangepH-insensitive from pH 4 to 10[1][2]
Reactive GroupN-hydroxysuccinimidyl (NHS) Ester[1]
ReactivityPrimary amines[1][5]

Experimental Protocols

Materials and Equipment
  • Amine-modified DNA oligonucleotide

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M phosphate (B84403) buffer (pH 8.3-8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and nuclease-free tips

  • Spectrophotometer (UV-Vis)

  • Purification system (e.g., HPLC, spin columns, or reagents for ethanol precipitation)

Protocol 1: Labeling of Amine-Modified DNA

This protocol is a general guideline and may require optimization depending on the specific oligonucleotide and desired degree of labeling.

  • Prepare Amine-Modified DNA Solution:

    • Dissolve the amine-modified DNA in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris), as they will compete with the labeling reaction.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use, as NHS esters are susceptible to hydrolysis.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the DNA solution. The optimal ratio may need to be determined empirically.

    • Vortex the reaction mixture gently and incubate for 1-3 hours at room temperature, protected from light.

Protocol 2: Purification of Labeled DNA

It is crucial to remove the unreacted dye after the labeling reaction. Below are two common purification methods.

A. Ethanol Precipitation (for desalting and removal of some free dye)

  • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the labeling reaction mixture.

  • Add 2.5-3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

B. High-Performance Liquid Chromatography (HPLC) (for high purity)

  • Reverse-phase HPLC is a highly effective method for separating the labeled DNA from unlabeled DNA and free dye.

  • Use a C18 column and a gradient of acetonitrile (B52724) in a suitable aqueous buffer (e.g., triethylammonium (B8662869) acetate).

  • Monitor the elution profile at 260 nm (for DNA) and ~402 nm (for BP Fluor 405).

  • Collect the fractions containing the dual-absorbance peak, which corresponds to the labeled DNA.

Protocol 3: Quantification of Labeled DNA

Accurate determination of the concentration of the labeled DNA and the degree of labeling is essential for downstream applications.

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled DNA solution at 260 nm (A₂₆₀) and at the excitation maximum of BP Fluor 405, ~402 nm (A₄₀₂), using a spectrophotometer.

  • Calculate DNA Concentration:

    • The absorbance at 260 nm is a combination of the DNA and the dye absorbance. A correction factor is needed to determine the actual DNA concentration.

    • Correction Factor (CF₂₆₀) = A₄₀₂ / (ε_dye * path length)

    • Corrected A₂₆₀ = A₂₆₀ - (A₄₀₂ * CF₂₆₀)

    • DNA Concentration (µg/mL) = Corrected A₂₆₀ * (dilution factor) * (extinction coefficient of ssDNA or dsDNA at 260 nm)

  • Calculate Degree of Labeling (DOL):

    • DOL represents the average number of dye molecules per oligonucleotide.

    • Concentration of Dye (M) = A₄₀₂ / (ε_dye * path length)

    • Concentration of DNA (M) = DNA Concentration (g/L) / Molecular Weight of DNA ( g/mol )

    • DOL = (Concentration of Dye) / (Concentration of DNA)

Application Example: Fluorescence In Situ Hybridization (FISH)

Labeled DNA probes are critical for FISH, a technique used to visualize specific DNA sequences within a cellular context.

probe BP Fluor 405-Labeled DNA Probe denaturation Denaturation of Probe and Target DNA probe->denaturation cell_prep Cell/Tissue Preparation and Fixation cell_prep->denaturation hybridization Hybridization of Probe to Target DNA denaturation->hybridization washing Washing to Remove Unbound Probe hybridization->washing visualization Fluorescence Microscopy (Ex: ~402 nm, Em: ~424 nm) washing->visualization

References

Application of BP Fluor™ 405 NHS Ester in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor™ 405 NHS Ester is a bright and photostable blue fluorescent dye that has emerged as a valuable tool in neuroscience research. Its utility stems from its N-hydroxysuccinimidyl (NHS) ester functional group, which reacts efficiently with primary amines on proteins to form stable covalent bonds. This allows for the straightforward labeling of antibodies and other biomolecules for a variety of fluorescence-based applications. With an excitation maximum around 401 nm and an emission maximum around 421 nm, BP Fluor™ 405 is ideally suited for excitation by the 405 nm violet laser line commonly found on confocal microscopes and flow cytometers.[1][2][3] Its pH-insensitivity over a wide range (pH 4-10) ensures reliable performance in diverse experimental conditions.[1][2][4] This document provides detailed application notes and protocols for the use of BP Fluor™ 405 NHS Ester in key neuroscience research techniques.

Key Advantages in Neuroscience Research

  • Bright and Photostable Signal: BP Fluor™ 405 conjugates exhibit bright fluorescence, enabling sensitive detection of low-abundance neuronal targets. Its enhanced photostability compared to some traditional blue dyes allows for longer imaging sessions and more robust data acquisition, which is particularly crucial for time-lapse imaging of dynamic neuronal processes.

  • Suitability for Multicolor Imaging: The distinct spectral properties of BP Fluor™ 405, with its emission in the blue region of the spectrum, make it an excellent choice for multicolor immunofluorescence experiments, allowing for the simultaneous visualization of multiple targets within complex neuronal circuits.

  • Versatility in Applications: BP Fluor™ 405 NHS Ester can be conjugated to a wide range of biomolecules, including primary and secondary antibodies, for applications such as immunocytochemistry (ICC), immunohistochemistry (IHC), and flow cytometry.

  • Super-Resolution Microscopy Compatibility: This dye is well-suited for super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling the visualization of neuronal ultrastructures, such as synapses, with nanoscale resolution.[1][5][6][7][8]

Data Presentation

Table 1: Spectral Properties of BP Fluor™ 405
PropertyValueReference
Maximum Excitation Wavelength~401-402 nm[2][4][8]
Maximum Emission Wavelength~421-424 nm[2][4][8]
Molar Extinction Coefficient~35,000 cm⁻¹M⁻¹[8][9]
Recommended Laser Line405 nm / 407 nm[1][3]
Table 2: Qualitative Comparison of Blue Fluorophores in Neuroscience Imaging
FeatureBP Fluor™ 405Alexa Fluor® 405DAPI
Primary Application Antibody/Protein LabelingAntibody/Protein LabelingNuclear Counterstaining
Brightness BrightBrightModerate
Photostability GoodGoodModerate
pH Sensitivity Low (pH 4-10)LowModerate
Labeling Chemistry Covalent (NHS Ester)Covalent (NHS Ester)Intercalation (non-covalent)
Suitability for STORM YesYesNo

Experimental Protocols

Protocol 1: Conjugation of BP Fluor™ 405 NHS Ester to a Primary Antibody

This protocol describes the covalent labeling of a primary antibody with BP Fluor™ 405 NHS Ester for use in immunofluorescence applications.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • BP Fluor™ 405 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., Zeba™ Spin Desalting Column)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any interfering substances. Amine-containing compounds and stabilizing proteins will compete with the NHS ester reaction.[10]

    • Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-2 mg/mL.

  • BP Fluor™ 405 NHS Ester Stock Solution Preparation:

    • Allow the vial of BP Fluor™ 405 NHS Ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be used immediately.[10]

  • Conjugation Reaction:

    • Calculate the required volume of the BP Fluor™ 405 NHS Ester stock solution. A molar excess of the dye to the antibody is typically used. A starting point is a 10:1 to 15:1 molar ratio of dye to antibody.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye using a desalting column according to the manufacturer's instructions.

    • Elute the labeled antibody in PBS.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~401 nm).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to antibody.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Purified Antibody in Amine-Free Buffer (pH 8.3-8.5) Reaction Mix and Incubate (1-2h, RT, Dark) Antibody->Reaction Dye BP Fluor 405 NHS Ester in Anhydrous DMSO Dye->Reaction Purify Purify via Desalting Column Reaction->Purify Covalent Bond Formation Store Store Conjugate at 4°C Purify->Store Removal of Unreacted Dye

Antibody Conjugation Workflow

Protocol 2: Immunocytochemistry (ICC) of Cultured Neurons

This protocol details the use of a BP Fluor™ 405-conjugated secondary antibody for the fluorescent labeling of a target protein in cultured neurons.

Materials:

  • Cultured neurons on coverslips (e.g., hippocampal or cortical neurons)[11]

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100

  • Primary antibody specific to the neuronal target

  • BP Fluor™ 405-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI, optional)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Rinse the cultured neurons briefly with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Dilute the BP Fluor™ 405-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • If desired, incubate with a nuclear counterstain according to the manufacturer's protocol.

    • Wash three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters for BP Fluor™ 405.

Start Cultured Neurons on Coverslips Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (5% Serum) Perm->Block PrimaryAb Primary Antibody Incubation (Overnight, 4°C) Block->PrimaryAb Wash Washing Steps PrimaryAb->Wash SecondaryAb BP Fluor 405 Secondary Ab Incubation (1-2h, RT, Dark) SecondaryAb->Wash Wash->SecondaryAb Mount Mount and Image Wash->Mount

Immunocytochemistry Workflow

Protocol 3: Immunohistochemistry (IHC) of Brain Tissue Sections

This protocol provides a general guideline for fluorescent IHC on free-floating or slide-mounted brain sections using a BP Fluor™ 405-conjugated secondary antibody.

Materials:

  • Fixed brain tissue sections (e.g., 30-50 µm thick)[12]

  • Antigen Retrieval Buffer (if required, e.g., 10 mM Sodium Citrate, pH 6.0)

  • Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS

  • Blocking Buffer: 10% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.3% Triton X-100

  • Primary antibody specific to the neuronal target

  • BP Fluor™ 405-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI, optional)

  • Antifade mounting medium

Procedure:

  • Antigen Retrieval (if necessary):

    • For paraffin-embedded sections, deparaffinize and rehydrate.

    • Perform heat-induced epitope retrieval by incubating sections in Antigen Retrieval Buffer at sub-boiling temperature for 10-20 minutes.

    • Allow sections to cool to room temperature.

  • Permeabilization and Blocking:

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate sections in Permeabilization Buffer for 30 minutes at room temperature.

    • Incubate sections in Blocking Buffer for 1-2 hours at room temperature.[12][13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Incubate the sections with the primary antibody for 24-48 hours at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation:

    • Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.[14]

    • Dilute the BP Fluor™ 405-conjugated secondary antibody in Blocking Buffer.

    • Incubate the sections with the secondary antibody for 2-4 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Washing and Mounting:

    • Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.

    • Mount the sections onto slides and allow them to air dry briefly.

    • Coverslip with an antifade mounting medium.

  • Imaging:

    • Image the slides using a confocal or fluorescence microscope with a 405 nm laser and appropriate filters.

Protocol 4: Super-Resolution Microscopy (STORM) of Neuronal Structures

This protocol outlines the use of BP Fluor™ 405 in a direct STORM (dSTORM) workflow for imaging neuronal proteins at the nanoscale. BP Fluor™ 405 can act as an activator dye in conjunction with a reporter dye like Alexa Fluor 647.[15]

Materials:

  • Labeled sample prepared as for ICC or IHC, using a primary antibody and a secondary antibody conjugated to an activator-reporter dye pair (e.g., Alexa Fluor 405 and Alexa Fluor 647).

  • STORM Imaging Buffer:

    • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

    • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

    • GLOX solution (catalase and glucose oxidase)

    • Mercaptoethylamine (MEA) or other thiol

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in the ICC or IHC protocols, using antibodies conjugated with the appropriate STORM dye pair.

  • STORM Imaging Buffer Preparation (prepare fresh):

    • Mix Buffer B with GLOX solution and MEA immediately before imaging. The final concentrations will need to be optimized, but a starting point is 1% (v/v) GLOX and 10-100 mM MEA.

  • STORM Imaging:

    • Mount the sample on a STORM-capable microscope.

    • Replace the buffer with the freshly prepared STORM Imaging Buffer.

    • Illuminate the sample with a high-power 647 nm laser to drive most of the reporter dyes into a dark state.

    • Use a low-power 405 nm laser to intermittently reactivate a sparse subset of the reporter dyes.

    • Acquire a long series of images (typically 10,000-100,000 frames) to capture the stochastic activation of individual fluorophores.

  • Image Reconstruction:

    • Process the acquired image series with STORM analysis software to precisely localize the position of each activated fluorophore in each frame.

    • Reconstruct a super-resolved image from the accumulated localizations.

cluster_sample Sample Preparation cluster_imaging STORM Imaging cluster_analysis Image Reconstruction Sample Labeled Neuronal Sample (e.g., AF405-AF647) Buffer Add STORM Imaging Buffer Sample->Buffer Illuminate Illuminate with 647nm Laser (Drives to Dark State) Buffer->Illuminate Activate Activate with 405nm Laser (Stochastic Reactivation) Illuminate->Activate Acquire Acquire Image Series (10k-100k frames) Activate->Acquire Localize Localize Single Molecules Acquire->Localize Reconstruct Reconstruct Super-Resolved Image Localize->Reconstruct

STORM Imaging Workflow

Troubleshooting

Table 3: Common Issues and Solutions in BP Fluor™ 405-based Immunofluorescence
ProblemPossible CauseSuggested SolutionReference
Weak or No Signal Antibody Concentration Too Low: Insufficient primary or secondary antibody.Increase the concentration of the antibody; perform a titration to find the optimal concentration.[16][17][18][19]
Photobleaching: Excessive exposure to excitation light.Minimize light exposure; use an antifade mounting medium; acquire images efficiently.[16][20]
Poor Permeabilization: Inadequate access of antibodies to intracellular targets.Increase the concentration or duration of the permeabilization step (e.g., 0.3-0.5% Triton X-100).[16][18]
Incompatible Antibodies: Secondary antibody does not recognize the primary antibody's host species.Ensure the secondary antibody is raised against the host species of the primary antibody.[16][19]
High Background Non-specific Antibody Binding: Primary or secondary antibodies are binding to off-target sites.Increase the duration and/or concentration of the blocking step; use serum from the same species as the secondary antibody.[17][19]
Antibody Concentration Too High: Excess antibody is not washed away.Decrease the concentration of the primary and/or secondary antibody.[17][18][19]
Autofluorescence: Endogenous fluorescence from the tissue (e.g., lipofuscin in aged brain tissue).Treat sections with an autofluorescence quenching agent (e.g., Sudan Black B) or use spectral unmixing during image analysis.[21]
Insufficient Washing: Unbound antibodies remain on the sample.Increase the number and duration of washing steps.[17][18]

Conclusion

BP Fluor™ 405 NHS Ester is a highly effective and versatile tool for a range of applications in neuroscience research. Its bright and photostable fluorescence, combined with its straightforward conjugation chemistry, makes it an excellent choice for immunocytochemistry, immunohistochemistry, and advanced super-resolution imaging techniques. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively utilize BP Fluor™ 405 to visualize and investigate the intricate structures and processes of the nervous system.

References

Illuminating Protein Interactions: A Guide to BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing BP Fluor 405 NHS Ester in the study of protein-protein interactions (PPIs). This compound is a bright, water-soluble, amine-reactive fluorescent dye with excitation and emission maxima at approximately 401 nm and 421 nm, respectively, making it an ideal tool for various fluorescence-based assays.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[3][4]

Application Note I: Förster Resonance Energy Transfer (FRET)

Principle: FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[5] By labeling one interacting protein with a donor fluorophore (e.g., BP Fluor 405) and the other with a suitable acceptor, the binding event can be monitored by a decrease in donor fluorescence and an increase in acceptor fluorescence. This allows for the quantitative analysis of binding affinities (Kd).[6][7][8][9]

Application Example: CEACAM3 Signaling Pathway

Carcinoembryonic antigen-related cell adhesion molecule 3 (CEACAM3) is a phagocytic receptor on human granulocytes that recognizes specific bacterial pathogens.[1][10] Upon bacterial binding, CEACAM3 becomes phosphorylated, leading to the recruitment of the tyrosine kinase Syk and the initiation of a signaling cascade that results in phagocytosis and bacterial clearance.[10][11]

FRET can be employed to study the direct interaction between CEACAM3 and Syk. In this setup, CEACAM3 can be labeled with BP Fluor 405 (donor), and Syk can be labeled with a suitable acceptor fluorophore (e.g., a green fluorescent protein or another organic dye with an overlapping excitation spectrum). The binding of Syk to the phosphorylated CEACAM3 will bring the donor and acceptor into close proximity, resulting in a FRET signal.

Quantitative Data Presentation (Illustrative FRET Data)

The following table presents hypothetical data from a FRET-based binding experiment to determine the dissociation constant (Kd) for a protein-protein interaction.

Interacting ProteinsDonor FluorophoreAcceptor FluorophoreMeasured Kd (nM)
Protein A - Protein BBP Fluor 405Fluorescein150
Protein C - Protein DBP Fluor 405Alexa Fluor 48885
Protein E - Protein FBP Fluor 405GFP220
Experimental Protocol: FRET-Based PPI Analysis

This protocol outlines the steps for labeling two proteins and performing a FRET-based binding assay.

1. Protein Labeling:

  • Materials:

    • Purified proteins (Protein A and Protein B) in an amine-free buffer (e.g., PBS, pH 7.4).

    • This compound.

    • Acceptor dye NHS Ester (e.g., FITC, Alexa Fluor 488).

    • Anhydrous DMSO.

    • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

    • Desalting column.

  • Procedure:

    • Prepare a 1-10 mg/mL solution of each protein in the reaction buffer.

    • Immediately before use, dissolve the NHS ester dyes in DMSO to a concentration of 10 mg/mL.

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Remove excess, unreacted dye using a desalting column.

    • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

2. FRET Measurement:

  • Materials:

    • Labeled proteins (Donor-Protein A and Acceptor-Protein B).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Fluorometer or plate reader capable of FRET measurements.

  • Procedure:

    • Keep the concentration of the donor-labeled protein constant (e.g., 50 nM).

    • Titrate increasing concentrations of the acceptor-labeled protein.

    • Incubate the samples to reach binding equilibrium.

    • Excite the donor fluorophore (e.g., at 405 nm) and measure the emission of both the donor (e.g., at 425 nm) and the acceptor (e.g., at 520 nm).

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.

    • Plot the FRET signal against the acceptor concentration and fit the data to a binding curve to determine the Kd.

Signaling Pathway and Workflow Diagrams

CEACAM3_Signaling cluster_0 Bacterial Recognition and Initial Signaling cluster_1 Downstream Effector Activation cluster_2 Cellular Response Bacteria Bacterium CEACAM3 CEACAM3 Bacteria->CEACAM3 Binding Syk Syk CEACAM3->Syk Recruitment & Phosphorylation Vav Vav CEACAM3->Vav Association Rac1 Rac1 Syk->Rac1 Activation Vav->Rac1 WAVE_complex WAVE complex Rac1->WAVE_complex Activation Arp23 Arp2/3 complex WAVE_complex->Arp23 Activation Actin Actin Polymerization Arp23->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: CEACAM3 signaling pathway upon bacterial recognition.

FRET_Workflow cluster_labeling Protein Labeling cluster_assay FRET Assay cluster_analysis Data Analysis P1 Protein 1 Labeled_P1 Labeled Protein 1 (Donor) P1->Labeled_P1 Labeling P2 Protein 2 Labeled_P2 Labeled Protein 2 (Acceptor) P2->Labeled_P2 Labeling Dye1 This compound Dye1->Labeled_P1 Dye2 Acceptor NHS Ester Dye2->Labeled_P2 Mix Mix Labeled Proteins Labeled_P1->Mix Labeled_P2->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate FRET Efficiency Measure->Calculate Plot Plot FRET vs. Concentration Calculate->Plot Fit Fit Curve to Determine Kd Plot->Fit

Caption: Experimental workflow for FRET-based PPI analysis.

Application Note II: Fluorescence Polarization (FP)

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to another molecule.[10][12][13] A small, fluorescently labeled protein (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, the tumbling of the complex is much slower, leading to an increase in fluorescence polarization. This change can be used to quantify the binding interaction.[14][15]

Application: FP is particularly well-suited for studying the interaction between a small, labeled protein or peptide and a larger, unlabeled protein.[16] BP Fluor 405 is an excellent choice for the fluorescent label due to its high quantum yield and photostability.

Quantitative Data Presentation (Illustrative FP Data)

The following table shows hypothetical data from an FP-based binding assay.

Labeled Protein (Tracer)Unlabeled Binding PartnerMeasured Kd (µM)
Peptide A-BP Fluor 405Protein X2.5
Small Protein B-BP Fluor 405Protein Y10.8
Peptide C-BP Fluor 405Protein Z0.9
Experimental Protocol: Fluorescence Polarization Assay

1. Protein Labeling:

  • Follow the same labeling protocol as described for the FRET assay to label the smaller interacting partner with this compound.

2. FP Measurement:

  • Materials:

    • BP Fluor 405-labeled protein (tracer).

    • Unlabeled binding partner.

    • Assay buffer.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Keep the concentration of the tracer constant (typically in the low nanomolar range).

    • Titrate increasing concentrations of the unlabeled binding partner.

    • Incubate the samples to reach equilibrium.

    • Excite the sample with polarized light (e.g., at 405 nm) and measure the parallel and perpendicular fluorescence emission (e.g., at 425 nm).

    • The instrument software will calculate the fluorescence polarization (in mP units).

    • Plot the change in fluorescence polarization against the concentration of the unlabeled protein and fit the data to a binding curve to determine the Kd.[17]

Workflow Diagram

FP_Workflow cluster_prep Preparation cluster_assay FP Assay cluster_analysis Data Analysis Small_P Small Protein/Peptide Labeled_P Labeled Tracer Small_P->Labeled_P Labeling Large_P Large Protein Mix Mix Tracer and Large Protein Large_P->Mix Dye This compound Dye->Labeled_P Labeled_P->Mix Incubate Incubate Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot Plot mP vs. Concentration Measure_FP->Plot Fit Fit Curve to Determine Kd Plot->Fit

Caption: Experimental workflow for fluorescence polarization assay.

Application Note III: Fluorescent Pull-Down Assay

Principle: A pull-down assay is an in vitro technique used to detect physical interactions between two or more proteins.[18] In a fluorescent pull-down assay, a "bait" protein is labeled with a fluorescent dye, such as BP Fluor 405. This fluorescent bait protein is then used to "pull down" its interacting partners ("prey") from a cell lysate or a mixture of purified proteins. The presence of the prey protein in the pulled-down complex can be detected by methods such as Western blotting or mass spectrometry. The fluorescence of the bait allows for the direct visualization and quantification of the bait protein throughout the experiment.

Application: This technique is useful for confirming a suspected PPI or for identifying novel interaction partners from a complex mixture. Using a fluorescently labeled bait provides a direct readout of the bait's presence and can aid in optimizing the pull-down conditions.

Experimental Protocol: Fluorescent Pull-Down Assay

1. Bait Protein Labeling:

  • Label your purified bait protein with this compound as described in the FRET protocol.

2. Pull-Down Assay:

  • Materials:

    • BP Fluor 405-labeled bait protein.

    • Affinity resin (e.g., for a His-tagged or GST-tagged bait protein).

    • Cell lysate or purified prey protein.

    • Wash buffer.

    • Elution buffer.

  • Procedure:

    • Incubate the fluorescently labeled bait protein with the affinity resin to immobilize it.

    • Wash the resin to remove any unbound bait protein.

    • Incubate the immobilized bait with the cell lysate or purified prey protein to allow for binding.

    • Wash the resin extensively to remove non-specific binders.

    • Elute the protein complexes from the resin.

    • Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining, Western blotting for the specific prey protein, or mass spectrometry to identify unknown interactors. The fluorescent bait can be visualized directly on the gel using a suitable imager.

Workflow Diagram

PullDown_Workflow cluster_prep Preparation cluster_interaction Interaction cluster_analysis Analysis Bait Bait Protein Labeled_Bait Fluorescent Bait Bait->Labeled_Bait Labeling Dye This compound Dye->Labeled_Bait Immobilized_Bait Immobilized Bait Labeled_Bait->Immobilized_Bait Immobilization Resin Affinity Resin Resin->Immobilized_Bait Incubate Incubate Bait with Prey Immobilized_Bait->Incubate Lysate Cell Lysate / Prey Protein Lysate->Incubate Wash Wash to Remove Non-binders Incubate->Wash Elute Elute Protein Complex Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze

Caption: Workflow for a fluorescent pull-down assay.

References

Advanced Microscopy Techniques Using BP Fluor 405 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 405 NHS Ester in advanced microscopy techniques. This compound is a bright, water-soluble, blue-fluorescent dye that is an excellent tool for labeling proteins and other amine-containing molecules for visualization in a variety of fluorescence microscopy applications, including super-resolution imaging.

Introduction to this compound

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] This dye is particularly well-suited for multicolor imaging applications due to its distinct spectral properties in the blue region of the spectrum.[3][4] Its excitation is optimal for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[3][5] Conjugates of BP Fluor 405 are pH-insensitive over a wide range (pH 4-10), ensuring stable fluorescence in various biological buffers.[3][5]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of BP Fluor 405 are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~402 nm[6][7]
Emission Maximum (λem)~424 nm[6][7]
Molar Extinction Coefficient (ε) at λex~35,000 cm⁻¹M⁻¹[6][7]
Optimal pH Range for Labeling8.3 - 8.5[8]
Recommended Storage (lyophilized)-20°C, protected from light[2]

Note: The molar extinction coefficient is for a closely related BP Fluor 405 derivative and serves as a strong estimate. For the exact quantum yield, it is recommended to consult the manufacturer's certificate of analysis.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.[8] Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.[8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-15 moles of dye to 1 mole of protein is a good starting point.[9]

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~402 nm, A_dye).

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

      • Dye Concentration (M) = A_dye / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where CF is the correction factor for the dye's absorbance at 280 nm (consult manufacturer's data) and ε is the molar extinction coefficient.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein in Amine-Free Buffer Mix Mix & Incubate (1 hr, RT, dark) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Calculate DOL Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Protein Labeling Workflow

Protocol for Immunofluorescence Staining

This protocol describes the use of a BP Fluor 405-labeled secondary antibody for indirect immunofluorescence.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • BP Fluor 405-labeled secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the BP Fluor 405-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for BP Fluor 405 (e.g., DAPI filter set).

G start Start: Cells on Coverslip fix Fixation start->fix perm Permeabilization (if needed) fix->perm block Blocking perm->block primary Primary Antibody Incubation block->primary wash1 Wash primary->wash1 secondary BP Fluor 405 Secondary Antibody wash1->secondary wash2 Wash secondary->wash2 mount Mount wash2->mount image Image mount->image

Immunofluorescence Workflow

Protocol for Super-Resolution Microscopy (STORM)

BP Fluor 405 can be used as an activator dye in conjunction with a reporter dye like Alexa Fluor 647 for Stochastic Optical Reconstruction Microscopy (STORM).[5][10]

Materials:

  • Labeled sample (as prepared for immunofluorescence)

  • STORM imaging buffer (containing an oxygen scavenger system and a primary thiol, e.g., GLOX and mercaptoethanol)

  • STORM-capable microscope with appropriate lasers (e.g., 405 nm for activation and 647 nm for imaging)

Procedure:

  • Sample Preparation: Prepare the sample as for standard immunofluorescence, using a primary antibody and a secondary antibody conjugated to the activator-reporter dye pair (e.g., Alexa Fluor 405 and Alexa Fluor 647).

  • Imaging Setup:

    • Mount the sample on the STORM microscope.

    • Add fresh STORM imaging buffer to the sample.

  • Image Acquisition:

    • Use the 647 nm laser to excite the reporter dye and drive most of the molecules into a dark state.

    • Apply a low-power 405 nm laser to photo-activate a sparse subset of reporter dyes back to a fluorescent state.

    • Acquire a series of images (typically thousands of frames) to capture the stochastic activation and subsequent photobleaching of individual fluorophores.

  • Image Reconstruction:

    • Process the acquired image series with specialized software to precisely localize the position of each detected fluorophore in each frame.

    • Combine the localization data from all frames to reconstruct a super-resolved image of the target structure.

G cluster_acquisition Image Acquisition cluster_reconstruction Image Reconstruction Excite Excite Reporter Dye (e.g., 647 nm laser) Activate Activate Sparse Fluorophores (e.g., 405 nm laser) Excite->Activate Capture Capture Image Frames Activate->Capture Localize Localize Single Molecules Capture->Localize Repeat thousands of times Reconstruct Reconstruct Super-Resolution Image Localize->Reconstruct

STORM Experimental Workflow

Application Example: Visualizing EGFR Signaling and Endocytosis

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[9] Upon ligand binding, EGFR dimerizes, autophosphorylates, and initiates downstream signaling cascades.[9] This activation also triggers the internalization of the receptor via clathrin-mediated endocytosis for signal termination and receptor degradation or recycling.[9][11]

BP Fluor 405-labeled antibodies can be used in immunofluorescence to visualize the subcellular localization of EGFR. For instance, researchers can track the internalization of EGFR from the plasma membrane to endosomes following stimulation with EGF.[12]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Signaling Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) Dimer->Signaling Clathrin Clathrin-Coated Pit Formation Dimer->Clathrin Internalization Response Proliferation, Survival, etc. Signaling->Response Endosome Endosome Clathrin->Endosome Degradation Degradation/ Recycling Endosome->Degradation

EGFR Signaling & Endocytosis

Troubleshooting

Common issues in labeling and staining experiments and their potential solutions are outlined below.

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect pH of labeling buffer.[8]- Presence of primary amines in the buffer.[8]- Hydrolysis of NHS ester.- Ensure pH is between 8.3 and 8.5.- Use an amine-free buffer (e.g., bicarbonate or phosphate).- Prepare the dye solution immediately before use.
High Background Staining - Inadequate blocking.- Antibody concentration too high.- Insufficient washing.- Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibodies to find the optimal concentration.- Increase the number and duration of wash steps.
No or Weak Fluorescent Signal - Inefficient labeling.- Photobleaching.- Incorrect filter set on the microscope.- Verify the degree of labeling.- Use an anti-fade mounting medium and minimize light exposure.- Ensure the microscope's filter set is appropriate for BP Fluor 405.
Precipitation of Labeled Protein - Over-labeling of the protein.- Reduce the molar excess of the dye during the labeling reaction.

References

Safety Operating Guide

Proper Disposal of BP Fluor 405 NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of BP Fluor 405 NHS Ester, a water-soluble, blue-fluorescent dye commonly used in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2] Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with waste disposal regulations.

Immediate Safety and Handling Precautions

While this compound and similar products are generally not classified as hazardous substances, proper personal protective equipment (PPE) should always be worn.[3] This includes:

  • Gloves: Impervious gloves to prevent skin contact.[3]

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In cases of insufficient ventilation or when handling the powder form, suitable respiratory equipment is recommended.[3][4]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[3][4]

  • Skin Contact: Rinse the affected area with plenty of water.[3][4]

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. If irritation continues, consult a physician.[3][4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical advice if symptoms persist.[4]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound and spectrally similar dyes.

PropertyValueSource
Molecular Weight ~1030.27 g/mol [5]
Excitation Wavelength Ideally suited for 407 nm or 408 nm laser lines[1][2]
pH Range Conjugates are pH-insensitive from pH 4 to pH 10[1][2]
Solubility Soluble in Water, DMSO, DMF[2]
Storage Temperature Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves treating it as special chemical waste. This ensures that the compound is handled by licensed professionals in accordance with local, national, and regional regulations.[6]

Step 1: Containment of Waste

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, in a designated and clearly labeled waste container.

  • For spills, absorb the material with an inert substance and place it in the designated waste container.[3][4] Avoid letting the product enter drains.

Step 2: Waste Labeling

  • Clearly label the waste container with the chemical name ("this compound") and any other institutional or regulatory-required hazard information.

Step 3: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection.

Step 4: Professional Disposal

  • Arrange for the disposal of the chemical waste through a licensed disposal company. Consult with your institution's environmental health and safety (EHS) office to ensure compliance with all applicable regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Disposal Protocol for this compound start Start: Waste Generation contain Step 1: Contain Waste (Unused product, contaminated items) start->contain label_waste Step 2: Label Waste Container (Chemical Name, Hazard Info) contain->label_waste store Step 3: Temporary Storage (Cool, dry, ventilated area) label_waste->store professional_disposal Step 4: Arrange Professional Disposal (Contact EHS/Licensed Vendor) store->professional_disposal end_disposal End: Compliant Disposal professional_disposal->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling BP Fluor 405 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with BP Fluor 405 NHS Ester. Adherence to these procedures is critical for ensuring personal safety and maintaining experimental integrity.

I. Product Identification and Properties

This compound is a water-soluble, blue-fluorescent dye commonly used for labeling primary amines in proteins and other molecules.[1][2] While it is shipped as a non-hazardous chemical, proper laboratory handling procedures should always be followed.[1]

PropertyValueSource
Synonyms Alexa Fluor 405 NHS Ester, AF405 NHS Ester[1][3]
CAS Number 2131079-93-9[1]
Molecular Weight ~1030.27 g/mol [1]
Excitation Maximum ~402 nm[4][5]
Emission Maximum ~424 nm[4][5]
Solubility Water, DMSO, DMF[4][5]
Storage Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Store in a dry, dark place.[1]

II. Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific experimental protocol. However, the following minimum PPE is required when handling this compound in a laboratory setting.[6]

PPE CategoryItemRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the reagent or solvents.[6][7]
Hand Protection Disposable nitrile gloves.Provides a barrier against incidental skin contact.[6] Gloves should be changed immediately if contaminated.
Body Protection Laboratory coat.Protects skin and personal clothing from spills.[7][8]
Respiratory Protection Not generally required for small quantities in well-ventilated areas. A dust mask (e.g., N95) is recommended when handling the solid powder to avoid inhalation.[9]Minimizes inhalation of the powdered reagent.

III. Handling and Experimental Protocol

This compound is moisture-sensitive.[10] The NHS ester moiety can readily hydrolyze, rendering the product non-reactive.[10][11]

Step-by-Step Handling Procedure:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature. This prevents moisture from condensing on the product.[10]

  • Reagent Preparation:

    • Dissolve the required amount of the NHS ester in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10]

    • Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[10][12]

  • Labeling Reaction:

    • Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-8.0 for the labeling reaction.[10] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[10]

    • Add the dissolved this compound to your protein or other amine-containing sample.

    • Incubate the reaction for the time specified in your protocol, typically 30-60 minutes at room temperature or longer on ice.[10]

  • Quenching (Optional but Recommended): To stop the labeling reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.[12]

Below is a diagram illustrating the general workflow for handling this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Reaction cluster_disposal Waste Management A Equilibrate Vial to Room Temp B Weigh Solid Ester A->B Prevent Condensation C Dissolve in Anhydrous DMSO/DMF B->C Immediate Use E Add NHS Ester Solution to Sample C->E Initiate Labeling D Prepare Amine-Containing Sample in Amine-Free Buffer (pH 7-8) D->E F Incubate E->F G Quench Reaction (Optional) F->G H Purify Labeled Conjugate G->H I Segregate and Dispose of Waste H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.